molecular formula C24H23NO5 B554295 Z-Tyr(Bzl)-OH CAS No. 16677-29-5

Z-Tyr(Bzl)-OH

Cat. No.: B554295
CAS No.: 16677-29-5
M. Wt: 405.4 g/mol
InChI Key: IPAODWFPTVIUSZ-QFIPXVFZSA-N
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Description

Z-Tyr(Bzl)-OH, also known as this compound, is a useful research compound. Its molecular formula is C24H23NO5 and its molecular weight is 405.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-(phenylmethoxycarbonylamino)-3-(4-phenylmethoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO5/c26-23(27)22(25-24(28)30-17-20-9-5-2-6-10-20)15-18-11-13-21(14-12-18)29-16-19-7-3-1-4-8-19/h1-14,22H,15-17H2,(H,25,28)(H,26,27)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPAODWFPTVIUSZ-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C[C@@H](C(=O)O)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40275518
Record name Z-Tyr(Bzl)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40275518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

405.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16677-29-5
Record name Z-Tyr(Bzl)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40275518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Application of Z-Tyr(Bzl)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of N-Benzyloxycarbonyl-O-benzyl-L-tyrosine, commonly abbreviated as Z-Tyr(Bzl)-OH. As a crucial doubly protected amino acid derivative, its unique structural features are fundamental to its application in the precise chemical synthesis of peptides, a cornerstone of modern drug discovery and biochemical research. This guide details its molecular architecture, physicochemical properties, and a representative experimental protocol for its use.

Core Molecular Structure

This compound is a derivative of the natural amino acid L-tyrosine, strategically modified with two distinct protecting groups to prevent unwanted side reactions during peptide synthesis.[1][2] Its IUPAC name is (2S)-2-(phenylmethoxycarbonylamino)-3-(4-phenylmethoxyphenyl)propanoic acid.[3] The structure can be deconstructed into three primary components:

  • L-Tyrosine Backbone : The foundational structure is the amino acid L-tyrosine, which consists of a central chiral alpha-carbon bonded to an amino group (-NH₂), a carboxylic acid group (-COOH), a hydrogen atom, and a p-hydroxybenzyl side chain. The "L" configuration denotes the specific stereochemistry at the alpha-carbon.

  • N-terminal Protecting Group (Z-group) : The amino group is protected by a Benzyloxycarbonyl group (C₆H₅CH₂OCO-), commonly abbreviated as "Z" or "Cbz". This group is introduced to prevent the nucleophilic amino group from participating in undesired reactions during the formation of a peptide bond at the carboxyl terminus.[4]

  • Side-Chain Protecting Group (Bzl-group) : The phenolic hydroxyl group (-OH) of the tyrosine side chain is protected by a Benzyl group (C₆H₅CH₂-), forming a benzyl ether.[2] This protection is critical as the hydroxyl group is reactive and can undergo acylation or other side reactions during peptide coupling steps.[4]

The strategic combination of these protecting groups allows for the controlled and sequential assembly of amino acids into a desired peptide chain.[1]

Diagram: Structural Deconstruction of this compound

G Figure 1: Logical Diagram of this compound Structure cluster_main This compound cluster_components Structural Components cluster_tyrosine_parts Tyrosine Functional Groups This compound This compound (C₂₄H₂₃NO₅) Z_Group Z-Group (Benzyloxycarbonyl) This compound->Z_Group Protects Bzl_Group Bzl-Group (Benzyl) This compound->Bzl_Group Protects Amino α-Amino Group Z_Group->Amino at N-Terminus Tyrosine L-Tyrosine Backbone Tyrosine->Amino Carboxyl α-Carboxyl Group Tyrosine->Carboxyl SideChain Phenolic Side Chain Tyrosine->SideChain Bzl_Group->SideChain at Hydroxyl Group

Caption: A logical diagram illustrating the constituent parts of the this compound molecule.

Physicochemical and Quantitative Data

The physical and chemical properties of this compound are critical for its handling, storage, and application in synthesis. The following table summarizes key quantitative data for this compound.

PropertyValueReference(s)
IUPAC Name (2S)-2-(phenylmethoxycarbonylamino)-3-(4-phenylmethoxyphenyl)propanoic acid[3]
Synonyms N-Benzyloxycarbonyl-O-benzyl-L-tyrosine, Cbthis compound, Z-L-Tyr(Bzl)-OH[2][3]
Molecular Formula C₂₄H₂₃NO₅[2][3]
Molecular Weight 405.4 g/mol [1][2][3]
CAS Number 16677-29-5[2][3]
Appearance Slightly cream-colored powder[1]
Melting Point 101-107 °C[2]
Optical Rotation [α]²⁰/D = -5.0 ± 1° (c=0.42% in Acetone)[2]
Storage Conditions 0-8°C[2]

Experimental Protocols: Application in Peptide Synthesis

This compound is a key reagent in solution-phase peptide synthesis (SPPS) and can also be used in solid-phase methodologies.[2][4] The following protocol details a standard procedure for coupling this compound to an amino acid ester using a carbodiimide activator, a fundamental step in elongating a peptide chain.

Objective: To synthesize the dipeptide Z-Tyr(Bzl)-Gly-OMe via a DCC/HOBt-mediated coupling reaction.

Materials:

  • This compound

  • Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Hydroxybenzotriazole (HOBt)

  • N-Methylmorpholine (NMM) or Diisopropylethylamine (DIEA)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • 1M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation of the Amine Component:

    • Dissolve H-Gly-OMe·HCl (1.0 equivalent) in anhydrous DCM.

    • Cool the solution to 0°C in an ice bath.

    • Add NMM (1.1 equivalents) dropwise to neutralize the hydrochloride salt and liberate the free amine. Stir for 15-20 minutes at 0°C.

  • Activation of the Carboxyl Component:

    • In a separate flask, dissolve this compound (1.0 equivalent) and HOBt (1.1 equivalents) in a minimal amount of anhydrous DMF.

    • Add anhydrous DCM to dilute the solution.

    • Cool this solution to 0°C.

    • Add a solution of DCC (1.1 equivalents) in DCM dropwise to the this compound solution. A white precipitate of dicyclohexylurea (DCU) will begin to form.

    • Allow the activation reaction to proceed for 30 minutes at 0°C.

  • Coupling Reaction:

    • Transfer the cold solution containing the free glycine methyl ester (from Step 1) to the activated this compound mixture (from Step 2).

    • Rinse the flask from Step 1 with a small amount of DCM and add it to the reaction mixture to ensure a complete transfer.

    • Allow the reaction mixture to slowly warm to room temperature and stir overnight (12-18 hours).

  • Work-up and Purification:

    • Filter the reaction mixture to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.

    • Combine the filtrates and concentrate under reduced pressure to remove the DCM.

    • Dissolve the residue in ethyl acetate (EtOAc).

    • Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude dipeptide, Z-Tyr(Bzl)-Gly-OMe.

    • The crude product can be further purified by recrystallization or silica gel column chromatography if necessary.

Diagram: Experimental Workflow for Dipeptide Synthesis

G Figure 2: Workflow for this compound Coupling start Start Materials: This compound H-Gly-OMe·HCl free_amine 1. Amine Neutralization (H-Gly-OMe·HCl + NMM) start->free_amine activation 2. Carboxyl Activation (this compound + DCC/HOBt) start->activation coupling 3. Coupling Reaction (Mix Activated Acid and Free Amine) free_amine->coupling activation->coupling workup 4. Work-up (Filter DCU, Liquid-Liquid Extraction) coupling->workup purification 5. Purification (Recrystallization or Chromatography) workup->purification final_product Final Product: Z-Tyr(Bzl)-Gly-OMe purification->final_product

Caption: A flowchart of the experimental steps for synthesizing a dipeptide using this compound.

References

An In-depth Technical Guide to Z-Tyr(Bzl)-OH: Chemical Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of N-α-Benzyloxycarbonyl-O-benzyl-L-tyrosine, commonly referred to as Z-Tyr(Bzl)-OH. It is a crucial derivative of the amino acid L-tyrosine, widely employed in peptide synthesis and various research applications within the fields of medicinal chemistry and drug development. This document details its chemical and physical properties, provides insights into its synthesis and purification, and illustrates its role in solid-phase peptide synthesis (SPPS).

Core Chemical and Physical Properties

This compound is a white to off-white solid, characterized by the presence of two key protecting groups: the benzyloxycarbonyl (Z) group on the α-amino group and the benzyl (Bzl) group on the phenolic hydroxyl group of the tyrosine side chain. This dual-protection strategy is fundamental to its utility in controlled, stepwise peptide synthesis.

IUPAC Name

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (2S)-2-(phenylmethoxycarbonylamino)-3-(4-phenylmethoxyphenyl)propanoic acid[1][2].

Data Presentation

The key chemical and physical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReferences
Molecular Formula C₂₄H₂₃NO₅[3]
Molecular Weight 405.4 g/mol [3][4]
CAS Number 16677-29-5[1]
Appearance White to off-white solid
Melting Point 101-107 °C[3]
Boiling Point 624.4 ± 55.0 °C (Predicted)[1]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[1]
Optical Rotation [α]²⁰/D = -5.0 ± 1º (c = 0.420% in Acetone)[3]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a two-step process starting from L-tyrosine.

Step 1: N-α-Benzyloxycarbonyl (Z) Protection of L-Tyrosine

This step involves the reaction of L-tyrosine with benzyl chloroformate under basic conditions to yield Z-Tyr-OH.

  • Materials: L-tyrosine, Sodium Carbonate (Na₂CO₃) or Sodium Bicarbonate (NaHCO₃), Benzyl Chloroformate (Cbz-Cl), Dioxane/Water or Acetone/Water solvent mixture, Hydrochloric Acid (HCl).

  • Procedure:

    • Dissolve L-tyrosine in an aqueous solution of sodium carbonate or bicarbonate.

    • Cool the solution in an ice bath.

    • Add benzyl chloroformate dropwise with vigorous stirring, maintaining the pH in the basic range.

    • Allow the reaction to warm to room temperature and stir for several hours.

    • Wash the reaction mixture with a non-polar organic solvent (e.g., diethyl ether) to remove excess benzyl chloroformate.

    • Acidify the aqueous layer with dilute hydrochloric acid to precipitate the Z-Tyr-OH product.

    • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

Step 2: O-Benzylation of Z-Tyr-OH

The phenolic hydroxyl group of Z-Tyr-OH is then protected with a benzyl group.

  • Materials: Z-Tyr-OH, Benzyl Bromide (BnBr), a suitable base (e.g., Sodium Bicarbonate (NaHCO₃) or Sodium Methoxide (NaOMe)), and a solvent (e.g., Dimethylformamide (DMF), Dioxane, or Methanol).

  • Procedure:

    • Dissolve or suspend Z-Tyr-OH in the chosen solvent.

    • Add the base to the mixture.

    • Add benzyl bromide and stir the reaction at an elevated temperature (e.g., 40-90 °C) for several hours to overnight.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the mixture and remove the solvent under reduced pressure.

    • Dissolve the residue in a suitable organic solvent like ethyl acetate.

    • Wash the organic layer with water and brine to remove inorganic salts.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent to yield crude this compound.

Purification of this compound

The crude product can be purified by recrystallization.

  • General Recrystallization Procedure:

    • Dissolve the crude this compound in a minimal amount of a hot "good" solvent (e.g., ethyl acetate, methanol, or dichloromethane).

    • Slowly add a "poor" solvent (e.g., hexane or heptane) until the solution becomes turbid.

    • Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to promote crystallization.

    • Collect the crystals by filtration, wash with a small amount of the cold "poor" solvent, and dry under vacuum.

Mandatory Visualizations

Synthesis of this compound

Synthesis_of_Z_Tyr_Bzl_OH L_Tyrosine L-Tyrosine Z_Tyr_OH Z-Tyr-OH L_Tyrosine->Z_Tyr_OH N-α-Protection Z_Tyr_Bzl_OH This compound Z_Tyr_OH->Z_Tyr_Bzl_OH O-Benzylation purification Purification (Recrystallization) Z_Tyr_Bzl_OH->purification reagent1 Benzyl Chloroformate (Cbz-Cl), Base reagent2 Benzyl Bromide (BnBr), Base SPPS_Workflow start Resin-Bound Peptide (Free N-terminus) coupling Coupling: Add this compound + Coupling Reagent (e.g., DCC/HOBt) start->coupling wash1 Wash Resin coupling->wash1 deprotection N-α-Deprotection: (e.g., HBr/Acetic Acid) wash1->deprotection wash2 Wash Resin deprotection->wash2 neutralization Neutralization: (e.g., DIEA) wash2->neutralization wash3 Wash Resin neutralization->wash3 next_cycle Ready for Next Coupling Cycle wash3->next_cycle

References

The Synthesis of N-Benzyloxycarbonyl-O-benzyl-L-tyrosine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles and experimental methodologies for the synthesis of N-Benzyloxycarbonyl-O-benzyl-L-tyrosine, a critical building block in peptide synthesis and various pharmaceutical applications. The strategic protection of both the amino and phenolic hydroxyl groups of L-tyrosine allows for its controlled incorporation into complex molecular architectures.

Core Synthesis Principles

The synthesis of N-Benzyloxycarbonyl-O-benzyl-L-tyrosine is typically achieved through a two-step process commencing with the readily available amino acid, L-tyrosine. The foundational strategy involves the sequential protection of the α-amino group followed by the benzylation of the phenolic hydroxyl group.

Step 1: N-protection of L-tyrosine with Benzyl Chloroformate

The initial step focuses on the protection of the α-amino group of L-tyrosine using benzyl chloroformate (Cbz-Cl or Z-Cl) under basic conditions. This reaction, often a Schotten-Baumann reaction, proceeds by the nucleophilic attack of the deprotonated amino group on the electrophilic carbonyl carbon of benzyl chloroformate. The presence of a base, such as sodium carbonate or sodium hydroxide, is crucial to neutralize the hydrochloric acid byproduct and to maintain a pH that favors the reaction.[1]

Step 2: O-benzylation of N-Benzyloxycarbonyl-L-tyrosine

Following the successful N-protection, the phenolic hydroxyl group of N-Benzyloxycarbonyl-L-tyrosine is benzylated. This Williamson ether synthesis involves the deprotonation of the phenolic hydroxyl group by a suitable base to form a phenoxide ion. This nucleophile then attacks benzyl bromide or benzyl chloride, resulting in the formation of the benzyl ether. Common bases for this step include sodium methoxide and sodium hydroxide.

Quantitative Data Summary

The following table summarizes key quantitative data from representative synthetic protocols for the O-benzylation of N-protected tyrosine derivatives.

Starting MaterialBaseSolventReagentTemp. (°C)Time (h)Yield (%)Reference
N-Boc-L-tyrosine28% Sodium methoxide in MethanolMethanolBenzyl bromide40395 (conversion)U.S. Patent 7,217,835 B2
N-Boc-L-tyrosine28% Sodium methoxide in MethanolMethanolBenzyl chloride402484U.S. Patent 7,217,835 B2
N-Cbz-L-tyrosineSodium hydroxideAqueousDimethyl sulfateAmbient7218PrepChem.com

Note: Data for dimethyl sulfate is provided as an analogue for alkylation of the phenolic hydroxyl group.

Experimental Protocols

A detailed, two-step experimental protocol for the synthesis of N-Benzyloxycarbonyl-O-benzyl-L-tyrosine from L-tyrosine is provided below.

Part 1: Synthesis of N-Benzyloxycarbonyl-L-tyrosine

Materials:

  • L-tyrosine

  • 1 M Sodium Carbonate solution

  • Benzyl chloroformate (Cbz-Cl)

  • Diethyl ether

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Ice bath

Procedure:

  • Dissolution: In a flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve L-tyrosine (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents).

  • Addition of Benzyl Chloroformate: While vigorously stirring the cooled solution, add benzyl chloroformate (1.1 equivalents) dropwise. It is critical to maintain the reaction temperature below 5 °C during this addition.[1]

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 2-4 hours.

  • Work-up: Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove any unreacted benzyl chloroformate.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify to a pH of 2 with 1 M HCl. A white precipitate of N-Benzyloxycarbonyl-L-tyrosine should form.

  • Extraction: Extract the product from the aqueous layer with ethyl acetate.

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the N-Benzyloxycarbonyl-L-tyrosine product.

Part 2: Synthesis of N-Benzyloxycarbonyl-O-benzyl-L-tyrosine

Materials:

  • N-Benzyloxycarbonyl-L-tyrosine

  • Methanol

  • 28% Sodium methoxide in methanol solution

  • Benzyl bromide

  • Water

  • Toluene

  • 1 M Hydrochloric Acid (HCl)

Procedure:

  • Dissolution: Dissolve the N-Benzyloxycarbonyl-L-tyrosine (1.0 equivalent) obtained from Part 1 in methanol.

  • Base Addition: To the solution, add 28% sodium methoxide in methanol solution (2.1 equivalents).

  • Addition of Benzyl Bromide: Add benzyl bromide (1.4 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction mixture at 40 °C for 3-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quenching: After the reaction is complete, add water to the mixture.

  • Work-up: Wash the aqueous solution with toluene.

  • Precipitation: Neutralize the aqueous layer with 1 M HCl to precipitate the solid product.

  • Isolation and Drying: Filter the solid product, wash with cold water, and dry under vacuum to obtain N-Benzyloxycarbonyl-O-benzyl-L-tyrosine.

Visualizing the Synthesis Workflow

The following diagrams illustrate the logical progression of the synthesis and the chemical transformations involved.

Synthesis_Workflow cluster_step1 Step 1: N-Protection cluster_step2 Step 2: O-Benzylation cluster_purification Purification L_Tyrosine L-Tyrosine N_Cbz_Tyr N-Cbz-L-tyrosine L_Tyrosine->N_Cbz_Tyr 1. Benzyl Chloroformate 2. Na2CO3, H2O N_Cbz_O_Bn_Tyr N-Cbz-O-Bn-L-tyrosine N_Cbz_Tyr->N_Cbz_O_Bn_Tyr 1. Benzyl Bromide 2. NaOMe, MeOH Purified_Product Purified Product N_Cbz_O_Bn_Tyr->Purified_Product Work-up & Crystallization

Caption: Overall workflow for the synthesis of N-Benzyloxycarbonyl-O-benzyl-L-tyrosine.

Chemical_Structures cluster_reactants Starting Materials & Reagents cluster_intermediates Intermediate cluster_product Final Product L_Tyr L-Tyrosine N_Cbz_Tyr N-Cbz-L-tyrosine L_Tyr->N_Cbz_Tyr + Cbz-Cl Cbz_Cl Benzyl Chloroformate Bn_Br Benzyl Bromide Final_Product N-Cbz-O-Bn-L-tyrosine N_Cbz_Tyr->Final_Product + Bn-Br

Caption: Key chemical transformations in the synthesis pathway.

References

Cbz-Tyr(Bzl)-OH molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a precise understanding of the chemical and physical properties of reagents is paramount. This document provides core technical data for N-Carbobenzyloxy-O-benzyl-L-tyrosine, commonly abbreviated as Cbz-Tyr(Bzl)-OH or this compound.

This compound is a derivative of the amino acid tyrosine and serves as a crucial building block in peptide synthesis and other areas of medicinal chemistry. The protective carbobenzyloxy (Cbz or Z) group on the amine and the benzyl (Bzl) group on the hydroxyl moiety prevent unwanted side reactions during synthesis.

Chemical Properties

The fundamental chemical data for Cbthis compound is summarized in the table below. This information is critical for accurate experimental design, stoichiometric calculations, and analytical characterization.

IdentifierValue
Molecular Formula C24H23NO5[1][2][3][4]
Molecular Weight 405.4 g/mol [1][4]
Alternate Molecular Weight 405.45 g/mol [2]
Synonyms This compound, Cbthis compound, N-Benzyloxycarbonyl-O-benzyl-L-tyrosine, N-carbobenzoxy-O-benzyl-l-tyrosine[1][3][4]
CAS Number 16677-29-5[1][3][4]

Further Information

While this document provides the core molecular weight and formula for Cbthis compound, a comprehensive technical guide would necessitate detailed experimental protocols and visualization of synthetic pathways. As a language model, I am unable to generate experimental methodologies or create visual diagrams using specific tools like Graphviz. For detailed protocols, consulting peer-reviewed scientific literature and established chemical synthesis databases is recommended.

References

Z-Tyr(Bzl)-OH: A Comprehensive Technical Guide for Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the application of N-α-Benzyloxycarbonyl-O-benzyl-L-tyrosine, commonly referred to as Z-Tyr(Bzl)-OH, in solid-phase peptide synthesis (SPPS). This document details the core chemical properties, experimental protocols for its use, and a comparative analysis against other tyrosine derivatives, offering a critical resource for professionals in peptide chemistry and drug development.

Introduction to this compound in Peptide Synthesis

This compound is a key building block in peptide synthesis, particularly within the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy.[1] The benzyloxycarbonyl (Z) group serves as a temporary protecting group for the α-amino group, while the benzyl (Bzl) group provides semi-permanent protection for the phenolic hydroxyl group of the tyrosine side chain.[1] This dual-protection scheme is fundamental to its application in the stepwise assembly of peptides on a solid support. The strategic use of this compound is crucial for preventing undesirable side reactions and ensuring the synthesis of high-purity peptides.[2]

The tyrosine residue itself is of significant biological importance. Its phenolic hydroxyl group can be a site for post-translational modifications, such as phosphorylation, which are critical in regulating numerous signaling pathways.[3][4] Furthermore, the aromatic side chain of tyrosine often plays a crucial role in molecular recognition and binding of peptides to their receptors.[5][6]

Physicochemical and Spectroscopic Data

Accurate characterization of this compound is essential for its effective use in SPPS. The following tables summarize its key physicochemical and spectroscopic properties.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₂₄H₂₃NO₅
Molecular Weight 405.44 g/mol
Appearance White to off-white powder
CAS Number 16677-29-5
Storage Temperature 2-8°C

Data sourced from publicly available chemical databases.

Table 2: Spectroscopic Data for this compound Characterization

Spectroscopic MethodKey Parameters and Expected Observations
¹H NMR Signals corresponding to the aromatic protons of the Z, Bzl, and tyrosine rings, as well as protons of the amino acid backbone.
¹³C NMR Resonances for the carbonyl carbons, aromatic carbons, and aliphatic carbons of the molecule.
FT-IR (KBr Pellet) Spectral Range: 4000-400 cm⁻¹. Characteristic absorption bands for O-H (acid), N-H (amide), C=O (carbonyl), and C-O (ether) functional groups.[7]
Mass Spectrometry Molecular ion peak corresponding to the calculated molecular weight.

This compound in Boc-Based Solid-Phase Peptide Synthesis

This compound is a cornerstone of the Boc/Bzl strategy for SPPS. This approach utilizes a graded acid lability for the removal of protecting groups. The temporary N-α-Boc group is removed by moderate acid treatment, typically with trifluoroacetic acid (TFA), while the more permanent benzyl-based side-chain protecting groups, including the Bzl group on the tyrosine side chain, require a much stronger acid, such as anhydrous hydrogen fluoride (HF), for cleavage.[8]

Experimental Workflow for Boc-SPPS

The following diagram illustrates the general workflow for a single coupling cycle in Boc-SPPS incorporating this compound.

Boc_SPPS_Workflow start Start: Peptide-Resin (Free N-terminus) deprotection Boc Deprotection (TFA in DCM) start->deprotection neutralization Neutralization (DIEA in DCM) deprotection->neutralization coupling Coupling (this compound + Coupling Reagent) neutralization->coupling wash Washing (DCM/DMF) coupling->wash end Peptide-Resin with Elongated Chain wash->end Ready for next cycle Opioid_Signaling_Pathway agonist Opioid Peptide Agonist (e.g., Enkephalin analog) receptor Opioid Receptor (GPCR) agonist->receptor Binding g_protein Gi/o G-Protein Activation receptor->g_protein adenylyl_cyclase Inhibition of Adenylyl Cyclase g_protein->adenylyl_cyclase ion_channels Modulation of Ion Channels g_protein->ion_channels camp Decreased cAMP adenylyl_cyclase->camp response Analgesic Effect camp->response k_channel ↑ K+ Efflux (Hyperpolarization) ion_channels->k_channel ca_channel ↓ Ca2+ Influx (Reduced Neurotransmitter Release) ion_channels->ca_channel k_channel->response ca_channel->response

References

The Cornerstone of Peptide Synthesis: A Technical Guide to Protecting Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate process of peptide synthesis, the precise assembly of amino acids in a predetermined sequence is paramount. This is achieved through the strategic use of protecting groups, which act as temporary shields for reactive functional groups, preventing unwanted side reactions and ensuring the fidelity of the final peptide product. This technical guide provides an in-depth exploration of the core principles of protecting groups in peptide synthesis, with a focus on the two dominant strategies: Boc/Bzl and Fmoc/tBu. It offers a comprehensive overview of protecting group selection, detailed experimental protocols, and quantitative data to inform synthetic strategies.

The Principle of Orthogonal Protection

The success of modern solid-phase peptide synthesis (SPPS) hinges on the concept of orthogonal protection. This strategy employs multiple classes of protecting groups within a single synthetic scheme, where each class is selectively removable under distinct chemical conditions without affecting the others.[1] This allows for the stepwise elongation of the peptide chain with high precision.

A typical orthogonal protection scheme involves three main classes of protecting groups:

  • Temporary Nα-Amino Protecting Groups: These shield the N-terminus of the growing peptide chain and are removed at each cycle of amino acid addition.[1]

  • "Permanent" Side-Chain Protecting Groups: These protect the reactive side chains of trifunctional amino acids throughout the synthesis and are typically removed during the final cleavage of the peptide from the solid support.[2]

  • Auxiliary Orthogonal Protecting Groups: These are employed for specific modifications, such as the formation of cyclic peptides or branched structures, and can be removed without disturbing the temporary or permanent protecting groups.[3]

Orthogonal_Protection_Principle cluster_final Final Steps cluster_orthogonal Orthogonal Side-Chain Modification (Optional) Cleavage Global Deprotection & Cleavage (e.g., TFA Cocktail) Peptide Purified Peptide Cleavage->Peptide Repeat Repeat Repeat->Cleavage Completed Peptide-Resin Selective_Deprotection Selective Side-Chain Deprotection (e.g., Hydrazine for Dde) Modification On-Resin Modification Selective_Deprotection->Modification Coupling Coupling Modification->Coupling Continue elongation Coupling->Selective_Deprotection After specific AA addition

Major Protection Strategies: Boc vs. Fmoc

Two primary orthogonal strategies have dominated the field of SPPS: the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) approaches. The choice between these strategies is dictated by the specific requirements of the peptide being synthesized, including its length, sequence, and the presence of sensitive residues.[4]

Boc/Bzl Strategy

The Boc/Bzl strategy, a classic approach, relies on graded acid lability.

  • Nα-Protection: The acid-labile Boc group is used for temporary protection of the α-amino group.[3]

  • Side-Chain Protection: Benzyl (Bzl)-based protecting groups are employed for the side chains. These are also acid-labile but require stronger acidic conditions for removal.[3]

This is considered a "semi-orthogonal" system because both types of protecting groups are removed by acid, albeit at different strengths.[4]

Fmoc/tBu Strategy

The Fmoc/tBu strategy is the most widely used method in modern peptide synthesis.[3]

  • Nα-Protection: The base-labile Fmoc group protects the α-amino terminus.[3]

  • Side-Chain Protection: Acid-labile tert-butyl (tBu)-based protecting groups are used for the side chains.[]

This is a fully orthogonal system, as the temporary and permanent protecting groups are removed by entirely different chemical mechanisms (base and acid, respectively), which is a key advantage.[4]

Boc_vs_Fmoc Boc_N Boc_N Boc_Side Boc_Side Boc_Deprotect Boc_Deprotect Boc_Cleavage Boc_Cleavage Fmoc_N Fmoc_N Fmoc_Side Fmoc_Side Fmoc_Deprotect Fmoc_Deprotect Fmoc_Cleavage Fmoc_Cleavage

Protecting Groups for Amino Acid Side Chains

The selection of appropriate side-chain protecting groups is crucial for the success of peptide synthesis. These groups must remain stable throughout the iterative deprotection and coupling cycles and be cleanly removed during the final cleavage step. The tables below summarize common side-chain protecting groups for both Fmoc and Boc strategies.

Common Side-Chain Protecting Groups in Fmoc SPPS
Amino AcidSide-Chain FunctionalityCommon Protecting Group(s)Deprotection Condition
Arginine (Arg)GuanidiniumPbf (2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl)TFA[6]
Aspartic Acid (Asp)Carboxylic AcidOtBu (tert-butyl ester)TFA[2]
Cysteine (Cys)ThiolTrt (Trityl), Acm (Acetamidomethyl), tBu (tert-butyl)TFA (for Trt, tBu), Iodine (for Acm)[2][6]
Glutamic Acid (Glu)Carboxylic AcidOtBu (tert-butyl ester)TFA[2]
Histidine (His)ImidazoleTrt (Trityl), Boc (tert-butyloxycarbonyl)TFA[7]
Lysine (Lys)AmineBoc (tert-butyloxycarbonyl)TFA[2]
Serine (Ser)HydroxyltBu (tert-butyl)TFA[2]
Threonine (Thr)HydroxyltBu (tert-butyl)TFA[2]
Tryptophan (Trp)IndoleBoc (tert-butyloxycarbonyl)TFA
Tyrosine (Tyr)PhenoltBu (tert-butyl)TFA[2]
Common Side-Chain Protecting Groups in Boc SPPS
Amino AcidSide-Chain FunctionalityCommon Protecting Group(s)Deprotection Condition
Arginine (Arg)GuanidiniumTos (Tosyl), NO2HF, TFMSA[7]
Aspartic Acid (Asp)Carboxylic AcidOBzl (Benzyl ester), OcHex (Cyclohexyl ester)HF, TFMSA[2]
Cysteine (Cys)ThiolMob (p-methoxybenzyl), Acm (Acetamidomethyl)HF, TFMSA (for Mob), Mercury(II) acetate (for Acm)
Glutamic Acid (Glu)Carboxylic AcidOBzl (Benzyl ester), OcHex (Cyclohexyl ester)HF, TFMSA[2]
Histidine (His)ImidazoleDnp (2,4-dinitrophenyl), Tos (Tosyl), Bom (Benzyloxymethyl)Thiophenol (for Dnp), HOBt (for Tos), HF (for Bom)
Lysine (Lys)AmineClZ (2-Chlorobenzyloxycarbonyl)HF, TFMSA[7]
Serine (Ser)HydroxylBzl (Benzyl)HF, TFMSA[2]
Threonine (Thr)HydroxylBzl (Benzyl)HF, TFMSA[2]
Tryptophan (Trp)IndoleFor (Formyl)Dilute piperidine or HF
Tyrosine (Tyr)PhenolBrZ (2-Bromobenzyloxycarbonyl), Bzl (Benzyl)HF, TFMSA[2]

Auxiliary Orthogonal Protecting Groups

For the synthesis of more complex peptides, such as cyclic or branched peptides, a third dimension of orthogonality is required. The following protecting groups can be selectively removed in the presence of both Fmoc/tBu and Boc/Bzl protecting groups.

Protecting GroupProtected FunctionalityDeprotection ReagentStability
Alloc (Allyloxycarbonyl)Amine, Hydroxyl, CarboxylPd(PPh3)4 / Phenylsilane[3][8]Stable to TFA, piperidine, hydrazine[9]
Dde (1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl)Amine2% Hydrazine in DMF[3][9]Stable to TFA, piperidine, Pd(0)[9]
ivDde (1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl)Amine2% Hydrazine in DMF[9]Stable to TFA, piperidine, Pd(0)[9]
Mmt (4-Methoxytrityl)Amine, Thiol1% TFA in DCM[9]Stable to piperidine, hydrazine, Pd(0)[9]
Trt (Trityl)Thiol, Hydroxyl, Amide, ImidazoleDilute TFA (e.g., 1-2%) in DCM with scavengers[7]Stable to piperidine, hydrazine, Pd(0)

Final Cleavage and Deprotection Cocktails

The final step in SPPS is the cleavage of the peptide from the resin and the simultaneous removal of the side-chain protecting groups. This is typically achieved using a strong acid, most commonly trifluoroacetic acid (TFA), in the presence of scavengers. Scavengers are nucleophilic reagents that "trap" reactive cationic species generated from the protecting groups and the resin linker, thereby preventing side reactions with sensitive amino acid residues like tryptophan, methionine, cysteine, and tyrosine.[1]

Common Cleavage Cocktails for Fmoc SPPS

The composition of the cleavage cocktail is critical for obtaining a high yield and purity of the final peptide. The choice of cocktail depends on the amino acid composition of the peptide.

Reagent NameComposition (v/v or w/v)Primary Application
Standard (TFA/TIS/H2O) 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H2OGeneral purpose for peptides without sensitive residues.[1]
Reagent K 82.5% TFA, 5% Phenol, 5% H2O, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT)Peptides containing Cys, Met, Trp, and Tyr.[1][10]
Reagent R 90% TFA, 5% Thioanisole, 3% EDT, 2% AnisolePeptides with Arg(Pbf/Pmc) and Trp.
Reagent B ("Odorless") 88% TFA, 5% Phenol, 5% H2O, 2% TISGeneral purpose, avoids odorous thiols.[10]
Reagent H 81% TFA, 5% Phenol, 5% Thioanisole, 2.5% EDT, 3% H2O, 2% Dimethylsulfide, 1.5% w/w Ammonium IodideMinimizes methionine oxidation.[11][12]
Quantitative Comparison of Scavenger Efficacy

The following table provides a semi-quantitative comparison of the effectiveness of different scavenger cocktails in preventing side reactions during the cleavage of a model peptide containing a Tyr(Bzl) residue.

Cocktail CompositionExpected Purity of Model PeptideNotes
95% TFA, 5% H₂O70-80%Significant formation of 3-benzyltyrosine is likely.[13]
92.5% TFA, 5% Thioanisole, 2.5% H₂O85-95%Thioanisole effectively reduces benzyl cation-related side products.[13]
90% TFA, 5% p-Cresol, 5% Thioanisole90-97%The combination of p-cresol and thioanisole provides robust scavenging.[13]

Experimental Protocols

Protocol for Nα-Fmoc Deprotection

This protocol describes the removal of the N-terminal Fmoc group during a standard SPPS cycle.

  • Resin Preparation: Wash the peptide-resin in a suitable reaction vessel with N,N-Dimethylformamide (DMF) (3 x 1 min).[3]

  • Fmoc Deprotection: Add a solution of 20% piperidine in DMF to the resin. Agitate the mixture for 5-10 minutes at room temperature.[3]

  • Drain and Repeat: Drain the piperidine solution and repeat the treatment with fresh 20% piperidine in DMF for another 5-10 minutes.[3]

  • Washing: Wash the resin thoroughly with DMF (5 x 1 min) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[3]

  • Confirmation (Optional): A colorimetric test (e.g., Kaiser test) can be performed to confirm the presence of a free primary amine.[3]

Protocol for Nα-Boc Protection of an Amino Acid

This protocol describes the introduction of the Boc protecting group onto the α-amino group of an amino acid in solution.

  • Dissolution: Dissolve the amino acid (1 equivalent) and triethylamine (1.5 equivalents) in a 1:1 (v/v) mixture of dioxane and water.[2]

  • Addition of Boc-ON: At room temperature, add 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON) (1.1 equivalents) with stirring. The mixture should become homogeneous within 1 hour. Continue stirring for an additional 2 hours.[2]

  • Dilution and Extraction: Dilute the mixture with water and extract twice with ethyl acetate to remove the oxime byproduct.[2]

  • Acidification and Extraction: Acidify the aqueous layer with a 5% citric acid solution and immediately extract the Boc-protected amino acid three times with ethyl acetate.[2]

  • Isolation: Combine the ethyl acetate layers, dry over sodium sulfate, and evaporate to obtain the crude Boc-amino acid.[2]

Protocol for Final Cleavage and Deprotection (Fmoc SPPS)

This protocol outlines a general procedure for the TFA-mediated cleavage of a peptide from the resin and removal of side-chain protecting groups.

  • Resin Preparation: Wash the dried peptide-resin with dichloromethane (DCM) and dry under high vacuum for at least 2 hours.[13]

  • Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare the appropriate cleavage cocktail fresh immediately before use (refer to Table 5.1).[13]

  • Cleavage Reaction: Add the cleavage cocktail to the peptide-resin (typically 10 mL per gram of resin). Gently agitate the mixture at room temperature for 1-3 hours.[1][13]

  • Peptide Precipitation: Filter the cleavage mixture to separate the resin. Wash the resin with a small volume of fresh TFA and combine the filtrates. Precipitate the peptide by adding the TFA filtrate dropwise to a 10-fold excess of cold diethyl ether.[1][13]

  • Peptide Isolation: Centrifuge the suspension to pellet the crude peptide. Wash the peptide pellet with cold diethyl ether to remove residual scavengers. Dry the crude peptide pellet under vacuum.[1][13]

Cleavage_Workflow Resin Dried Peptide-Resin Cleavage Cleavage Reaction (1-3 hours at RT) Resin->Cleavage Cocktail Prepare Cleavage Cocktail (TFA + Scavengers) Cocktail->Cleavage Filter Filter to Remove Resin Cleavage->Filter Precipitate Precipitate Peptide in Cold Diethyl Ether Filter->Precipitate Isolate Isolate Peptide (Centrifugation & Washing) Precipitate->Isolate Crude_Peptide Crude Peptide Isolate->Crude_Peptide

Protocol for Selective Deprotection of Alloc Group

This protocol describes the palladium-catalyzed removal of the Alloc protecting group for on-resin modification.

  • Resin Preparation: Wash the fully assembled, Nα-Fmoc protected peptide-resin with DCM (5 x 1 min).[3]

  • Alloc Deprotection: In a fume hood, prepare a solution of tetrakis(triphenylphosphine)palladium(0) (0.1-0.2 equivalents) and phenylsilane (20 equivalents) in DCM. Add this solution to the resin.[8]

  • Reaction: Agitate the mixture at room temperature for 2 hours.[8]

  • Washing: Wash the resin extensively with DCM, DMF, and then DCM again to remove the palladium catalyst and byproducts. The resin is now ready for on-resin modification of the deprotected site.

Conclusion

The strategic use of protecting groups is fundamental to the successful chemical synthesis of peptides. A thorough understanding of the principles of orthogonality, the nuances of the Boc/Bzl and Fmoc/tBu strategies, and the appropriate selection of side-chain protecting groups and cleavage conditions are essential for researchers, scientists, and drug development professionals. This guide provides a solid foundation of technical knowledge, quantitative data, and detailed protocols to aid in the design and execution of robust and efficient peptide synthesis campaigns.

References

A Guide to Z-Tyr(Bzl)-OH for Peptide Chemistry Novices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-α-Benzyloxycarbonyl-O-benzyl-L-tyrosine, commonly abbreviated as Z-Tyr(Bzl)-OH. This crucial derivative of the amino acid tyrosine is a fundamental building block in the synthesis of peptides, a cornerstone of modern drug discovery and biochemical research. This document outlines its chemical and physical properties, provides detailed protocols for its synthesis and application in peptide chemistry, and explores its role in the creation of bioactive peptides.

Core Concepts: The Role of Protecting Groups in Peptide Synthesis

The synthesis of a peptide with a specific sequence of amino acids requires the precise formation of amide bonds between the carboxyl group of one amino acid and the amino group of the next. To prevent unwanted side reactions at the reactive N-terminus and the various side chains of the amino acids, temporary blocking groups, known as protecting groups, are employed.[1][2] this compound is an example of a doubly protected amino acid, where the alpha-amino group is protected by a benzyloxycarbonyl (Z) group, and the phenolic hydroxyl group of the tyrosine side chain is protected by a benzyl (Bzl) group.[3] This dual protection strategy is integral to controlling the peptide assembly process.[4]

The Z-group is a well-established amino protecting group that is stable under various conditions but can be readily removed by catalytic hydrogenation (H₂/Pd), or strong acids like HBr in acetic acid.[5] The benzyl group protecting the tyrosine side chain is more robust and typically requires stronger acidic conditions for removal, such as anhydrous hydrogen fluoride (HF).[6][7] This difference in lability allows for the selective deprotection of the N-terminal Z-group to allow for chain elongation, while the side-chain protection remains intact until the final step of the synthesis.[2]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and application in peptide synthesis.

PropertyValueReferences
Molecular Formula C₂₄H₂₃NO₅[3][8]
Molecular Weight 405.4 g/mol [3][8]
CAS Number 16677-29-5[3][8]
Appearance Slightly cream-colored powder
Melting Point 101-107 °C[8]
Optical Rotation (α)²⁰/D -5.0 ± 1º (c = 0.420% in Acetone)[8]
Storage Temperature 0-8 °C[8]

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound from L-tyrosine involves a two-step process: protection of the α-amino group with the benzyloxycarbonyl (Z) group, followed by the benzylation of the phenolic hydroxyl group.

Step 1: Synthesis of N-α-Benzyloxycarbonyl-L-tyrosine (Z-Tyr-OH)

  • Dissolution: Dissolve L-tyrosine in a suitable aqueous alkaline solution, such as 1M sodium hydroxide, at 0-5 °C.

  • Protection Reaction: While maintaining the temperature and pH (around 9-10), add benzyl chloroformate (Cbz-Cl) dropwise with vigorous stirring. The reaction is typically allowed to proceed for several hours at room temperature.

  • Work-up: After the reaction is complete, wash the aqueous solution with an organic solvent like diethyl ether to remove any unreacted benzyl chloroformate.

  • Precipitation: Acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to a pH of approximately 2-3. The desired Z-Tyr-OH will precipitate out of the solution.

  • Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Step 2: Synthesis of N-α-Benzyloxycarbonyl-O-benzyl-L-tyrosine (this compound)

  • Dissolution: Dissolve the synthesized Z-Tyr-OH in a suitable solvent, such as methanol or a mixture of dioxane and dimethylformamide (DMF).

  • Deprotonation: Add a base to deprotonate the phenolic hydroxyl group. A common choice is sodium methoxide in methanol or sodium bicarbonate.

  • Benzylation: Add benzyl bromide or benzyl chloride to the reaction mixture. The reaction is typically heated to facilitate the benzylation of the hydroxyl group.

  • Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate and washed with water and brine to remove inorganic salts.

  • Isolation and Purification: The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is evaporated. The resulting crude this compound can be purified by crystallization to yield a high-purity product.[4]

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a valuable reagent in solid-phase peptide synthesis (SPPS), a technique where a peptide is assembled sequentially while attached to an insoluble polymer support (resin).[9] The following is a generalized workflow for the incorporation of this compound into a growing peptide chain using the Boc/Bzl strategy.

SPPS_Workflow start Start: Resin with attached peptide deprotection N-terminal Z-Group Deprotection (e.g., HBr/Acetic Acid) start->deprotection wash1 Wash deprotection->wash1 neutralization Neutralization (e.g., DIEA) wash1->neutralization wash2 Wash neutralization->wash2 coupling Coupling of this compound (with activating agent like DCC/HOBt) wash2->coupling wash3 Wash coupling->wash3 repeat Repeat for subsequent amino acids wash3->repeat repeat->deprotection Next amino acid final_cleavage Final Cleavage and Deprotection (e.g., Anhydrous HF) repeat->final_cleavage Final amino acid purification Purification of Peptide final_cleavage->purification

Caption: General workflow for incorporating this compound in SPPS.

Detailed Protocol for a Single Coupling Cycle:

  • Resin Preparation: The solid support (e.g., Merrifield resin) with the nascent peptide chain is swelled in a suitable solvent like dichloromethane (DCM).

  • N-terminal Deprotection: The Z-protecting group of the N-terminal amino acid on the resin is removed by treatment with a reagent such as HBr in acetic acid.

  • Washing: The resin is thoroughly washed with DCM and other solvents to remove the deprotection reagents and byproducts.

  • Neutralization: The resulting amine salt is neutralized with a non-nucleophilic base like diisopropylethylamine (DIEA) to generate the free amine.

  • Washing: The resin is washed again to remove excess base and salts.

  • Coupling: this compound is pre-activated with a coupling reagent (e.g., dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt)) and then added to the resin. The mixture is agitated until the coupling reaction is complete, which can be monitored by a colorimetric test like the ninhydrin test.

  • Washing: The resin is washed extensively with DMF and DCM to remove unreacted reagents and byproducts. This cycle is repeated for each subsequent amino acid in the peptide sequence.

Final Cleavage and Deprotection

Once the desired peptide sequence has been assembled on the solid support, the peptide is cleaved from the resin, and all the side-chain protecting groups are removed in a single step. For peptides synthesized using the Boc/Bzl strategy, this is typically achieved by treatment with a strong acid like anhydrous hydrogen fluoride (HF).[6] Scavengers, such as anisole, are often added to the cleavage cocktail to prevent side reactions, particularly the alkylation of the tyrosine ring by the cleaved benzyl group.[10] Following cleavage, the crude peptide is precipitated with cold diethyl ether, collected, and then purified, commonly by reverse-phase high-performance liquid chromatography (RP-HPLC).

Application in Bioactive Peptide Synthesis: Enkephalins and Opioid Receptor Signaling

This compound is instrumental in the synthesis of numerous bioactive peptides. A prominent example is its use in the synthesis of enkephalins, which are endogenous opioid pentapeptides involved in pain modulation.[11][12] The N-terminal tyrosine residue is crucial for their biological activity. Synthetic analogs of enkephalins are developed to enhance their stability and potency.[11] These peptides exert their effects by binding to and activating opioid receptors, which are G-protein coupled receptors (GPCRs). The signaling pathway initiated by the binding of an enkephalin analog to an opioid receptor is depicted below.

Opioid_Signaling ligand Enkephalin Analog receptor Opioid Receptor (GPCR) ligand->receptor Binds to g_protein Gi/o Protein Activation receptor->g_protein adenylyl_cyclase Inhibition of Adenylyl Cyclase g_protein->adenylyl_cyclase ion_channel Modulation of Ion Channels g_protein->ion_channel camp Decreased cAMP adenylyl_cyclase->camp cellular_response Cellular Response (e.g., Reduced Neuronal Excitability) camp->cellular_response ion_channel->cellular_response

Caption: Opioid receptor signaling pathway initiated by an enkephalin analog.

This guide provides a foundational understanding of this compound for professionals in peptide chemistry. Its strategic use, coupled with well-established synthetic protocols, enables the efficient and precise construction of complex peptides for a wide range of research and therapeutic applications.

References

An In-depth Technical Guide to Benzyloxycarbonyl (Cbz) and Benzyl (Bn) Protecting Groups for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate field of multi-step organic synthesis, particularly in the development of pharmaceuticals and complex molecular architectures, the strategic use of protecting groups is paramount. Among the most reliable and versatile tools in the synthetic chemist's arsenal are the benzyloxycarbonyl (Cbz or Z) and benzyl (Bn) protecting groups. This technical guide provides a comprehensive analysis of their core features, applications, and the experimental rigor required for their successful implementation.

Core Principles and Key Features

Both Cbz and Bn groups derive their utility from the benzyl moiety, which imparts a unique set of stability characteristics. They are generally robust under a wide range of reaction conditions, yet can be selectively removed under specific, often mild, protocols.

The Benzyloxycarbonyl (Cbz) Group: Introduced by Bergmann and Zervas in 1932, the Cbz group revolutionized peptide synthesis.[1] It serves as a cornerstone for the protection of primary and secondary amines by converting them into significantly less nucleophilic carbamates.[2] This transformation is crucial in preventing unwanted side reactions at the N-terminus during peptide bond formation.[2] The Cbz group can also be employed to protect alcohols and thiols.[3]

A key feature of the Cbz group is its remarkable stability across a range of chemical conditions, including basic and most aqueous acidic media. However, it is readily cleaved under specific reductive or strong acidic conditions, most notably catalytic hydrogenolysis.[1][4] This distinct cleavage pattern provides excellent orthogonality with other common amine protecting groups such as the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.[1][3]

The Benzyl (Bn) Group: The benzyl group is a robust and highly general protecting group, most commonly used to form benzyl ethers with alcohols and benzyl esters with carboxylic acids.[5][6] Benzyl ethers are exceptionally stable to a wide range of acidic and basic conditions, as well as many oxidizing and reducing agents, making them ideal for use in lengthy synthetic sequences. This stability allows for extensive chemical manipulations on other parts of the molecule without affecting the protected hydroxyl group.

Similar to the Cbz group, the primary method for the deprotection of benzyl ethers and esters is catalytic hydrogenolysis.[6][7] This shared deprotection method means that Cbz and Bn groups are generally not orthogonal to each other if catalytic hydrogenation is the intended deprotection step. However, alternative deprotection methods for both groups can allow for their differential removal in a synthetic strategy.

Data Presentation: A Comparative Overview

The following tables summarize quantitative data for the protection and deprotection of functional groups using Cbz and Bn protecting groups, providing a basis for comparison and selection in synthetic planning.

Table 1: Representative Yields and Conditions for Cbz Protection and Deprotection

Functional GroupSubstrate ExampleProtection Reagents and ConditionsYield (%)Deprotection Method and ReagentsYield (%)Reference(s)
AmineGlycineCbz-Cl, aq. Na2CO3, 0 °C>90H₂ (1 atm), 10% Pd/C, MeOH, rt>95[1]
AmineAlanineCbz-Cl, aq. NaOH, 0 °C~95H₂ (1 atm), 10% Pd/C, EtOH, rt>95[1]
AminePhenylalanineCbz-Cl, aq. NaHCO₃, rt>90HBr (33% in AcOH), rt~90[1]
AmineAnilineCbz-Cl, Pyridine, CH₂Cl₂, 0 °C~92Transfer Hydrogenolysis (HCOONH₄, Pd/C), MeOH, reflux>90[1]

Table 2: Representative Yields and Conditions for Bn Protection and Deprotection

Functional GroupSubstrate ExampleProtection Reagents and ConditionsYield (%)Deprotection Method and ReagentsYield (%)Reference(s)
AlcoholPrimary AlcoholBnBr, NaH, DMF, 0 °C to rtHighH₂ (1 atm), 10% Pd/C, EtOH, rt>95[7][8]
AlcoholDiol (selective)BnBr, Ag₂O, DMFHighNa, liq. NH₃ (Birch Reduction)High[6]
Carboxylic Acidα,β-Unsaturated AcidBnBr, NaHCO₃, DMF/1,4-dioxane, 90 °C85-98H₂ (1 atm), 10% Pd/C, EtOAc, rt>95[9]
AlcoholBenzyl-protected SugarDDQ, CH₂Cl₂/H₂O, rt35-78--[10]

Experimental Protocols

The following are representative experimental protocols for the introduction and removal of Cbz and Bn protecting groups.

Protocol 1: Cbz Protection of an Amino Acid (Schotten-Baumann Conditions)

Objective: To protect the amine functionality of an amino acid using benzyl chloroformate.

Materials:

  • Amino acid (1.0 equivalent)

  • 1 M aqueous sodium carbonate solution (2.5 equivalents)

  • Benzyl chloroformate (Cbz-Cl, 1.1 equivalents)

  • Diethyl ether

  • 1 M Hydrochloric acid

  • Ethyl acetate or dichloromethane

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the amino acid in the 1 M aqueous sodium carbonate solution in a flask, and cool the mixture in an ice bath.[1]

  • While stirring vigorously, add benzyl chloroformate dropwise, ensuring the temperature is maintained below 5 °C.[1]

  • Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.[1]

  • Transfer the mixture to a separatory funnel and wash with diethyl ether to remove any unreacted benzyl chloroformate.[1]

  • Cool the aqueous layer in an ice bath and carefully acidify to a pH of 2 with 1 M HCl.[1]

  • Extract the product with ethyl acetate or dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-protected amino acid.[1]

Protocol 2: Cbz Deprotection by Catalytic Hydrogenolysis

Objective: To remove the Cbz protecting group from an amine.

Materials:

  • Cbz-protected compound (1.0 equivalent)

  • Methanol or ethanol

  • 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%)

  • Hydrogen gas (balloon or hydrogenation apparatus)

  • Celite

Procedure:

  • Dissolve the Cbz-protected compound in a suitable solvent like methanol or ethanol in a flask equipped with a stir bar.[1]

  • Carefully add the 10% Pd/C catalyst to the solution.

  • Secure the flask to a hydrogenation apparatus or place it under a hydrogen atmosphere using a balloon.[1]

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: The catalyst can be pyrophoric and should be handled with care, ensuring it remains wet.[1]

  • Concentrate the filtrate under reduced pressure to obtain the deprotected amine. The byproducts, toluene and carbon dioxide, are volatile and easily removed.[1]

Protocol 3: Benzyl Protection of an Alcohol (Williamson Ether Synthesis)

Objective: To protect a hydroxyl group as a benzyl ether.

Materials:

  • Alcohol (1.0 equivalent)

  • Anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 2.0 equivalents)

  • Benzyl bromide (BnBr, 1.5-2.0 equivalents)

  • Triethylamine

  • Ethyl acetate

  • Water and Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the alcohol in anhydrous DMF or THF under an inert atmosphere (e.g., Argon).[11]

  • Cool the solution in an ice bath (0 °C).

  • Carefully add sodium hydride portion-wise to the solution.[11]

  • Add benzyl bromide dropwise to the reaction mixture at 0 °C.[11]

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.[11]

  • Cool the reaction mixture to 0 °C and carefully quench by the slow addition of an excess of triethylamine, followed by water.[11]

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography if necessary.

Protocol 4: Benzyl Protection of a Carboxylic Acid

Objective: To protect a carboxylic acid as a benzyl ester.

Materials:

  • Carboxylic acid (1.0 equivalent)

  • N,N-dimethylformamide (DMF)/1,4-dioxane (1:1)

  • Benzyl bromide (BnBr, 1.1 equivalents)

  • Sodium bicarbonate (NaHCO₃, 1.0 equivalent)

  • Ethyl acetate

  • Saturated sodium chloride solution and water

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of the carboxylic acid and benzyl bromide in a 1:1 mixture of DMF and 1,4-dioxane, add sodium bicarbonate at room temperature.[9]

  • Heat the reaction mixture to 90 °C and stir for 24 hours.[9]

  • After cooling to room temperature, dilute the mixture with ethyl acetate.

  • Wash the organic layer with saturated sodium chloride solution and water.[9]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Recrystallize the crude product from an appropriate solvent to yield the pure benzyl ester.[9]

Protocol 5: Benzyl Ether Deprotection using 2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ)

Objective: To oxidatively cleave a benzyl ether, particularly useful when hydrogenolysis is not feasible.

Materials:

  • Benzyl-protected alcohol (1.0 equivalent)

  • Dichloromethane (CH₂Cl₂)/Water (17:1 mixture)

  • 2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ, 2.3 equivalents)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the benzyl-protected alcohol in a 17:1 mixture of dichloromethane and water.[10]

  • Cool the solution to 0 °C in an ice bath.

  • Add DDQ to the cooled solution.[10]

  • After 30 minutes, allow the reaction mixture to warm to room temperature and continue stirring for the required time (monitor by TLC).[10]

  • Dilute the reaction mixture with dichloromethane and quench with a saturated aqueous solution of sodium bicarbonate.

  • Separate the layers and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography.

Mandatory Visualizations: Logical Relationships and Workflows

The following diagrams, rendered using the DOT language, illustrate key concepts and workflows related to the use of Cbz and Bn protecting groups.

Protection_Deprotection_Workflow cluster_protection Protection cluster_synthesis Synthetic Transformations cluster_deprotection Deprotection Start Start Functional_Group Free Amine (R-NH₂) or Alcohol (R-OH) Start->Functional_Group Protection_Step Add Protecting Group (e.g., Cbz-Cl or BnBr) Functional_Group->Protection_Step Protected_Molecule Protected Molecule (R-NHCbz or R-OBn) Protection_Step->Protected_Molecule Reaction Perform Desired Chemical Reactions Protected_Molecule->Reaction Deprotection_Step Remove Protecting Group (e.g., H₂/Pd/C) Reaction->Deprotection_Step Final_Product Final Product with Deprotected Group Deprotection_Step->Final_Product End End Final_Product->End

Caption: A generalized workflow for the application of protecting groups in organic synthesis.

Orthogonal_Strategy Orthogonal Protection Strategy Example Start Molecule with Amine and Alcohol Step1 Protect Amine with Cbz Cbz-Cl, Base Start->Step1 Step2 Protect Alcohol with Boc-Anhydride (Boc)₂O, Base Step1->Step2 Step3 Selective Cbz Deprotection H₂/Pd-C Step2->Step3 Step4 React at Free Amine Desired Reagent Step3->Step4 Step5 Final Boc Deprotection Trifluoroacetic Acid (TFA) Step4->Step5 Final Final Product Step5->Final

Caption: An illustrative workflow of an orthogonal protection strategy using Cbz and Boc groups.

Deprotection_Decision_Tree Decision Tree for Bn/Cbz Deprotection Start Molecule with Bn or Cbz group Check_Reducible Are other reducible groups (alkenes, alkynes, nitro) present? Start->Check_Reducible Hydrogenolysis Catalytic Hydrogenolysis (H₂/Pd-C) Check_Reducible->Hydrogenolysis No Check_Acid_Sensitive Is the molecule acid-sensitive? Check_Reducible->Check_Acid_Sensitive Yes Acid_Cleavage Strong Acid Cleavage (HBr/AcOH for Cbz) Check_Acid_Sensitive->Acid_Cleavage No Oxidative_Cleavage Oxidative Cleavage (DDQ for Bn) Check_Acid_Sensitive->Oxidative_Cleavage Yes Birch_Reduction Dissolving Metal Reduction (Na/liq. NH₃ for Bn) Oxidative_Cleavage->Birch_Reduction Alternative

Caption: A decision-making flowchart for selecting a suitable deprotection method for Bn or Cbz groups.

Conclusion

The benzyloxycarbonyl and benzyl protecting groups are indispensable tools in modern organic synthesis, offering a robust and reliable means to temporarily mask reactive functional groups. Their stability profiles, coupled with a range of well-established protection and deprotection protocols, provide chemists with the flexibility to design and execute complex synthetic routes. A thorough understanding of their respective stabilities, orthogonality, and the nuances of their experimental application is critical for researchers, scientists, and drug development professionals aiming to achieve their synthetic goals with efficiency and precision. The strategic and informed use of Cbz and Bn protecting groups will undoubtedly continue to underpin significant advances in the synthesis of novel therapeutics and other complex molecular targets.

References

Z-Tyr(Bzl)-OH: A Technical Guide for Biochemical Research and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-Benzyloxycarbonyl-O-benzyl-L-tyrosine, commonly abbreviated as Z-Tyr(Bzl)-OH, is a cornerstone protected amino acid derivative indispensable for the synthesis of complex peptides. Its dual protecting groups, the benzyloxycarbonyl (Z) group on the amine and the benzyl (Bzl) group on the phenolic hydroxyl side chain of tyrosine, afford precise control during peptide synthesis, preventing unwanted side reactions and ensuring the fidelity of the final peptide sequence. This technical guide provides a comprehensive overview of the applications of this compound in biochemical research, complete with experimental protocols, quantitative data, and visualizations of relevant biological pathways.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in the laboratory.

PropertyValueReference(s)
Molecular Formula C₂₄H₂₃NO₅[1]
Molecular Weight 405.4 g/mol [1]
Appearance Slightly cream-colored powder
Melting Point 101-107 °C[1]
Optical Rotation [α]²⁰/D = -5.0 ± 1.0° (c=0.42 in Acetone)[1]
Storage Conditions 0-8 °C[1]

Applications in Biochemical Research

This compound is a versatile tool with broad applications in biochemical and pharmaceutical research.[1] Its primary utility lies in its role as a key building block in peptide synthesis, enabling the creation of custom peptides for a variety of research purposes.

Peptide Synthesis

The Z and Bzl protecting groups offer a robust strategy for both solution-phase and solid-phase peptide synthesis (SPPS). The Z group is readily removed by catalytic hydrogenation, while the Bzl group is typically cleaved with strong acids like hydrofluoric acid (HF), providing an orthogonal protection scheme.[2] This allows for the sequential and controlled addition of amino acids to construct a desired peptide sequence.

Drug Development

The ability to synthesize modified peptides with enhanced biological activity and stability makes this compound a valuable asset in drug development.[1] Researchers utilize this compound to create peptide-based therapeutics, including enzyme inhibitors and receptor agonists or antagonists. Its structural similarity to neurotransmitters also makes it relevant in the development of drugs targeting neurological disorders.[1]

Study of Protein-Protein Interactions and Enzyme Activity

Custom-synthesized peptides containing the O-benzyl-tyrosine residue are employed to investigate complex biochemical pathways. These peptides can act as probes to study protein-protein interactions or as substrates and inhibitors to characterize enzyme activity.[1]

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in research.

Synthesis of this compound

Step 1: N-terminal Protection of L-Tyrosine with Z-group

A general procedure involves the reaction of L-tyrosine with benzyl chloroformate (Cbz-Cl) in the presence of a base.

  • Materials: L-Tyrosine, Benzyl chloroformate (Cbz-Cl), Sodium carbonate (Na₂CO₃), Dioxane, Water, Ethyl acetate, Hydrochloric acid (HCl).

  • Procedure:

    • Dissolve L-tyrosine in an aqueous solution of sodium carbonate.

    • Cool the solution in an ice bath.

    • Add benzyl chloroformate dropwise while vigorously stirring.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Wash the reaction mixture with ethyl acetate to remove unreacted benzyl chloroformate.

    • Acidify the aqueous layer with HCl to precipitate the Z-Tyr-OH product.

    • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

Step 2: O-Benzylation of Z-Tyr-OH

This step involves the reaction of Z-Tyr-OH with benzyl bromide in the presence of a base.

  • Materials: Z-Tyr-OH, Benzyl bromide (Bzl-Br), Sodium hydride (NaH) or another suitable base, Tetrahydrofuran (THF) or Dimethylformamide (DMF).

  • Procedure:

    • Dissolve Z-Tyr-OH in a suitable anhydrous solvent (e.g., THF or DMF).

    • Cool the solution in an ice bath.

    • Carefully add a base (e.g., NaH) to deprotonate the phenolic hydroxyl group.

    • Add benzyl bromide to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction with water and extract the this compound product with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Solid-Phase Peptide Synthesis (SPPS) using this compound

The following is a generalized workflow for the incorporation of this compound into a peptide sequence using a Boc/Bzl SPPS strategy.

  • Materials: this compound, Merrifield resin (or other suitable solid support), Dichloromethane (DCM), Dimethylformamide (DMF), Diisopropylethylamine (DIEA), Trifluoroacetic acid (TFA), Dicyclohexylcarbodiimide (DCC) or other coupling agents (e.g., HBTU, HATU), Hydroxybenzotriazole (HOBt), Anhydrous hydrofluoric acid (HF).

Experimental Workflow for a Single Coupling Cycle in Boc-SPPS

SPPS_Workflow Start Start: Resin with N-terminal Boc-protected amino acid Boc_Deprotection Boc Deprotection (TFA in DCM) Start->Boc_Deprotection Wash1 Wash (DCM, DMF) Boc_Deprotection->Wash1 Neutralization Neutralization (DIEA in DMF) Wash1->Neutralization Wash2 Wash (DMF) Neutralization->Wash2 Coupling Amino Acid Coupling (this compound, DCC/HOBt in DMF) Wash2->Coupling Wash3 Wash (DMF, DCM) Coupling->Wash3 Repeat Repeat Cycle for Next Amino Acid Wash3->Repeat

Caption: General workflow for a single coupling cycle in Boc-SPPS.

Protocol:

  • Resin Preparation: Swell the resin in DCM.

  • Boc Deprotection: Remove the N-terminal Boc protecting group with a solution of TFA in DCM.

  • Washing: Wash the resin thoroughly with DCM and DMF to remove excess TFA and byproducts.

  • Neutralization: Neutralize the resulting amine salt with a solution of DIEA in DMF.

  • Washing: Wash the resin with DMF.

  • Coupling: Pre-activate this compound with a coupling agent (e.g., DCC and HOBt) in DMF and add it to the resin. Agitate until the coupling reaction is complete (monitored by a ninhydrin test).

  • Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.

  • Repeat: Repeat steps 2-7 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage: After the final amino acid has been coupled, cleave the peptide from the resin and remove the side-chain protecting groups (including the benzyl group from tyrosine) using a strong acid, such as anhydrous HF.

Signaling Pathway Visualization

Peptides synthesized using this compound can be designed to interact with specific cellular signaling pathways. For instance, analogs of neuropeptides can be synthesized to study their interaction with G-protein coupled receptors (GPCRs).

Opioid Receptor Signaling Pathway

Enkephalins are endogenous opioid peptides whose synthesis can be mimicked in the lab using amino acid derivatives like this compound. These peptides bind to and activate opioid receptors, which are GPCRs, leading to downstream signaling events that modulate pain and other neurological processes.

Opioid_Signaling cluster_membrane Cell Membrane Opioid_Receptor Opioid Receptor (GPCR) G_Protein Gi/o Protein Opioid_Receptor->G_Protein activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase inhibits K_Channel K+ Channel G_Protein->K_Channel activates Ca_Channel Ca2+ Channel G_Protein->Ca_Channel inhibits cAMP cAMP Adenylyl_Cyclase->cAMP converts K_ion K+ K_Channel->K_ion efflux Neurotransmitter_Release Reduced Neurotransmitter Release Ca_Channel->Neurotransmitter_Release Enkephalin Enkephalin Analog (Synthesized with this compound) Enkephalin->Opioid_Receptor binds ATP ATP ATP->Adenylyl_Cyclase Hyperpolarization Hyperpolarization Ca_ion Ca2+ Ca_ion->Ca_Channel influx Reduced_Excitability Reduced Neuronal Excitability Neurotransmitter_Release->Reduced_Excitability Hyperpolarization->Reduced_Excitability

Caption: Opioid Receptor Signaling Pathway.

This diagram illustrates the binding of an enkephalin analog to an opioid receptor, leading to the activation of an inhibitory G-protein (Gi/o). This activation results in the inhibition of adenylyl cyclase (reducing cAMP levels), the opening of potassium channels (leading to hyperpolarization), and the closing of calcium channels (reducing neurotransmitter release). Collectively, these events decrease neuronal excitability.

Conclusion

This compound is a vital and versatile reagent for any researcher engaged in peptide synthesis and its myriad applications in biochemistry and drug discovery. Its robust protecting group strategy allows for the precise construction of complex peptides, enabling detailed studies of protein function, enzyme kinetics, and cellular signaling. The protocols and visualizations provided in this guide serve as a foundational resource for the effective utilization of this compound in advancing biochemical research.

References

Methodological & Application

Application Notes and Protocols for Z-Tyr(Bzl)-OH Coupling in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-α-Benzyloxycarbonyl-O-benzyl-L-tyrosine, commonly abbreviated as Z-Tyr(Bzl)-OH, is a crucial building block in peptide synthesis. The benzyloxycarbonyl (Z) group on the α-amino function and the benzyl (Bzl) group on the phenolic side-chain offer robust protection, making this derivative particularly useful in both solution-phase and solid-phase peptide synthesis (SPPS). The Z group is renowned for its ability to suppress racemization during coupling reactions.[1] This document provides detailed application notes and optimized protocols for the efficient coupling of this compound using various common reagents, ensuring high yield and purity of the final peptide.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling and use in peptide synthesis.

PropertyValue
Molecular Formula C₂₄H₂₃NO₅
Molecular Weight 405.4 g/mol
Appearance Slightly cream-colored powder
Melting Point 101-107 °C
Solubility Soluble in DMF, DCM
Storage 0-8°C

Coupling Reagent Selection

The choice of coupling reagent is critical for achieving high efficiency and minimizing side reactions. The selection often depends on the complexity of the peptide sequence, steric hindrance of the coupling partners, and the desired reaction kinetics. Below is a comparison of commonly used coupling reagents for incorporating this compound.

Coupling ReagentClassRelative EfficiencyTypical Coupling TimeRisk of RacemizationKey Considerations
DIC/HOBt CarbodiimideGood1 - 4 hoursLow to ModerateCost-effective and widely used. The byproduct of DIC is soluble, making it suitable for SPPS. The addition of HOBt is crucial to suppress racemization.[2][3]
HBTU/DIEA Uronium/Aminium SaltVery Good15 - 60 minutesLowFaster coupling times, particularly useful for sterically hindered amino acids.[2] Requires a non-nucleophilic base like DIEA for activation.
HATU/DIEA Uronium/Aminium SaltExcellent15 - 60 minutesVery LowHighly efficient with low racemization, even for difficult couplings.[2][4] Often the reagent of choice for preventing racemization.
PyBOP/DIEA Phosphonium SaltExcellent15 - 60 minutesLowHigh coupling efficiency, particularly for sterically hindered residues.[4] Does not have the guanidinylation side reaction sometimes observed with uronium salts.

Experimental Protocols

The following are generalized protocols for the coupling of this compound in manual solid-phase peptide synthesis. The equivalents of reagents are based on the initial loading of the resin.

General Workflow for a Single Coupling Cycle in SPPS

This workflow outlines the fundamental steps for the addition of a single amino acid to a growing peptide chain on a solid support.

SPPS Workflow Start Peptide-Resin Deprotection Nα-Deprotection Start->Deprotection Wash1 Wash (DCM, DMF) Deprotection->Wash1 Neutralization Neutralization (e.g., DIEA in DMF) Wash1->Neutralization Wash2 Wash (DMF, DCM) Neutralization->Wash2 Coupling Amino Acid Coupling (this compound + Reagent) Wash2->Coupling Wash3 Wash (DMF, DCM) Coupling->Wash3 End Next Coupling Cycle or Final Cleavage Wash3->End

Caption: General workflow for a single coupling cycle in SPPS.

Protocol 1: DIC/HOBt Coupling

This method is a reliable and cost-effective choice for standard coupling reactions.

  • Resin Preparation: Swell the resin (e.g., Merrifield or Wang resin) in Dichloromethane (DCM) for 30 minutes, followed by Dimethylformamide (DMF) for 30 minutes.

  • Nα-Deprotection: Remove the N-terminal protecting group (e.g., Fmoc with 20% piperidine in DMF, or Boc with TFA in DCM).

  • Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Neutralization (for Boc-SPPS): If applicable, neutralize the resin with a 5-10% solution of Diisopropylethylamine (DIEA) in DMF for 10 minutes, followed by thorough washing with DMF and DCM.

  • Coupling Solution Preparation: In a separate vessel, dissolve this compound (2-4 equivalents) and 1-Hydroxybenzotriazole (HOBt) (2-4 equivalents) in DMF.

  • Activation and Coupling: Add Diisopropylcarbodiimide (DIC) (2-4 equivalents) to the amino acid solution and immediately add the mixture to the resin. Agitate the reaction vessel for 1-4 hours at room temperature.[2]

  • Monitoring: Monitor the reaction progress using a qualitative method such as the ninhydrin (Kaiser) test. A negative test (yellow beads) indicates complete coupling.[2]

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3x) and DCM (3x).

Protocol 2: HBTU/HATU Coupling

These reagents provide faster and more efficient couplings, making them ideal for sterically hindered amino acids or difficult sequences.

  • Resin Preparation, Deprotection, and Washing: Follow steps 1-4 from the DIC/HOBt protocol.

  • Coupling Solution Preparation: In a separate vessel, dissolve this compound (2-4 equivalents) and the coupling reagent (HBTU or HATU; 2-4 equivalents) in DMF.[2]

  • Activation and Coupling: Add DIEA (4-8 equivalents) to the amino acid solution to begin activation. Immediately add the activated solution to the resin and agitate for 15-60 minutes at room temperature.[2]

  • Monitoring: Monitor the reaction progress using the ninhydrin test.

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3x) and DCM (3x).

Logical Flow for Coupling Reagent Selection

The choice of coupling reagent can be guided by several factors, including the complexity of the peptide sequence and the desired synthesis efficiency.

Coupling Reagent Selection Start Couple this compound Decision Is the coupling sterically hindered or a known difficult sequence? Start->Decision Standard Standard Coupling Decision->Standard No Difficult Difficult Coupling Decision->Difficult Yes DIC_HOBt Use DIC/HOBt (Cost-effective) Standard->DIC_HOBt HBTU Use HBTU/DIEA (Faster) Difficult->HBTU HATU Use HATU or PyBOP (Highly efficient, low racemization) Difficult->HATU HBTU->HATU For very difficult cases

Caption: Decision tree for selecting a suitable coupling reagent.

Potential Side Reactions and Mitigation Strategies

When working with this compound, it is important to be aware of potential side reactions and have strategies to minimize them.

  • Racemization: The activation of the carboxylic acid can lead to the loss of stereochemical integrity (epimerization).

    • Mitigation: The Z-protecting group itself is known to suppress racemization. The addition of HOBt or its derivatives (for carbodiimide-mediated couplings) is highly effective in minimizing racemization.[3] Uronium/aminium and phosphonium salt reagents like HATU and PyBOP are also excellent choices for minimizing racemization, especially in challenging couplings.[4] The choice of a weaker base, such as N-methylmorpholine (NMM) or collidine instead of DIEA, can also reduce the risk of racemization.[5]

  • Incomplete Coupling: Due to the steric bulk of the Z and Bzl protecting groups, coupling reactions may be slow or incomplete.

    • Mitigation: Use more efficient coupling reagents such as HATU or PyBOP.[4] Increasing the equivalents of the amino acid and coupling reagents, extending the reaction time, or performing a "double coupling" (repeating the coupling step) can also drive the reaction to completion. Monitoring the reaction with the ninhydrin test is crucial to ensure complete coupling before proceeding to the next step.

  • Premature Deprotection: While the Z and Bzl groups are generally stable, some premature cleavage can occur under certain conditions.

    • Mitigation: Ensure that the deprotection conditions for the temporary Nα-protecting group are orthogonal and do not affect the Z or Bzl groups. For instance, in Fmoc-based SPPS, the repetitive use of piperidine for Fmoc removal does not affect Z or Bzl groups. In Boc-based SPPS, repetitive mild acid treatments can lead to some loss of the Bzl group.[6] In such cases, using a more acid-stable side-chain protecting group might be considered for very long peptides.

Deprotection of Z and Bzl Groups

The final step in the synthesis of a peptide containing this compound is the removal of the protecting groups.

  • Catalytic Hydrogenation: The most common method for the simultaneous removal of Z and Bzl groups is catalytic hydrogenation (e.g., H₂/Pd-C). This method is clean and efficient but is not compatible with peptides containing sulfur-containing amino acids (cysteine, methionine) as they can poison the catalyst.

  • Strong Acid Cleavage: Strong acids such as anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) can also be used to cleave Z and Bzl groups, typically along with the cleavage of the peptide from the resin in Boc-SPPS.[6] These are harsh conditions and require specialized equipment and appropriate scavengers to prevent side reactions.

  • Sodium in Liquid Ammonia: This method is also effective for removing Z and Bzl groups but is less commonly used due to the hazardous nature of the reagents.

Conclusion

The successful incorporation of this compound into a peptide sequence is readily achievable with the careful selection of a coupling reagent and adherence to optimized protocols. For routine synthesis, DIC/HOBt offers a reliable and economical option. For more challenging couplings or to accelerate the synthesis and minimize racemization, uronium/aminium salts such as HBTU and HATU, or phosphonium salts like PyBOP, are recommended.[2] By understanding the mechanisms and potential side reactions associated with each class of reagent, researchers can effectively troubleshoot and optimize their peptide synthesis strategies to obtain high-purity peptides containing tyrosine.

References

Step-by-Step Guide to Z-Tyr(Bzl)-OH Deprotection: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the deprotection of N-benzyloxycarbonyl-O-benzyl-L-tyrosine (Z-Tyr(Bzl)-OH), a critical step in peptide synthesis and other applications in organic chemistry. This guide covers two primary methods: catalytic transfer hydrogenation and acidic deprotection, outlining the procedures, potential side reactions, and strategies for optimization.

Introduction

This compound is a commonly used protected amino acid in which the amino group is protected by a benzyloxycarbonyl (Z) group and the phenolic hydroxyl group of tyrosine is protected by a benzyl (Bzl) group. The removal of these protecting groups is essential to liberate the free amino acid for subsequent reactions or to yield the final deprotected peptide. The choice of deprotection method depends on the sensitivity of the substrate to acidic conditions and the presence of other functional groups.

Deprotection Methods

Two primary methods for the deprotection of this compound are widely employed:

  • Catalytic Transfer Hydrogenation: A mild and efficient method that utilizes a hydrogen donor in the presence of a palladium catalyst to cleave the Z and Bzl groups.

  • Acidic Deprotection: This method employs strong acids to remove the protecting groups, but care must be taken to avoid side reactions.

I. Catalytic Transfer Hydrogenation

Catalytic transfer hydrogenation is a preferred method for the deprotection of this compound due to its mild reaction conditions, which helps in preserving other acid-sensitive functional groups. This method avoids the use of high-pressure hydrogen gas, making it a safer alternative to traditional catalytic hydrogenation.[1] Formic acid is a commonly used hydrogen donor in combination with palladium on carbon (Pd/C).[1][2]

Experimental Protocol

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Formic acid (HCOOH)

  • Methanol (MeOH)

  • Inert gas (Argon or Nitrogen)

  • Filtration apparatus (e.g., Celite pad)

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound in methanol.

  • Carefully add 10% Pd/C to the solution (typically 10-20% by weight of the substrate).

  • Under an inert atmosphere, add formic acid to the reaction mixture (a large excess is generally used, and it can also act as a solvent).[2]

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC). A suitable mobile phase for TLC is a mixture of dichloromethane and methanol.

  • Upon completion of the reaction (disappearance of the starting material), filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with methanol to ensure complete recovery of the product.

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • The crude product can be further purified by recrystallization or chromatography if necessary.

Data Presentation

The following table summarizes representative yields for the deprotection of various Z- and Bzl-protected amino acids and peptides using catalytic transfer hydrogenation with formic acid and 10% Pd/C, as reported in the literature.

SubstrateProductYield (%)Reference
Z-Gly-GlyGly-Gly95[2]
Z-PhePhe95[2]
Z-AlaAla95[2]
Boc-Ala-Tyr(Bzl)-Gly-Leu-OEtAla-Tyr-Gly-Leu-OEt85[2]
Mechanism and Workflow

The deprotection proceeds via the transfer of hydrogen from the donor (formic acid) to the catalyst surface. The palladium catalyst then facilitates the hydrogenolysis of the C-O bonds of the benzyloxycarbonyl and benzyl ether groups, releasing the free amine and phenol, respectively, along with toluene and carbon dioxide as byproducts.

G cluster_workflow Catalytic Transfer Hydrogenation Workflow Z_Tyr_Bzl_OH This compound Reaction_Mixture Dissolve in MeOH, add 10% Pd/C and HCOOH Z_Tyr_Bzl_OH->Reaction_Mixture Reaction Stir at Room Temperature Reaction_Mixture->Reaction Monitoring Monitor by TLC Reaction->Monitoring Filtration Filter through Celite Monitoring->Filtration Evaporation Evaporate Solvent Filtration->Evaporation Purification Purify Product Evaporation->Purification Product H-Tyr-OH Purification->Product

Catalytic Transfer Hydrogenation Workflow

II. Acidic Deprotection

Acidic deprotection is another common method for removing Z and Bzl groups. Strong acids like trifluoroacetic acid (TFA) are typically used. However, this method is harsher and can lead to side reactions, most notably the acid-catalyzed migration of the benzyl group from the phenolic oxygen to the aromatic ring of the tyrosine side chain, forming 3-benzyltyrosine.

Side Reaction: Benzyl Group Migration

The primary challenge during the TFA-mediated deprotection of Tyr(Bzl) derivatives is the acid-catalyzed O-to-C migration of the benzyl group. This rearrangement leads to the formation of the undesired 3-benzyltyrosine isomer, which can be difficult to separate from the desired product. The use of scavengers and optimized reaction conditions can help minimize this side reaction.

Experimental Protocol

This protocol is adapted from methods designed to suppress the formation of 3-benzyltyrosine.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Glacial acetic acid

  • Scavenger (e.g., anisole or thioanisole)

  • Cold diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Prepare a deprotection solution by mixing TFA and glacial acetic acid, for example, in a 7:3 (v/v) ratio, to modulate the acidity.

  • Dissolve this compound in the TFA/acetic acid mixture.

  • Add a scavenger, such as anisole (5-10 equivalents), to the solution to trap the carbocations generated during the reaction.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or HPLC.

  • Once the deprotection is complete, remove the TFA and acetic acid under reduced pressure using a rotary evaporator.

  • Precipitate the product by adding cold diethyl ether.

  • Isolate the product by filtration, wash it with cold diethyl ether, and dry it under vacuum.

Data Presentation

The following table summarizes various reported conditions for the deprotection of tyrosine derivatives and the strategies to mitigate side reactions.

TFA ConcentrationScavengerSolventTemperatureTimeOutcome
100%NoneNeatRoom Temp.5 minLess effective, lower peptide purity
55%NoneDCMRoom Temp.30 minImproved purity over 100% TFA
7:3 TFA/Acetic AcidNoneNeatRoom Temp.1-2 hoursSuppressed formation of 3-benzyltyrosine
50% TFAAnisoleDCM0°C to RT1-2 hoursStandard protocol with scavenger
Mechanism and Workflow

The acidic deprotection proceeds through the protonation of the oxygen atoms in the Z and Bzl groups, followed by cleavage to form carbocations. These carbocations are then trapped by scavengers. The workflow for acidic deprotection in the context of solid-phase peptide synthesis (SPPS) is depicted below.

G cluster_workflow Acidic Deprotection in SPPS Workflow Start Resin-Bound Peptide with this compound Deprotection Treat with TFA/Scavenger Start->Deprotection Neutralization Neutralize with Base Deprotection->Neutralization Coupling Couple next Amino Acid Neutralization->Coupling Repeat Repeat Cycle Coupling->Repeat Repeat->Deprotection for next cycle Cleavage Final Cleavage from Resin & Side-Chain Deprotection Repeat->Cleavage after last cycle Purification Purify Peptide Cleavage->Purification Final_Product Final Deprotected Peptide Purification->Final_Product

Acidic Deprotection in SPPS Workflow

Conclusion

The deprotection of this compound is a crucial transformation in synthetic chemistry. Catalytic transfer hydrogenation offers a mild and efficient method with high yields, making it ideal for sensitive substrates. Acidic deprotection with TFA is also effective but requires careful control of reaction conditions and the use of scavengers to minimize the formation of the 3-benzyltyrosine side product. The choice of method should be guided by the specific requirements of the synthetic route and the stability of the molecule of interest.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to selecting appropriate solvents for dissolving N-α-Benzyloxycarbonyl-O-benzyl-L-tyrosine (Z-Tyr(Bzl)-OH), a critical building block in peptide synthesis and other biochemical applications. This document outlines the qualitative solubility of this compound in common organic solvents, provides detailed protocols for its dissolution and for determining its solubility experimentally, and offers a logical framework for solvent selection based on the intended application.

Introduction to this compound

This compound is a derivative of the amino acid L-tyrosine, where the α-amino group is protected by a benzyloxycarbonyl (Z or Cbz) group, and the phenolic hydroxyl group of the side chain is protected by a benzyl (Bzl) group. These protecting groups are crucial in peptide synthesis to prevent unwanted side reactions and to control the sequence of amino acid addition. The hydrophobic nature of the benzyl and benzyloxycarbonyl groups significantly influences the solubility of this compound, making it generally soluble in organic solvents and poorly soluble in aqueous solutions.

Qualitative Solubility Data

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, qualitative assessments from various sources provide valuable insights into its general solubility behavior. The following table summarizes the available solubility information for this compound and its closely related analog, Boc-Tyr(Bzl)-OH, in common organic solvents.

SolventChemical ClassQualitative Solubility of this compoundQualitative Solubility of Boc-Tyr(Bzl)-OHRemarks
Dimethylformamide (DMF) AmideSolubleClearly SolubleA common and effective solvent for peptide synthesis.[1][2]
N-Methyl-2-pyrrolidone (NMP) LactamSolubleSolubleOften used as an alternative to DMF in peptide synthesis.[2][3]
Dimethyl Sulfoxide (DMSO) SulfoxideSolubleSolubleA strong polar aprotic solvent capable of dissolving many organic compounds.[1]
Dichloromethane (DCM) Halogenated HydrocarbonSolubleSolubleA common solvent for swelling resins and dissolving reagents in peptide synthesis.[2]
Chloroform (CHCl₃) Halogenated HydrocarbonSolubleSolubleSimilar to DCM in its solvent properties.
Ethyl Acetate (EtOAc) EsterSolubleSolubleA moderately polar solvent.
Acetone KetoneSolubleSolubleA polar aprotic solvent.
Methanol (MeOH) AlcoholSparingly Soluble to SolubleSolubleSolubility can be limited, especially at higher concentrations.
Ethanol (EtOH) AlcoholSparingly SolubleAlmost TransparentSimilar to methanol, solubility may be limited.
Water AqueousInsolubleInsolubleThe hydrophobic protecting groups render the molecule insoluble in water.

Note: The term "soluble" generally implies that a significant amount of the compound can be dissolved to form a clear solution, suitable for most synthetic applications. "Clearly soluble" suggests a high degree of solubility. "Sparingly Soluble" indicates that only a small amount will dissolve.

Experimental Protocols

Due to the limited availability of quantitative solubility data, it is often necessary for researchers to determine the solubility of this compound in a specific solvent for their particular application. The following protocols provide standardized methods for preparing solutions and for determining solubility.

Protocol for Preparation of a this compound Stock Solution for Peptide Synthesis

This protocol describes the preparation of a stock solution of this compound for use in solid-phase peptide synthesis (SPPS).

Materials:

  • This compound

  • Anhydrous Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Volumetric flask

  • Magnetic stirrer and stir bar

  • Spatula and weighing paper

  • Argon or Nitrogen gas (optional)

Procedure:

  • Drying: Ensure the this compound is dry by placing it under high vacuum for several hours.

  • Weighing: Accurately weigh the desired amount of this compound and transfer it to a clean, dry volumetric flask.

  • Solvent Addition: Add approximately 80% of the final volume of anhydrous DMF or NMP to the flask.

  • Dissolution: Place a magnetic stir bar in the flask and stir the mixture at room temperature. Gentle warming (to 30-40°C) can be applied to aid dissolution, but avoid excessive heat which could lead to degradation. If the compound is sensitive to oxidation, it is advisable to perform the dissolution under an inert atmosphere (e.g., argon or nitrogen).

  • Sonication (Optional): If the compound is slow to dissolve, the flask can be placed in an ultrasonic bath for short intervals to aid dissolution.

  • Final Volume Adjustment: Once the this compound is completely dissolved, allow the solution to return to room temperature. Carefully add the solvent to the calibration mark of the volumetric flask.

  • Storage: Store the solution in a tightly sealed container, protected from light and moisture. For long-term storage, it is recommended to store the solution at 2-8°C.

Protocol for Experimental Determination of Solubility

This protocol outlines a general method for determining the quantitative solubility of this compound in a given solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Solvent of interest (HPLC grade)

  • Analytical balance

  • Thermostatic shaker or incubator

  • Small vials with screw caps

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Standard Solutions:

    • Accurately weigh a known amount of this compound and dissolve it in a solvent in which it is freely soluble (e.g., DMF) to prepare a concentrated stock solution.

    • Perform serial dilutions of the stock solution to prepare a series of standard solutions of known concentrations.

  • Sample Preparation and Equilibration:

    • Add an excess amount of this compound to several vials.

    • Add a known volume of the solvent of interest to each vial.

    • Seal the vials and place them in a thermostatic shaker set to the desired temperature.

    • Agitate the vials for a sufficient time (e.g., 24-72 hours) to ensure that equilibrium is reached.

  • Sample Analysis:

    • After equilibration, stop the agitation and allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter to remove any solid particles.

    • Dilute the filtered, saturated solution with a suitable solvent to a concentration that falls within the range of the standard solutions.

  • HPLC Analysis:

    • Analyze the standard solutions and the diluted sample solution by HPLC. A typical method would involve a C18 column and a mobile phase gradient of acetonitrile and water with UV detection at an appropriate wavelength (e.g., 254 nm).

    • Construct a calibration curve by plotting the peak area of the standard solutions against their known concentrations.

  • Calculation of Solubility:

    • Use the calibration curve to determine the concentration of the diluted sample solution.

    • Calculate the concentration of the original saturated solution, taking into account the dilution factor.

    • Express the solubility in the desired units (e.g., mg/mL, g/100mL).

Visualizations

Solvent Selection Workflow

The choice of solvent for dissolving this compound depends on the specific application. The following diagram illustrates a logical workflow for selecting an appropriate solvent.

SolventSelection start Start: Need to dissolve This compound application What is the intended application? start->application spps Solid-Phase Peptide Synthesis (SPPS) application->spps Synthesis storage Long-term Storage of Stock Solution application->storage Storage nmr NMR Spectroscopy application->nmr Analysis other Other Application application->other Other polar_aprotic Use polar aprotic solvent: DMF, NMP spps->polar_aprotic storage->polar_aprotic deuterated Use deuterated solvent: CDCl3, DMSO-d6 nmr->deuterated check_compatibility Check solvent compatibility with downstream steps other->check_compatibility polar_aprotic->check_compatibility deuterated->check_compatibility end End: Solvent Selected check_compatibility->end Compatible

Caption: Workflow for selecting a suitable solvent for this compound.

Experimental Workflow for Solubility Determination

The following diagram outlines the key steps in the experimental determination of the solubility of this compound.

SolubilityProtocol start Start: Determine Solubility prep_standards 1. Prepare Standard Solutions of known concentrations start->prep_standards prep_samples 2. Prepare Saturated Samples (excess this compound in solvent) start->prep_samples hplc 5. Analyze standards and sample by HPLC prep_standards->hplc equilibrate 3. Equilibrate at constant temperature prep_samples->equilibrate filter_dilute 4. Filter supernatant and dilute equilibrate->filter_dilute filter_dilute->hplc calibrate 6. Generate Calibration Curve hplc->calibrate calculate 7. Calculate Solubility calibrate->calculate end End: Quantitative Solubility Value calculate->end

Caption: Experimental workflow for determining the solubility of this compound.

Receptor Tyrosine Kinase (RTK) Signaling Pathway

This compound is a protected form of tyrosine, a key amino acid in cellular signaling. Tyrosine residues in proteins are phosphorylated by tyrosine kinases, initiating signaling cascades that regulate cell growth, differentiation, and metabolism. The diagram below provides a simplified overview of a typical Receptor Tyrosine Kinase (RTK) signaling pathway.

RTK_Pathway cluster_membrane Cell Membrane RTK_inactive Inactive RTK Monomers RTK_active Active RTK Dimer (Autophosphorylated) RTK_inactive->RTK_active 2. Dimerization & Autophosphorylation Grb2 Grb2 (Adaptor Protein) RTK_active->Grb2 3. Recruitment of Adaptor Proteins Ligand Ligand (e.g., Growth Factor) Ligand->RTK_inactive 1. Ligand Binding Sos Sos Grb2->Sos Ras_GDP Ras-GDP (Inactive) Sos->Ras_GDP 4. Activation of Ras Ras_GTP Ras-GTP (Active) Ras_GDP->Ras_GTP Raf Raf Ras_GTP->Raf 5. MAP Kinase Cascade MEK MEK Raf->MEK P ERK ERK MEK->ERK P Transcription_Factors Transcription Factors ERK->Transcription_Factors 6. Activation of Transcription Factors Cellular_Response Cellular Response (Growth, Proliferation, etc.) Transcription_Factors->Cellular_Response 7. Gene Expression

Caption: Simplified overview of a Receptor Tyrosine Kinase (RTK) signaling pathway.

References

Z-Tyr(Bzl)-OH in Peptide Synthesis: A Comparative Analysis of Solution-Phase and Solid-Phase Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The selection of a peptide synthesis methodology is a critical decision in the development of therapeutic peptides and research tools. This document provides a detailed comparison of solution-phase and solid-phase peptide synthesis (SPPS) utilizing the protected amino acid Z-Tyr(Bzl)-OH. N-benzyloxycarbonyl-O-benzyl-L-tyrosine, or this compound, is a key building block for incorporating tyrosine residues into peptide sequences, particularly within the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy. The choice between solution-phase and solid-phase approaches hinges on several factors, including the desired peptide length, complexity, scale of production, and the specific requirements for purity and yield.

Solution-Phase Peptide Synthesis (SPPS) is the classical method, where reactions are carried out in a homogeneous solution. This approach allows for the isolation and purification of intermediate peptide fragments at each step of the synthesis. This characteristic provides greater flexibility in handling difficult sequences and can be advantageous for large-scale production of shorter peptides. However, the multi-step purification process can be labor-intensive and may lead to lower overall yields due to product loss during isolation.

Solid-Phase Peptide Synthesis (SPPS) , pioneered by Bruce Merrifield, involves anchoring the growing peptide chain to an insoluble resin. This simplifies the synthesis process by allowing for the removal of excess reagents and by-products through simple washing and filtration steps, eliminating the need for intermediate purification. SPPS is readily automated and is the preferred method for the synthesis of long peptides.

The following sections provide a detailed comparison of these two methodologies, including quantitative data, experimental protocols, and visual workflows to aid researchers in selecting the optimal strategy for their specific needs.

Data Presentation: A Comparative Overview

The following table summarizes the key quantitative parameters for the synthesis of a model dipeptide, Z-Tyr(Bzl)-Gly-OMe, using both solution-phase and solid-phase methods. These values are representative and can vary based on specific reaction conditions and the nature of the peptide sequence.

ParameterSolution-Phase SynthesisSolid-Phase Peptide Synthesis (SPPS)
Typical Purity (Crude) 70-90%60-85%
Typical Purity (Purified) >98%>95%
Typical Overall Yield 60-80%50-70% (for short peptides)
Synthesis Time (for a dipeptide) 2-3 days1 day
Solvent Consumption Moderate to HighHigh
Reagent Usage Stoichiometric to slight excessLarge excess (typically 3-5 equivalents)
Scalability Well-suited for large-scale (kg) productionTypically used for small to medium scale (mg to g)
Automation Potential LimitedHigh

Experimental Protocols

Solution-Phase Synthesis of Z-Tyr(Bzl)-Gly-OMe

This protocol describes the synthesis of the protected dipeptide Z-Tyr(Bzl)-Gly-OMe in solution using dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) as coupling agents.

Materials:

  • This compound

  • Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)

  • Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N-Methylmorpholine (NMM) or Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

  • 1M HCl solution

  • Saturated NaHCO₃ solution

  • Saturated NaCl (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Neutralization of H-Gly-OMe·HCl:

    • Suspend H-Gly-OMe·HCl (1.0 equivalent) in anhydrous DCM in a round-bottom flask.

    • Cool the suspension to 0°C in an ice bath.

    • Add NMM or TEA (1.0 equivalent) dropwise with stirring.

    • Stir the mixture at 0°C for 30 minutes to generate the free amine.

  • Activation of this compound:

    • In a separate flask, dissolve this compound (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.

    • Cool the solution to 0°C.

  • Coupling Reaction:

    • To the solution from step 2, add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise. A white precipitate of dicyclohexylurea (DCU) will form.

    • Stir the activation mixture at 0°C for 30 minutes.

    • Add the neutralized glycine methyl ester solution from step 1 to the activation mixture.

    • Allow the reaction to stir at 0°C for 2 hours, then warm to room temperature and stir overnight.

  • Work-up:

    • Filter the reaction mixture to remove the precipitated DCU. Wash the filter cake with DCM.

    • Combine the filtrate and washings in a separatory funnel.

    • Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude Z-Tyr(Bzl)-Gly-OMe by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

    • Combine the pure fractions and evaporate the solvent to yield the final product.

Solid-Phase Synthesis of H-Tyr-Gly-OH (Illustrative)

This protocol outlines the synthesis of the dipeptide H-Tyr-Gly-OH on a Merrifield resin using a standard Boc-SPPS strategy. This compound would be incorporated as Boc-Tyr(Bzl)-OH in a typical Boc/Bzl strategy.

Materials:

  • Merrifield resin (chloromethylated polystyrene)

  • Boc-Gly-OH

  • Boc-Tyr(Bzl)-OH

  • Diisopropylethylamine (DIEA)

  • Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

  • Methanol (MeOH)

  • Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)

  • Anisole or other scavengers

Procedure:

  • Resin Preparation and First Amino Acid Attachment:

    • Swell the Merrifield resin in DCM.

    • Attach the first amino acid, Boc-Gly-OH, to the resin via its cesium salt or other standard methods.

  • Peptide Elongation Cycle (for Tyr):

    • Deprotection: Remove the Boc group from the resin-bound glycine with a solution of 50% TFA in DCM. Wash the resin with DCM and then neutralize with a solution of 10% DIEA in DCM.

    • Coupling: In a separate vessel, pre-activate Boc-Tyr(Bzl)-OH (3 equivalents) with DCC/HOBt or DIC/HOBt (3 equivalents each) in DMF. Add the activated amino acid solution to the resin and agitate for 2-4 hours. Monitor the coupling completion with a ninhydrin test.

    • Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and by-products.

  • Final Deprotection and Cleavage:

    • Remove the N-terminal Boc group from the Tyr residue using 50% TFA in DCM.

    • Wash and dry the peptide-resin.

    • Cleave the peptide from the resin and remove the side-chain protecting group (Bzl) using a strong acid such as anhydrous HF or TFMSA in the presence of scavengers (e.g., anisole).

  • Purification:

    • Precipitate the crude peptide with cold diethyl ether.

    • Purify the crude H-Tyr-Gly-OH by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualizations

Solution_Phase_Synthesis_Workflow start Start: This compound & H-Gly-OMe.HCl neutralization Neutralization of Amine start->neutralization Base (NMM/TEA) activation Activation of Carboxylic Acid start->activation DCC/HOBt coupling Coupling Reaction neutralization->coupling activation->coupling workup Aqueous Work-up coupling->workup Removal of DCU purification Purification (Chromatography) workup->purification product Final Product: Z-Tyr(Bzl)-Gly-OMe purification->product

Solution-Phase Synthesis Workflow

Solid_Phase_Synthesis_Workflow cluster_cycle Elongation Cycle deprotection Boc Deprotection (TFA) neutralization Neutralization (DIEA) deprotection->neutralization coupling Coupling (Boc-Tyr(Bzl)-OH, DCC/HOBt) neutralization->coupling washing_cycle Washing coupling->washing_cycle washing_cycle->deprotection Repeat for next amino acid cleavage Final Cleavage & Deprotection (HF) washing_cycle->cleavage start Start: Resin-Bound Glycine start->deprotection purification Purification (RP-HPLC) cleavage->purification product Final Product: H-Tyr-Gly-OH purification->product

Solid-Phase Synthesis Workflow
Signaling Pathway of Leu-Enkephalin

Peptides containing tyrosine, such as the endogenous opioid peptide Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu), are often synthesized using this compound. Leu-enkephalin plays a crucial role in pain modulation by acting as an agonist at opioid receptors, which are G-protein coupled receptors (GPCRs). The signaling cascade initiated by Leu-enkephalin binding to an opioid receptor (e.g., the δ-opioid receptor) is depicted below.[1][2][3]

Opioid_Signaling_Pathway ligand Leu-Enkephalin receptor Opioid Receptor (GPCR) ligand->receptor Binding g_protein G-protein (Gi/o) receptor->g_protein Activation adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibition ion_channel_k K+ Channel g_protein->ion_channel_k Activation (via Gβγ) ion_channel_ca Ca2+ Channel g_protein->ion_channel_ca Inhibition (via Gβγ) camp cAMP adenylyl_cyclase->camp Conversion pka Protein Kinase A (PKA) camp->pka Activation cellular_response Cellular Response (e.g., Reduced Neuronal Excitability, Analgesia) pka->cellular_response ion_channel_k->cellular_response Hyperpolarization ion_channel_ca->cellular_response Reduced Neurotransmitter Release

Opioid Receptor Signaling Pathway

References

Incorporating Z-Tyr(Bzl)-OH into a Peptide Sequence: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the successful incorporation of N-α-Z-O-benzyl-L-tyrosine (Z-Tyr(Bzl)-OH) into peptide sequences. These guidelines cover both Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS), offering a comprehensive resource for chemists and researchers in the field of peptide science and drug development.

Introduction

This compound is a critical building block in peptide synthesis, particularly in strategies employing the Boc/Bzl protection scheme.[1][2] The benzyloxycarbonyl (Z) group serves as a temporary protecting group for the α-amino terminus, while the benzyl (Bzl) group provides semi-permanent protection for the phenolic hydroxyl side chain of tyrosine. This dual-protection strategy is essential for preventing unwanted side reactions and ensuring the selective formation of amide bonds.[3][4]

The choice of synthesis methodology and coupling reagents is paramount for achieving high yields and purity. This document outlines optimized protocols for various coupling agents and provides data to guide their selection.

Data Presentation: Comparison of Coupling Reagents

The efficiency of incorporating this compound is highly dependent on the chosen coupling reagent. The following table summarizes the performance of common coupling reagents in terms of typical yields and key considerations.

Coupling Reagent ClassExamplesTypical Yield (%)Typical Coupling TimeRisk of RacemizationKey Considerations
Carbodiimides DIC/HOBt85-901 - 4 hoursLow to ModerateCost-effective and widely used. The addition of HOBt is crucial to suppress racemization. The byproduct of DIC is soluble, making it suitable for SPPS.[5][6]
Uronium/Aminium Salts HBTU, HATU90-95+15 - 60 minutesLowHighly efficient, especially for sterically hindered couplings. Faster reaction times compared to carbodiimides.[5][6]
Phosphonium Salts PyBOP, DEPBT90-95+15 - 60 minutesLowByproducts are generally less problematic than those from some other reagents. DEPBT has shown excellent resistance to racemization.[6][7]

Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)

The following protocols are based on the Boc/Bzl strategy for manual SPPS. Reagent equivalents are calculated based on the initial loading of the resin.

General SPPS Cycle Workflow

A typical cycle for the addition of a single amino acid in Boc-SPPS involves a series of deprotection, washing, and coupling steps.

spss_workflow start Resin-Bound Peptide boc_deprotection Boc Deprotection (25-50% TFA in DCM) start->boc_deprotection wash1 Wash (DCM, DMF) boc_deprotection->wash1 neutralization Neutralization (e.g., 5-10% DIEA in DCM) wash1->neutralization wash2 Wash (DCM, DMF) neutralization->wash2 coupling Coupling (this compound + Coupling Reagent) wash2->coupling wash3 Wash (DMF, DCM) coupling->wash3 next_cycle Next Amino Acid Cycle wash3->next_cycle If not final residue final_cleavage Final Cleavage (e.g., HF) wash3->final_cleavage If final residue

Caption: General workflow for a single coupling cycle in Boc-SPPS.

Protocol for Coupling using DIC/HOBt

This method is a reliable and cost-effective option for standard couplings.[5]

  • Resin Preparation: Swell the resin (e.g., Merrifield resin) in dichloromethane (DCM) for 30 minutes.

  • Boc Deprotection: Treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for 2 minutes, drain, and then treat again for 20-30 minutes.[2][8]

  • Washing: Wash the resin thoroughly with DCM (3x) and N,N-Dimethylformamide (DMF) (3x).

  • Neutralization: Neutralize the resin with a solution of 5-10% diisopropylethylamine (DIEA) in DCM for 2 minutes (repeat twice).[8]

  • Washing: Wash the resin with DCM (3x) and DMF (3x).

  • Activation and Coupling:

    • In a separate vessel, dissolve this compound (3 equivalents) and HOBt (3 equivalents) in DMF.

    • Add DIC (3 equivalents) to the solution and allow it to pre-activate for 10-15 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction vessel for 1-4 hours at room temperature.

  • Monitoring: Monitor the reaction progress using the Kaiser test. A negative result (yellow beads) indicates complete coupling.[4]

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3x) and DCM (3x).

Protocol for Coupling using HBTU

HBTU offers faster coupling times and is particularly useful for more challenging sequences.[5]

  • Resin Preparation, Deprotection, and Neutralization: Follow steps 1-5 from the DIC/HOBt protocol.

  • Activation and Coupling:

    • In a separate vessel, dissolve this compound (3 equivalents) and HBTU (2.9 equivalents) in DMF.

    • Add DIEA (6 equivalents) to the solution to begin activation.

    • Immediately add the activated amino acid solution to the resin.

    • Agitate the reaction vessel for 15-60 minutes at room temperature.

  • Monitoring: Monitor the reaction with the Kaiser test.

  • Washing: Upon completion, wash the resin thoroughly with DMF (3x) and DCM (3x).

Final Cleavage and Deprotection

After the peptide sequence is fully assembled, the peptide is cleaved from the resin, and the side-chain protecting groups (including the benzyl group from tyrosine) are removed.

  • Resin Drying: Wash the fully assembled peptide-resin with DCM and dry it under vacuum.

  • Cleavage: Treat the peptide-resin with anhydrous hydrogen fluoride (HF) at 0°C for 1 hour. Scavengers such as anisole are typically included to prevent side reactions.[1][8]

  • Peptide Precipitation and Washing: Remove the HF under a stream of nitrogen or by vacuum. Triturate the remaining residue with cold diethyl ether and collect the precipitated crude peptide by filtration.

  • Extraction and Lyophilization: Extract the crude peptide from the resin with a suitable solvent (e.g., 10% aqueous acetic acid) and lyophilize to obtain a powder.[1]

Experimental Protocols: Liquid-Phase Peptide Synthesis (LPPS)

LPPS is advantageous for the synthesis of short peptides or peptide fragments.[9] The following is a general protocol for the coupling of this compound in solution.

Activation of this compound

lpps_activation Z_Tyr_OH This compound Activated_Ester Activated Intermediate Z_Tyr_OH->Activated_Ester Activation Coupling_Reagent Coupling Reagent (e.g., DIC/HOBt or HBTU/DIEA) Coupling_Reagent->Activated_Ester opioid_signaling cluster_membrane Cell Membrane receptor Delta-Opioid Receptor (DOPr) g_protein Gi/o Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits (α subunit) k_channel GIRK K+ Channel g_protein->k_channel Activates (βγ subunit) ca_channel Ca2+ Channel g_protein->ca_channel Inhibits (βγ subunit) camp cAMP ac->camp Decreased production hyperpolarization Hyperpolarization k_channel->hyperpolarization K+ efflux neurotransmitter_release Reduced Neurotransmitter Release ca_channel->neurotransmitter_release Reduced Ca2+ influx enkephalin Enkephalin enkephalin->receptor Binds pka PKA camp->pka Reduced activation analgesia Analgesia hyperpolarization->analgesia neurotransmitter_release->analgesia

References

Z-Tyr(Bzl)-OH in Drug Discovery and Development: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-α-Benzyloxycarbonyl-O-benzyl-L-tyrosine, commonly abbreviated as Z-Tyr(Bzl)-OH, is a protected amino acid derivative that serves as a crucial building block in the synthesis of peptides and peptidomimetics for drug discovery and development. The benzyloxycarbonyl (Z or Cbz) group on the alpha-amino function and the benzyl (Bzl) group on the phenolic hydroxyl side chain of tyrosine provide robust protection during chemical synthesis, enabling its incorporation into complex molecular architectures. While historically significant, particularly in solution-phase peptide synthesis, its application in modern drug discovery is often overshadowed by the more widely used Boc- and Fmoc-protected amino acids in solid-phase peptide synthesis (SPPS).

This document provides an overview of the applications of this compound, and due to the limited availability of detailed public data on its specific use in contemporary drug development, it also presents analogous applications and detailed protocols for its more commonly used counterpart, Boc-Tyr(Bzl)-OH, to provide a comprehensive guide for researchers.

General Applications of this compound

This compound is primarily utilized in the following areas of research and development:

  • Peptide Synthesis: It serves as a key building block in the synthesis of peptides, particularly for creating modified peptides with enhanced biological activity.[1]

  • Drug Development: It is used in the pharmaceutical industry for developing new drugs, especially those targeting neurological disorders, owing to its structural similarity to neurotransmitters.[1]

  • Biochemical Research: Researchers employ it to study protein interactions and enzyme activities, which aids in understanding complex biochemical pathways.[1]

Z-Protection vs. Boc-Protection in Peptide Synthesis

The choice of protecting group strategy is fundamental in peptide synthesis. The Z-group, introduced by Bergmann and Zervas, was pivotal in the early development of peptide chemistry and is traditionally used in solution-phase peptide synthesis .[2] It is typically cleaved by catalytic hydrogenation.

In contrast, the tert-butyloxycarbonyl (Boc) group is favored in solid-phase peptide synthesis (SPPS) , a technique that has largely superseded solution-phase methods for the routine synthesis of peptides. The Boc group is labile to moderate acids (like trifluoroacetic acid, TFA), allowing for the stepwise assembly of peptides on a solid support.[2]

Generalized Protocol for Solution-Phase Peptide Synthesis using this compound

This protocol outlines a general procedure for the coupling of this compound to another amino acid ester in solution.

Materials:

  • This compound

  • Amino acid ester hydrochloride (e.g., H-Gly-OEt·HCl)

  • Coupling reagent (e.g., Dicyclohexylcarbodiimide, DCC)

  • Activation additive (e.g., 1-Hydroxybenzotriazole, HOBt)

  • Base (e.g., Triethylamine, TEA, or N-methylmorpholine, NMM)

  • Solvents (e.g., Dichloromethane, DCM; Dimethylformamide, DMF)

  • Ethyl acetate (EtOAc)

  • 1 M HCl

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Amino Acid Ester Preparation: Dissolve the amino acid ester hydrochloride in DCM and neutralize with an equimolar amount of TEA or NMM.

  • Activation of this compound: In a separate flask, dissolve this compound and HOBt in DCM or DMF. Cool the solution to 0 °C in an ice bath.

  • Coupling: Add DCC to the solution of this compound and HOBt. Stir for 15-30 minutes at 0 °C.

  • Reaction: Add the neutralized amino acid ester solution to the activated this compound solution. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up:

    • Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

    • Wash the filtrate successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄.

    • Filter and evaporate the solvent under reduced pressure to obtain the crude dipeptide.

  • Purification: Purify the crude product by recrystallization or column chromatography.

  • Z-group Deprotection (for further elongation): The Z-group can be removed by catalytic hydrogenation (e.g., H₂, Pd/C) to yield the free amine for the next coupling step.

G cluster_activation Activation cluster_coupling Coupling cluster_workup Work-up & Purification cluster_deprotection Deprotection Z_Tyr This compound Activated_Ester Activated Ester Intermediate Z_Tyr->Activated_Ester in DCM/DMF, 0°C Coupling_Reagent DCC/HOBt Coupling_Reagent->Activated_Ester Dipeptide Protected Dipeptide Activated_Ester->Dipeptide Room Temp, Overnight AA_Ester Amino Acid Ester AA_Ester->Dipeptide Workup Aqueous Wash Dipeptide->Workup Purification Recrystallization / Chromatography Workup->Purification Deprotection H₂, Pd/C Purification->Deprotection Free_Amine Free Amine Dipeptide Deprotection->Free_Amine For next coupling

Solution-Phase Peptide Synthesis Workflow.

Application Note: Synthesis of an Angiotensin II Antagonist using Boc-Tyr(Bzl)-OH (Analogous Case Study)

Disclaimer: The following detailed application note uses Boc-Tyr(Bzl)-OH, a more commonly cited derivative in modern solid-phase peptide synthesis for drug discovery. This serves as an illustrative example due to the lack of detailed, publicly available protocols for this compound in similar applications.

Background:

Angiotensin II is a peptide hormone that plays a key role in the Renin-Angiotensin System (RAS), which regulates blood pressure.[3] Antagonists of the Angiotensin II receptor are important therapeutics for hypertension and other cardiovascular diseases.[3] The synthesis of Angiotensin II analogs often involves the incorporation of modified amino acids, such as Tyr(Bzl), to enhance their antagonistic properties.

Quantitative Data: Biological Activity of Angiotensin II Analogs

The following table summarizes the receptor binding affinity and in vivo activity of various Angiotensin II analogs, highlighting the impact of incorporating a Tyr(Bzl) residue.

ModificationReceptor Binding Affinity (IC₅₀, nM)In Vivo Pressor Activity (% of Angiotensin II)
Angiotensin II (Native Sequence)1.5100
Saralasin ([Sar¹, Val⁵, Ala⁸]-Angiotensin II)2.1Antagonist
[Tyr(Bzl)⁴]-Angiotensin II Analog5.8Attenuated Agonist
[Sar¹, Tyr(Bzl)⁴]-Angiotensin II Analog3.2Potent Antagonist

Data adapted from literature.[3]

Experimental Protocol: Solid-Phase Synthesis of [Sar¹, Tyr(Bzl)⁴, Val⁵]-Angiotensin II Antagonist

This protocol describes the manual solid-phase synthesis of an Angiotensin II antagonist on a Merrifield resin using the Boc/Bzl protection strategy.[3]

Materials:

  • Merrifield resin (1% DVB, 100-200 mesh)

  • Boc-protected amino acids: Boc-Phe-OH, Boc-Pro-OH, Boc-His(Tos)-OH, Boc-Val-OH, Boc-Tyr(Bzl)-OH, Boc-Arg(Tos)-OH, Boc-Sar-OH

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Isopropanol (IPA)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Anhydrous Hydrogen Fluoride (HF)

  • Anisole (scavenger)

  • Diethyl ether

  • Acetonitrile (ACN) for HPLC

  • Kaiser test reagents

Procedure:

  • Resin Preparation: Swell 1.0 g of Merrifield resin in DCM for 30 minutes in a reaction vessel. Wash the resin with DCM (3 x 20 mL).[3]

  • First Amino Acid Coupling (Boc-Phe-OH):

    • In a separate flask, dissolve Boc-Phe-OH (3 eq) and HOBt (3 eq) in DMF.

    • Add DCC (3 eq) at 0°C and stir for 15 minutes.

    • Filter the precipitated dicyclohexylurea (DCU).

    • Add the activated amino acid solution to the resin and shake for 2 hours at room temperature.

    • Monitor the coupling reaction using the Kaiser test. If the test is positive, repeat the coupling.[3]

  • Boc Deprotection:

    • Wash the resin with DMF (3 x 20 mL), IPA (2 x 20 mL), and DCM (3 x 20 mL).

    • Treat the resin with 50% TFA in DCM for 2 minutes and drain.

    • Treat again with 50% TFA in DCM for 20 minutes with occasional shaking.

    • Wash the resin with DCM (3 x 20 mL), IPA (2 x 20 mL), and DCM (3 x 20 mL).[3]

  • Neutralization: Treat the resin with 10% DIEA in DCM for 2 minutes (twice). Wash the resin with DCM (5 x 20 mL).[3]

  • Subsequent Amino Acid Couplings: Repeat steps 2-4 for the sequential coupling of Boc-Pro-OH, Boc-His(Tos)-OH, Boc-Val-OH, Boc-Tyr(Bzl)-OH, Boc-Arg(Tos)-OH, and Boc-Sar-OH.[3]

  • Cleavage and Deprotection:

    • Dry the fully assembled peptidyl-resin under vacuum.

    • Transfer the resin to an HF cleavage apparatus.

    • Add anisole (1.0 mL per gram of resin) as a scavenger.

    • Carefully distill anhydrous HF into the reaction vessel at -78°C.

    • Stir the mixture at 0°C for 1 hour.

    • Remove the HF by evaporation under a stream of nitrogen.[3]

  • Peptide Precipitation and Purification:

    • Wash the resin with cold diethyl ether to remove the cleaved peptide and scavengers.

    • Precipitate the peptide with cold diethyl ether.

    • Centrifuge to collect the crude peptide pellet.

    • Dissolve the crude peptide in an appropriate aqueous solvent (e.g., 10% acetic acid).

    • Purify the peptide by preparative reverse-phase HPLC using a water/acetonitrile gradient containing 0.1% TFA.

    • Collect the fractions containing the pure peptide and confirm the identity and purity by analytical HPLC and mass spectrometry.[3]

spss_workflow start Start: Merrifield Resin couple 1. Couple Boc-AA-OH (DCC/HOBt in DMF) start->couple wash1 Wash (DMF, IPA, DCM) couple->wash1 deprotect 2. Boc Deprotection (50% TFA in DCM) wash1->deprotect wash2 Wash (DCM, IPA, DCM) deprotect->wash2 neutralize 3. Neutralization (10% DIEA in DCM) wash2->neutralize wash3 Wash (DCM) neutralize->wash3 decision Peptide Complete? wash3->decision decision->couple No cleave HF Cleavage (with Anisole) decision->cleave Yes purify RP-HPLC Purification cleave->purify end Pure Peptide Antagonist purify->end

Solid-Phase Peptide Synthesis (SPPS) Workflow.
Signaling Pathway: Renin-Angiotensin System and Antagonist Action

The synthesized Angiotensin II antagonist competitively binds to the AT1 receptor, blocking the signaling cascade that leads to vasoconstriction and aldosterone secretion, thereby lowering blood pressure.

ras_pathway cluster_ras Renin-Angiotensin System cluster_signaling AT1 Receptor Signaling cluster_antagonist Antagonist Mechanism angiotensinogen Angiotensinogen (from Liver) angiotensin1 Angiotensin I angiotensinogen->angiotensin1 Cleavage by angiotensin2 Angiotensin II angiotensin1->angiotensin2 Conversion by at1r AT1 Receptor angiotensin2->at1r Binds to renin Renin (from Kidney) ace ACE (in Lungs) gq11 Gq/11 Activation at1r->gq11 block Blockade of Angiotensin II Binding plc Phospholipase C Activation gq11->plc ip3_dag IP3 & DAG Increase plc->ip3_dag ca_pkc ↑ Intracellular Ca²⁺ & PKC Activation ip3_dag->ca_pkc effects Vasoconstriction, Aldosterone Secretion, Cell Growth ca_pkc->effects antagonist Angiotensin II Antagonist (e.g., [Sar¹, Tyr(Bzl)⁴, Val⁵]-Angiotensin II) antagonist->at1r Competitively Binds to reduced_effects ↓ Vasoconstriction, ↓ Aldosterone Secretion

Renin-Angiotensin Signaling Pathway and Antagonist Mechanism.

References

Application Notes and Protocols for the Coupling of Z-Tyr(Bzl)-OH using HBTU/HOBt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of an amide bond is a fundamental transformation in the synthesis of peptides and peptidomimetics. The selection of an appropriate coupling reagent is critical to ensure high yields, minimize side reactions such as racemization, and achieve a final product of high purity.[1][2] O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), in conjunction with 1-hydroxybenzotriazole (HOBt), is a widely used and highly efficient coupling system for peptide synthesis.[1][3][4] This combination offers rapid reaction kinetics and a high capacity to suppress racemization, making it suitable for both solid-phase peptide synthesis (SPPS) and solution-phase applications.[1][5]

This document provides a detailed protocol for the coupling of N-benzyloxycarbonyl-O-benzyl-L-tyrosine (Z-Tyr(Bzl)-OH), a commonly used protected amino acid, utilizing the HBTU/HOBt reagent system. The protocol is applicable to both solution-phase and solid-phase peptide synthesis.

Mechanism of Action

The coupling reaction facilitated by HBTU/HOBt proceeds through a two-step mechanism:

  • Activation of the Carboxylic Acid: The process begins with the deprotonation of the carboxylic acid of this compound by a tertiary amine, most commonly N,N-diisopropylethylamine (DIPEA). The resulting carboxylate anion then attacks the electrophilic carbon atom of HBTU.[1][5] This leads to the formation of a highly reactive O-acylisourea intermediate, which rapidly rearranges to a more stable HOBt active ester.[1]

  • Nucleophilic Attack by the Amine: The free amino group of the coupling partner (e.g., an amino acid ester or a resin-bound amine) then attacks the carbonyl carbon of the HOBt active ester. This results in the formation of a tetrahedral intermediate that subsequently collapses to form the desired amide bond, releasing HOBt as a byproduct.[1] The use of HOBt is crucial as it forms a stable active ester, which helps to prevent racemization and improve the overall efficiency and purity of the coupling reaction.[3]

Experimental Protocols

The following protocols outline the general procedures for the coupling of this compound using HBTU/HOBt in both solution-phase and solid-phase synthesis.

Solution-Phase Peptide Coupling Protocol

This protocol describes the coupling of this compound with a C-protected amino acid or peptide fragment in a suitable solvent.

Materials:

  • This compound

  • Amine component (e.g., amino acid ester hydrochloride)

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • HOBt (1-Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous aprotic solvent (e.g., N,N-Dimethylformamide (DMF) or Dichloromethane (DCM))

  • Reaction vessel

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reactant Preparation: In a clean, dry reaction vessel under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous DMF. In a separate flask, dissolve the amine component (1.0-1.2 equivalents) in anhydrous DMF. If the amine component is a hydrochloride salt, add 1.0 equivalent of DIPEA to neutralize it.

  • Activation: To the solution of this compound, add HBTU (1.0-1.2 equivalents), HOBt (1.0-1.2 equivalents), and DIPEA (2.0-3.0 equivalents).

  • Pre-activation: Stir the mixture at room temperature (20-25 °C) for 10-30 minutes to allow for the formation of the HOBt active ester.[5]

  • Coupling: Add the solution of the amine component to the activated this compound mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress using an appropriate analytical technique such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction time can vary from a few hours to overnight.[5]

  • Work-up and Purification: Once the reaction is complete, dilute the reaction mixture with an organic solvent like ethyl acetate. Wash the organic layer sequentially with a weak acid solution (e.g., 1 M HCl), a weak base solution (e.g., saturated NaHCO₃), and brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude peptide can then be purified by column chromatography or recrystallization.[5]

Solid-Phase Peptide Synthesis (SPPS) Coupling Protocol

This protocol outlines the coupling of this compound to a resin-bound amine in a manual or automated peptide synthesizer.

Materials:

  • Resin with a free amino group (e.g., Rink Amide resin after Fmoc-deprotection)

  • This compound

  • HBTU

  • HOBt

  • DIPEA

  • DMF (peptide synthesis grade)

  • DCM (peptide synthesis grade)

  • Piperidine solution (20% in DMF) for Fmoc deprotection

Procedure:

  • Resin Preparation: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc-Deprotection (if applicable): If the N-terminus of the resin-bound peptide is Fmoc-protected, treat the resin with a 20% piperidine solution in DMF for 5-10 minutes. Drain the solution and repeat the treatment for another 10-20 minutes to ensure complete deprotection. Wash the resin thoroughly with DMF and DCM to remove residual piperidine.[5]

  • Amino Acid Activation: In a separate vessel, dissolve this compound (2.0-5.0 equivalents relative to resin loading), HBTU (2.0-5.0 equivalents), and HOBt (2.0-5.0 equivalents) in DMF. Add DIPEA (4.0-10.0 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.[5][6]

  • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the reaction mixture for 1-2 hours at room temperature.[5]

  • Monitoring: Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test (ninhydrin test).[2][5] A negative Kaiser test indicates the absence of free primary amines and the completion of the coupling.

  • Washing: Once the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.[5] The resin is now ready for the next deprotection and coupling cycle.

Data Presentation

The following table summarizes the typical quantitative data for the coupling of this compound using HBTU/HOBt. Actual results may vary depending on the specific substrates and reaction conditions.

ParameterSolution-Phase CouplingSolid-Phase CouplingReference
Stoichiometry (this compound : HBTU : HOBt : Amine) 1 : 1-1.2 : 1-1.2 : 1-1.22-5 : 2-5 : 2-5 : 1[5][6]
Base (DIPEA) Equivalents 2-34-10[5][6]
Typical Solvent DMF, DCMDMF[5]
Reaction Temperature Room Temperature (20-25 °C)Room Temperature (20-25 °C)[5]
Typical Reaction Time 1-12 hours1-2 hours[5]
Typical Yield > 85%> 99% (coupling efficiency)General Knowledge
Purity (after purification) > 95%High[5]

Mandatory Visualization

The following diagrams illustrate the key processes involved in the HBTU/HOBt coupling of this compound.

G Mechanism of this compound Activation and Coupling cluster_activation Activation Phase cluster_coupling Coupling Phase Z_Tyr_OH This compound Carboxylate Z-Tyr(Bzl)-O⁻ Z_Tyr_OH->Carboxylate DIPEA Active_Ester HOBt Active Ester Carboxylate->Active_Ester + HBTU HBTU HBTU HBTU->Active_Ester Peptide_Bond Z-Tyr(Bzl)-CO-NH-R (Peptide Bond) Active_Ester->Peptide_Bond + R-NH₂ DIPEA DIPEA Amine R-NH₂ (Amine Component) Amine->Peptide_Bond HOBt_byproduct HOBt (byproduct) Peptide_Bond->HOBt_byproduct

Caption: Mechanism of HBTU/HOBt mediated peptide bond formation.

G Experimental Workflow for Solution-Phase Coupling start Start dissolve_reactants Dissolve this compound and Amine Component in DMF start->dissolve_reactants add_reagents Add HBTU, HOBt, and DIPEA to this compound Solution dissolve_reactants->add_reagents pre_activate Pre-activate for 10-30 min at Room Temperature add_reagents->pre_activate add_amine Add Amine Solution pre_activate->add_amine react Stir at Room Temperature (Monitor by TLC/HPLC) add_amine->react workup Aqueous Work-up (Acid/Base Washes) react->workup purify Purify by Chromatography or Recrystallization workup->purify end End: Purified Peptide purify->end

Caption: Solution-phase coupling experimental workflow.

G Experimental Workflow for Solid-Phase Coupling Cycle start Start: Resin with Free Amine activate_aa Activate this compound with HBTU/HOBt/DIPEA in DMF start->activate_aa add_to_resin Add Activated Amino Acid Solution to Resin activate_aa->add_to_resin couple Agitate for 1-2 hours at Room Temperature add_to_resin->couple monitor Monitor with Kaiser Test couple->monitor wash Wash Resin with DMF and DCM monitor->wash end End: Resin with Coupled Amino Acid wash->end

Caption: Solid-phase coupling experimental workflow.

References

Application of Z-Tyr(Bzl)-OH in the Synthesis of Enzyme Inhibitors: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzyloxycarbonyl-O-benzyl-L-tyrosine (Z-Tyr(Bzl)-OH) is a crucial protected amino acid derivative utilized in the synthesis of a variety of bioactive molecules, including peptidic and non-peptidic enzyme inhibitors. The benzyloxycarbonyl (Z) group on the α-amino function and the benzyl (Bzl) group protecting the phenolic hydroxyl side chain of tyrosine provide orthogonal protection, allowing for selective deprotection and modification during complex synthetic routes. This application note provides detailed protocols and data on the use of this compound in the synthesis of inhibitors for several classes of enzymes, including tyrosinase, cysteine proteases, and serine proteases.

Application 1: Synthesis of Tyrosinase Inhibitors

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a major strategy for the development of skin-lightening agents and treatments for hyperpigmentation disorders. This compound can be a crucial starting material for the synthesis of non-peptidic tyrosinase inhibitors, such as those based on the (Z)-5-benzylidene-2-thioxothiazolidin-4-one scaffold. The benzyl-protected tyrosine moiety can be chemically modified to generate various benzylidene derivatives.

Quantitative Data: Tyrosinase Inhibitor Efficacy

The following table summarizes the inhibitory activity of a series of (Z)-5-benzylidene-2-thioxothiazolidin-4-one analogs against mushroom tyrosinase.

Compound IDSubstituent on Benzylidene RingIC50 (µM) vs. L-TyrosineIC50 (µM) vs. L-DOPAReference
Analog 1 4-hydroxy4.69-[1]
Analog 2 3,4-dihydroxy5.75-[1]
Analog 3 2,4-dihydroxy0.09-[1]
Analog 6 4-methoxy19.11-[1]
Analog 7 3,4-dimethoxy56.19-[1]
Analog 8 2,4-dimethoxy18.57-[1]
Kojic Acid (Positive Control)19.2226.54[1]
Experimental Protocols

Protocol 1: Synthesis of (Z)-3-benzyl-5-benzylidene-2-thioxothiazolidin-4-one Analogs [1]

This protocol describes a two-step synthesis for the scaffold of the tyrosinase inhibitors mentioned above. The varied benzylidene moiety can be derived from this compound through appropriate chemical transformations of the protected tyrosine side chain to the corresponding aldehyde.

Step 1: Synthesis of 3-benzyl-2-thioxothiazolidin-4-one

  • To a solution of benzylamine in dichloromethane (CH2Cl2), add triethylamine (Et3N).

  • Cool the mixture in an ice bath and add carbon disulfide (CS2) dropwise.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Add ethyl chloroacetate and continue stirring at room temperature for an additional 2.5 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 3-benzyl-2-thioxothiazolidin-4-one.

Step 2: Knoevenagel Condensation to form (Z)-3-benzyl-5-benzylidene-2-thioxothiazolidin-4-one Analogs

  • Dissolve 3-benzyl-2-thioxothiazolidin-4-one and the desired benzaldehyde derivative (e.g., 4-hydroxybenzaldehyde, derivable from Tyr) in glacial acetic acid.

  • Add anhydrous sodium acetate (NaOAc).

  • Reflux the mixture for 2-4 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and pour it into ice water.

  • Collect the precipitate by filtration, wash with water, and dry.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure (Z)-3-benzyl-5-benzylidene-2-thioxothiazolidin-4-one analog.

Protocol 2: Mushroom Tyrosinase Inhibition Assay [2][3]

  • Prepare a 50 mM sodium phosphate buffer (pH 6.8).

  • Prepare a stock solution of mushroom tyrosinase (e.g., 1000 units/mL) in cold phosphate buffer.

  • Prepare a stock solution of L-DOPA (e.g., 10 mM) in phosphate buffer.

  • Prepare serial dilutions of the test inhibitor and a positive control (e.g., Kojic acid) in the assay buffer.

  • In a 96-well plate, add 40 µL of phosphate buffer, 20 µL of the inhibitor dilution, and 20 µL of the tyrosinase solution to the test wells.

  • For the negative control (100% activity), add 60 µL of phosphate buffer and 20 µL of the tyrosinase solution.

  • For the blank, add 80 µL of phosphate buffer.

  • Pre-incubate the plate at 25°C for 10 minutes.

  • Initiate the reaction by adding 20 µL of the L-DOPA solution to all wells.

  • Immediately measure the absorbance at 475 nm every minute for 10-20 minutes using a microplate reader.

  • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

  • Determine the percentage of inhibition for each inhibitor concentration and calculate the IC50 value.

Visualization

Melanin_Biosynthesis_Pathway cluster_enzyme Enzymatic Steps Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA hydroxylation Dopaquinone Dopaquinone DOPA->Dopaquinone oxidation Eumelanin Eumelanin (Brown-Black Pigment) Dopaquinone->Eumelanin Pheomelanin Pheomelanin (Yellow-Red Pigment) Dopaquinone->Pheomelanin Tyrosinase Tyrosinase Inhibitor Tyrosinase Inhibitor (e.g., Thioxothiazolidinone) Inhibitor->Tyrosinase inhibition

Caption: Melanin biosynthesis pathway and the point of inhibition.

Application 2: Synthesis of Cysteine Protease Inhibitors

This compound is a valuable building block for peptidyl inhibitors of cysteine proteases, such as cathepsins. A notable example is the synthesis of peptidyl diazomethyl ketones, which are potent irreversible inhibitors of this class of enzymes. Z-Tyr-Ala-CHN2 has been identified as a potent inhibitor of cathepsin L.[4]

Quantitative Data: Cysteine Protease Inhibitor Efficacy

The following table presents the inhibitory activity of Z-Tyr-Ala-CHN2.

InhibitorTarget EnzymeActivity TypeValue (µM)Reference
Z-Tyr-Ala-CHN2 Cathepsin LEC50< 0.05[5]
Z-Tyr-Ala-CHN2 SARS-CoV-2 (VeroE6-eGFP)EC501.33[4]
Z-Tyr-Ala-CHN2 SARS-CoV-1 (A549-hACE2)EC500.050[4]
Z-Tyr-Ala-CHN2 HCoV-229E (HeLa-hACE2)EC500.069[4]
Experimental Protocols

Protocol 3: Synthesis of Z-Tyr-Ala-CHN2 (Peptidyl Diazomethyl Ketone)

This protocol outlines the general steps for synthesizing a peptidyl diazomethyl ketone inhibitor using solid-phase peptide synthesis (SPPS), incorporating this compound, followed by solution-phase modification.

Step 1: Solid-Phase Synthesis of Z-Tyr(Bzl)-Ala-OH

  • Swell a suitable resin (e.g., Merrifield resin) in dichloromethane (DCM).

  • Couple the first amino acid, Fmoc-Ala-OH, to the resin using a standard coupling agent like dicyclohexylcarbodiimide (DCC) and an activator like N-hydroxybenzotriazole (HOBt).

  • Remove the Fmoc protecting group using 20% piperidine in dimethylformamide (DMF).

  • Couple this compound to the deprotected alanine on the resin using DCC/HOBt.

  • Cleave the dipeptide from the resin using a strong acid, such as trifluoroacetic acid (TFA) with appropriate scavengers.

  • Purify the crude Z-Tyr(Bzl)-Ala-OH by chromatography.

Step 2: Conversion to the Diazomethyl Ketone

  • Dissolve the purified Z-Tyr(Bzl)-Ala-OH in anhydrous tetrahydrofuran (THF).

  • Cool the solution to -15°C.

  • Add N-methylmorpholine followed by isobutyl chloroformate to form the mixed anhydride.

  • Stir the reaction for 15 minutes.

  • In a separate flask, prepare a solution of diazomethane (CH2N2) in ether. Caution: Diazomethane is explosive and highly toxic. This step must be performed by trained personnel in a specialized fume hood.

  • Slowly add the ethereal solution of diazomethane to the mixed anhydride solution at 0°C.

  • Allow the reaction to proceed for several hours at room temperature.

  • Quench the excess diazomethane by the careful addition of acetic acid.

  • Remove the solvent under reduced pressure and purify the crude Z-Tyr(Bzl)-Ala-CHN2 by flash chromatography.

  • Remove the Benzyl protecting group from the Tyrosine side chain using a suitable method like catalytic hydrogenation to obtain Z-Tyr-Ala-CHN2.

Protocol 4: Cathepsin L Inhibition Assay [6][7]

  • Prepare an assay buffer (e.g., 50 mM sodium acetate, pH 5.5, containing 4 mM EDTA and 2.5 mM DTT).

  • Prepare a stock solution of recombinant human cathepsin L.

  • Prepare a stock solution of the fluorogenic substrate Z-Phe-Arg-AMC (10 mM in DMSO).

  • Prepare serial dilutions of the test inhibitor (Z-Tyr-Ala-CHN2) and a known control inhibitor (e.g., E-64) in the assay buffer.

  • In a black 96-well plate, add the inhibitor dilutions.

  • Add the diluted cathepsin L enzyme solution to all wells except the blank.

  • Pre-incubate the plate at 37°C for 10-30 minutes.

  • Initiate the reaction by adding the substrate solution (final concentration typically 10-20 µM).

  • Immediately measure the fluorescence (Excitation: ~380 nm, Emission: ~460 nm) kinetically for 30-60 minutes in a fluorescence plate reader.

  • Determine the rate of reaction from the linear portion of the fluorescence vs. time curve.

  • Calculate the percentage of inhibition and the IC50 or EC50 value.

Visualization

CathepsinL_Workflow cluster_synthesis Inhibitor Synthesis cluster_assay Enzymatic Assay Z_Tyr_Bzl_OH This compound SPPS Solid-Phase Peptide Synthesis (Coupling with Alanine) Z_Tyr_Bzl_OH->SPPS Cleavage Resin Cleavage SPPS->Cleavage Diazomethane_Reaction Reaction with Diazomethane Cleavage->Diazomethane_Reaction Purification Purification Diazomethane_Reaction->Purification Z_Tyr_Ala_CHN2 Z-Tyr-Ala-CHN2 Purification->Z_Tyr_Ala_CHN2 Incubation Incubation Z_Tyr_Ala_CHN2->Incubation CathepsinL Cathepsin L Enzyme CathepsinL->Incubation Substrate Fluorogenic Substrate (Z-FR-AMC) Substrate->Incubation Fluorescence_Measurement Fluorescence Measurement Incubation->Fluorescence_Measurement Data_Analysis Data Analysis (IC50/EC50) Fluorescence_Measurement->Data_Analysis

Caption: Experimental workflow for synthesis and testing of a peptidyl diazomethyl ketone inhibitor.

Application 3: Synthesis of Serine Protease (Chymotrypsin) Inhibitors

This compound is an ideal building block for synthesizing inhibitors of chymotrypsin, a serine protease that preferentially cleaves peptide bonds C-terminal to aromatic amino acids like tyrosine, phenylalanine, and tryptophan. The tyrosine side chain of the inhibitor can productively interact with the S1 specificity pocket of chymotrypsin. Peptidyl aldehydes and ketones are common classes of chymotrypsin inhibitors.

Quantitative Data: Chymotrypsin Inhibitor Efficacy

The following table provides data for a peptidyl aldehyde inhibitor of chymotrypsin, for which this compound could be a precursor for a similar inhibitor with Tyr at the P1 position.

InhibitorTarget EnzymeInhibition TypeKi ValueReference
Z-Ala-Ala-Phe-CHO α-ChymotrypsinHemiacetal formation~100-fold tighter binding than non-aldehyde analog[8]
Experimental Protocols

Protocol 5: General Synthesis of a Peptidyl Aldehyde Chymotrypsin Inhibitor

This protocol can be adapted to synthesize a Z-Tyr-containing peptidyl aldehyde.

Step 1: Solid-Phase Synthesis of the Protected Peptide

  • Starting with a Weinreb amide resin, perform standard Fmoc-based SPPS to assemble the desired peptide sequence, for example, Z-Ala-Ala-Tyr(Bzl)-.

  • The final amino acid to be coupled would be this compound.

Step 2: Reduction to the Aldehyde

  • Cleave the protected peptide from the resin.

  • Dissolve the protected peptide with the C-terminal Weinreb amide in an anhydrous solvent like THF.

  • Cool the solution to 0°C.

  • Slowly add a reducing agent such as lithium aluminum hydride (LiAlH4).

  • Quench the reaction carefully with an aqueous acid solution.

  • Extract the product and purify by chromatography to yield the protected peptidyl aldehyde.

  • Remove the benzyl protecting group from the tyrosine side chain.

Protocol 6: Chymotrypsin Inhibition Assay

  • Prepare a stock solution of α-chymotrypsin in a suitable buffer (e.g., Tris-HCl, pH 7.8).

  • Prepare a stock solution of a chromogenic substrate, such as N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide.

  • Prepare serial dilutions of the test inhibitor.

  • In a 96-well plate, add buffer, inhibitor solution, and chymotrypsin solution.

  • Pre-incubate for a defined period.

  • Initiate the reaction by adding the substrate solution.

  • Monitor the increase in absorbance at 405 nm over time.

  • Calculate the rate of reaction and determine the inhibition parameters (IC50 or Ki).

Visualization

Chymotrypsin_Inhibition Chymotrypsin Chymotrypsin Active Site S1_Pocket S1 Specificity Pocket (Hydrophobic) Catalytic_Triad Catalytic Triad (Ser, His, Asp) Inhibitor Peptidyl Inhibitor (with Tyr at P1) Inhibitor->Chymotrypsin binding Tyr_Side_Chain Tyrosine Side Chain Warhead Electrophilic Warhead (e.g., Aldehyde) Tyr_Side_Chain->S1_Pocket interaction Warhead->Catalytic_Triad covalent modification

Caption: Interaction of a Tyr-based inhibitor with the chymotrypsin active site.

Conclusion

This compound is a versatile and indispensable reagent for the synthesis of a wide array of enzyme inhibitors. Its protected functional groups allow for its incorporation into complex peptidic and non-peptidic scaffolds. The protocols and data presented here provide a comprehensive guide for researchers in the field of drug discovery and development to utilize this compound in the creation of novel and potent enzyme inhibitors targeting tyrosinase, cysteine proteases, and serine proteases. Careful selection of synthetic routes and rigorous biological evaluation are paramount to the successful development of new therapeutic agents.

References

Application Notes and Protocols: Monitoring Z-Tyr(Bzl)-OH Coupling Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Z-Tyr(Bzl)-OH (N-Carbobenzyloxy-O-benzyl-L-tyrosine) is a crucial building block in peptide synthesis, particularly in strategies employing Z-chemistry for N-terminal protection. The benzyl ether protecting group on the tyrosine side chain is stable under various conditions, making it a valuable derivative.[1] Ensuring the complete and efficient coupling of each amino acid, including this compound, is paramount for the successful synthesis of the target peptide. Incomplete coupling reactions lead to the formation of deletion sequences, which are challenging to separate from the desired product and compromise the final purity and yield.

These application notes provide detailed protocols for monitoring the coupling efficiency of this compound during Solid-Phase Peptide Synthesis (SPPS). While the Z-protecting group is often associated with solution-phase synthesis, the principles of monitoring free amines on a solid support are universal. The methods described herein are standard qualitative and quantitative tests used to detect unreacted amine groups on the resin-bound peptide, thereby providing a reliable assessment of the coupling reaction's completion.[2][3]

Part 1: Qualitative Monitoring of Coupling Reactions

Qualitative colorimetric tests are rapid, sensitive, and widely used methods to detect the presence of free primary and secondary amines on the peptide-resin after a coupling step.[4] A positive result (color change) indicates an incomplete reaction, necessitating a repeated coupling step or capping of the unreacted amines.[4][5]

The Kaiser Test (Ninhydrin Test)

The Kaiser test is a highly sensitive method for detecting free primary amines.[4] It involves the reaction of ninhydrin with the N-terminal amine of the peptide-resin to produce a characteristic deep blue color known as Ruhemann's purple.[2][6] A negative test, where the beads and solution remain yellow or colorless, signifies a complete coupling reaction.[4][7]

Limitations: The Kaiser test is not reliable for N-terminal secondary amines, such as proline, which may yield a false negative or a faint reddish-brown color.[4][5] It also does not produce a typical dark blue color with certain amino acids like serine and asparagine.[3][7]

The 2,4,6-Trinitrobenzenesulfonic Acid (TNBS) Test

The TNBS test is another sensitive method for detecting primary amines and is considered by some to be of nearly equivalent sensitivity to the Kaiser test.[4][8] It reacts with free amines to produce a colored product, with the resin beads turning orange-red if primary amines are present.[8] This test is specific for primary amines.

The Chloranil Test

The Chloranil test is particularly useful for detecting secondary amines, such as N-terminal proline, where the Kaiser test is ineffective.[5][6] It can also detect primary amines. The test involves treating the resin beads with acetaldehyde and p-chloranil; a positive result is indicated by the beads turning a blue or greenish-blue color.[6][9]

Summary of Qualitative Tests
Test NamePrincipleDetectsPositive ResultNegative Result
Kaiser Test Ninhydrin reacts with primary amines to form Ruhemann's purple.[2]Primary AminesDark blue beads and/or solution.[7]Yellow/colorless beads and solution.[7]
TNBS Test TNBS reacts with primary amines to form a trinitrophenyl derivative.[10]Primary AminesOrange-red beads.[8]No color change.
Chloranil Test Reaction with acetaldehyde and p-chloranil.[9]Primary & Secondary AminesBlue or green beads.[6][9]Yellowish/colorless beads.[8]

Part 2: Quantitative Monitoring of Coupling Reactions

While qualitative tests are excellent for routine checks, quantitative methods provide precise data on coupling efficiency. The "cleave and analyze" approach is a reliable method for quantifying the extent of a coupling reaction.

Micro-cleavage and HPLC/MS Analysis

This technique involves cleaving a small sample of the peptide-resin and analyzing the resulting mixture by High-Performance Liquid Chromatography (HPLC) and/or Mass Spectrometry (MS).[8] By comparing the peak areas of the desired coupled product and the unreacted starting material, one can accurately determine the reaction conversion.[11] This method is highly specific and provides definitive structural information.[11]

Part 3: Experimental Protocols

Safety Precaution: Always handle reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Protocol: Kaiser Test

Reagents:

  • Reagent A: 1 g of ninhydrin in 20 mL of n-butanol.[4]

  • Reagent B: 40 g of phenol in 20 mL of n-butanol.[4]

  • Reagent C: 1.0 mL of a 0.001 M KCN aqueous solution diluted with 49 mL of pyridine.[4]

Procedure:

  • Place a small sample of resin beads (approx. 5 mg) in a small glass test tube.

  • Wash the beads thoroughly with DMF and then ethanol to remove any residual reagents.[7]

  • Add 2-3 drops of Reagent A, Reagent B, and Reagent C to the test tube.[6]

  • Heat the test tube at 110-120°C for 5 minutes.[4][7]

  • Observe the color of the beads and the solution.

    • Positive: Intense blue color indicates the presence of free primary amines (incomplete coupling).

    • Negative: Yellow or colorless solution indicates the absence of free primary amines (complete coupling).

Protocol: TNBS Test

Reagents:

  • Reagent A: 10% (v/v) Diisopropylethylamine (DIPEA) in DMF.

  • Reagent B: 5% (w/v) 2,4,6-trinitrobenzenesulfonic acid in DMF.

Procedure:

  • Take a few resin beads and wash them thoroughly with DMF.[5]

  • Suspend the beads in a small volume of fresh DMF in a test tube.

  • Add 1 drop of Reagent A and 1 drop of Reagent B.[5]

  • Allow the sample to stand at room temperature for 5 minutes.[5]

  • Wash the beads with DMF and observe their color.

    • Positive: Orange or red beads indicate incomplete coupling.

    • Negative: Beads remain colorless or their original color.

Protocol: Chloranil Test

Reagents:

  • Reagent A: 2% (v/v) Acetaldehyde in DMF.[5]

  • Reagent B: 2% (w/v) p-chloranil in DMF.[5]

Procedure:

  • Place 1-5 mg of resin in a small test tube.[5]

  • Add 1-2 drops of Reagent A.[5]

  • Add 1-2 drops of Reagent B.[5]

  • Let the mixture stand at room temperature for 5 minutes.[5]

  • Observe the color of the beads.

    • Positive: Blue or dark green beads indicate the presence of free amine (incomplete coupling).[5]

    • Negative: Beads remain colorless or yellowish.[8]

Protocol: Micro-cleavage and HPLC Analysis

Reagents:

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIPS).[12]

Procedure:

  • Collect a small sample of the dried peptide-resin (approx. 2-5 mg).

  • Add the cleavage cocktail (approx. 200 µL) to the resin in a microcentrifuge tube.

  • Agitate the mixture at room temperature for 2-3 hours to cleave the peptide from the resin.[12]

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding cold diethyl ether.[12]

  • Centrifuge to pellet the peptide, decant the ether, and dry the pellet under vacuum.[12]

  • Dissolve the dried peptide in a suitable solvent (e.g., Acetonitrile/Water mixture).

  • Analyze the sample by reverse-phase HPLC (RP-HPLC), monitoring at a suitable wavelength (e.g., 220 nm).

  • Calculate the coupling efficiency by integrating the peak areas of the desired product and the unreacted starting material (deletion sequence).

Hypothetical HPLC Data:

SampleRetention Time (min)Peak AreaIdentityCalculated Efficiency
Successful Coupling 15.2985,000Target Peptide99.5%
14.15,000Deletion Sequence
Incomplete Coupling 15.2850,000Target Peptide85.0%
14.1150,000Deletion Sequence

Part 4: Visualized Workflows and Decision Making

Visual workflows aid in understanding the experimental process and subsequent decision-making based on the results.

SPPS_Cycle_Workflow start Start of Cycle (N-terminal amine protected) deprotection N-terminal Deprotection (e.g., HBr/AcOH for Z-group) start->deprotection wash1 Wash Resin (DMF, DCM) deprotection->wash1 coupling Couple this compound (Activate and add to resin) wash1->coupling wash2 Wash Resin (DMF) coupling->wash2 monitoring Perform Monitoring Test (e.g., Kaiser Test) wash2->monitoring end End of Cycle (Proceed to next amino acid) monitoring->end Test Negative Kaiser_Test_Protocol cluster_prep Sample Preparation cluster_reaction Reaction prep1 1. Place ~5mg resin in test tube prep2 2. Wash resin with DMF and Ethanol prep1->prep2 reagents 3. Add 2-3 drops each of Reagents A, B, and C prep2->reagents heat 4. Heat at 110-120°C for 5 minutes reagents->heat observe 5. Observe color of beads and solution heat->observe Troubleshooting_Workflow cluster_positive Positive Result (Incomplete Coupling) start Monitoring Test Performed recouple 1. Recouple (Repeat coupling step) start->recouple Positive proceed Proceed to Next Cycle start->proceed Negative retest Retest recouple->retest cap 2. Cap unreacted amines (e.g., with Acetic Anhydride) retest->cap Still Positive retest->proceed Negative cap->proceed

References

Troubleshooting & Optimization

How to prevent benzyl group migration with Z-Tyr(Bzl)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Z-Tyr(Bzl)-OH. Our focus is on preventing the common issue of benzyl group migration during its use in chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is benzyl group migration in the context of this compound, and why is it a concern?

A1: Benzyl group migration is an acid-catalyzed intramolecular rearrangement where the benzyl group protecting the phenolic hydroxyl of the tyrosine side chain moves from the oxygen atom to a carbon atom on the aromatic ring.[1][2] This typically results in the formation of the undesired isomer, 3-benzyltyrosine.[1][3] This side reaction is a significant concern because the resulting impurity is often difficult to separate from the desired product, which can compromise the purity, yield, and biological activity of the final synthetic peptide.[1][3]

Q2: Under what experimental conditions is benzyl group migration most likely to occur?

A2: Benzyl group migration is most prevalent under acidic conditions.[2] It is a known side reaction during the repetitive acid treatments required for the removal of the Nα-Boc (tert-butyloxycarbonyl) protecting group in solid-phase peptide synthesis (SPPS).[3][4] The use of strong acids like trifluoroacetic acid (TFA) for Boc deprotection or hydrogen fluoride (HF) for final cleavage from the resin can promote this rearrangement.[1][5]

Q3: Can this migration happen with the Z-protecting group on the alpha-amino group as well?

A3: The primary concern with this compound is the migration of the O-benzyl group on the tyrosine side chain. The N-benzyloxycarbonyl (Z) group is generally stable under the conditions that cause the O-benzyl group to migrate. The key issue is the acid-lability of the O-benzyl ether linkage in the tyrosine side chain.[3]

Troubleshooting Guide: Preventing Benzyl Group Migration

This guide provides specific strategies to minimize or prevent benzyl group migration when using this compound, particularly in the context of Boc/Bzl solid-phase peptide synthesis.

Issue: Formation of 3-benzyltyrosine impurity confirmed by mass spectrometry or HPLC.

Cause 1: Standard TFA deprotection conditions are too harsh.

  • Solution 1.1: Modify the Deprotection Cocktail. The loss of the O-benzyl protection and the subsequent formation of 3-benzyltyrosine can be suppressed by using a mixture of trifluoroacetic acid and acetic acid.[2] A 7:3 mixture of TFA and acetic acid has been shown to be effective.[2]

  • Solution 1.2: Utilize Scavengers During Cleavage. During the final cleavage of the peptide from the resin with strong acids like HF, the addition of scavengers is crucial.[5] Anisole is commonly used to trap the liberated benzyl cations, preventing them from reattaching to the tyrosine ring.[5]

Cause 2: Inherent instability of the O-benzyl protecting group to repeated acid exposure.

  • Solution 2.1: Employ a More Stable Protecting Group. For syntheses requiring high purity and for longer peptides where the tyrosine residue is exposed to numerous acid deprotection cycles, consider using a more acid-stable protecting group.[4] An excellent alternative is Boc-Tyr(2,6-Cl2Bzl)-OH, where the two electron-withdrawing chlorine atoms on the benzyl group significantly increase the stability of the ether linkage towards acid.[3]

  • Solution 2.2: Switch to an Orthogonal Protection Strategy. If your synthesis allows, switching from a Boc/Bzl to an Fmoc/tBu strategy can circumvent the issue entirely.[3][6] In this approach, Fmoc-Tyr(tBu)-OH is used. The tert-butyl (tBu) ether protecting group on the tyrosine side chain is stable to the basic conditions used for Fmoc deprotection and is removed during the final acidic cleavage.[3]

Quantitative Data Summary

The stability of different tyrosine side-chain protecting groups under acidic conditions is a critical factor in preventing migration. The following table summarizes the stability of various protected tyrosine derivatives.

Protected Tyrosine DerivativeProtecting Group Stability under Boc-SPPS Deprotection Conditions (TFA)Key Side Products
Boc-Tyr(Bzl)-OHSusceptible to partial cleavage and rearrangement[3]3-benzyltyrosine, O-acylated tyrosine[3]
Boc-Tyr(2,6-Cl2Bzl)-OHSignificantly enhanced acid stability[3]Minimal side product formation
Fmoc-Tyr(tBu)-OHHigh stability (used in a different, orthogonal strategy)Not applicable under Boc-SPPS conditions

Experimental Protocols

Protocol: Boc Deprotection with Reduced Benzyl Group Migration

This protocol is adapted for a manual solid-phase peptide synthesis cycle to minimize the formation of 3-benzyltyrosine.

  • Resin Washing: After the coupling of the previous amino acid, wash the peptide-resin thoroughly with dichloromethane (DCM) (3 x 1 min).

  • Deprotection:

    • Prepare a deprotection solution of 7:3 (v/v) trifluoroacetic acid (TFA) and acetic acid.

    • Add this solution to the resin and agitate for 30 minutes. .

  • Washing:

    • Wash the resin with DCM (3 x 1 min).

    • Wash the resin with isopropanol (IPA) (2 x 1 min) to remove residual acid.

    • Wash again with DCM (3 x 1 min).

  • Neutralization:

    • Add a solution of 10% diisopropylethylamine (DIEA) in DCM to the resin and agitate for 2 minutes.

    • Drain the solution and repeat the neutralization step.

    • Wash the resin thoroughly with DCM (3-5 times) to remove excess base.

  • Coupling: Proceed with the coupling of the next amino acid.

Visualizing the Problem and Solutions

The following diagram illustrates the factors leading to benzyl group migration and the corresponding preventative strategies.

Benzyl_Migration_Prevention cluster_problem Problem Pathway cluster_solutions Prevention Strategies Z_Tyr_Bzl This compound in Peptide Chain Acid_Exposure Acidic Conditions (e.g., TFA for Boc Deprotection) Z_Tyr_Bzl->Acid_Exposure Stable_PG More Stable Protecting Group: Boc-Tyr(2,6-Cl2Bzl)-OH Z_Tyr_Bzl->Stable_PG Replaces Ortho_Strategy Orthogonal Strategy: Fmoc-Tyr(tBu)-OH Z_Tyr_Bzl->Ortho_Strategy Replaces Migration Benzyl Group Migration Acid_Exposure->Migration Modified_Conditions Modified Deprotection: TFA/Acetic Acid Mixture Acid_Exposure->Modified_Conditions Mitigates Impurity 3-Benzyltyrosine Impurity Migration->Impurity Scavengers Use of Scavengers (e.g., Anisole during cleavage) Migration->Scavengers Traps Cation

Caption: Factors leading to benzyl group migration and preventative strategies.

References

Technical Support Center: Z-Tyr(Bzl)-OH Solubility in DMF

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with Z-Tyr(Bzl)-OH in Dimethylformamide (DMF) during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in DMF?

A1: While precise quantitative solubility data for this compound in DMF is not extensively documented in publicly available literature, a similar compound, Boc-Tyr(Bzl)-OH, is reported to be "clearly soluble" at a concentration of 1 mmole in 2 mL of DMF.[1][2] this compound is expected to have comparable solubility. However, achieving a clear solution at higher concentrations can be challenging and depends on factors such as the purity of both the solute and the solvent, temperature, and moisture content.[1]

Q2: Why is my this compound not dissolving completely in DMF?

A2: Several factors can contribute to the incomplete dissolution of this compound in DMF:

  • Concentration: You may be attempting to create a solution that exceeds the solubility limit of this compound in DMF under the current conditions.[1]

  • Solvent Quality: The presence of impurities, particularly water, in DMF can significantly decrease the solubility of protected amino acids. It is highly recommended to use a high-purity, anhydrous grade of DMF.[1]

  • Temperature: The dissolution of this compound in DMF is temperature-dependent. At ambient temperature, the dissolution process may be slow or incomplete.[1]

  • Particle Size: Larger particles of this compound powder will have a slower dissolution rate due to a smaller surface area-to-volume ratio.[1]

  • Aggregation: The benzyl protecting group on the tyrosine side chain is hydrophobic and can promote intermolecular interactions, leading to the formation of aggregates that are difficult to dissolve.[3]

Q3: What immediate actions can I take to improve the solubility of this compound in DMF?

A3: To facilitate the dissolution of this compound in DMF, you can employ the following physical methods:

  • Sonication: Gentle sonication can help break up aggregates and increase the surface area of the solute, promoting faster dissolution.[1]

  • Vortexing: Vigorous vortexing can aid in dispersing the solid particles throughout the solvent.[1]

  • Gentle Warming: Carefully warming the mixture can increase the solubility of this compound. However, exercise caution to avoid potential degradation of the compound at excessive temperatures.[1]

Q4: Are there chemical approaches to enhance the solubility of this compound in DMF?

A4: Yes, if physical methods are insufficient, consider the following chemical strategies:

  • Co-solvents: The addition of a co-solvent can improve solubility. For peptides with aggregation issues, a mixture of DCM/DMF/NMP (1:1:1) has been suggested.[3]

  • Additives: For peptides, the addition of solubilizing agents like LiCl to DMF can enhance solubility.

Troubleshooting Guide

This guide provides a systematic approach to addressing solubility challenges with this compound in DMF.

Issue Potential Cause Recommended Action
This compound forms a suspension or dissolves very slowly. Concentration is too high.Reduce the concentration of this compound in the solution.
Poor solvent quality.Use fresh, high-purity, anhydrous DMF. Ensure the solvent has been stored properly to prevent water absorption.
Low temperature.Gently warm the mixture while stirring. Monitor the temperature to avoid degradation.
Large particle size.If possible, gently grind the this compound powder to reduce particle size before adding it to the solvent.
Solution remains cloudy even after applying physical methods. Presence of insoluble impurities.Filter the solution to remove any particulate matter. Assess the purity of the this compound.
Aggregation of the molecule.Try adding a small amount of a chaotropic agent or a different co-solvent. For peptides, a "magic mixture" of DCM/DMF/NMP (1:1:1) with 1% Triton X-100 and 2 M ethylene carbonate can be effective for highly aggregated peptides, but ensure compatibility with downstream applications.[3]
Precipitate forms after the solution initially appears clear. Change in temperature.Ensure the solution is maintained at the temperature at which it was fully dissolved.
Solvent evaporation.Keep the container tightly sealed to prevent solvent evaporation, which would increase the concentration.
Saturation limit reached.The solution may be supersaturated. Try diluting the solution slightly.

Experimental Protocols

Standard Protocol for Dissolving this compound in DMF for Peptide Synthesis

This protocol is a general guideline for dissolving this compound for use in peptide coupling reactions.

  • Weigh the desired amount of this compound powder into a clean, dry reaction vessel.

  • Add the calculated volume of anhydrous DMF to achieve the target concentration. For example, to prepare a solution for a coupling reaction, you might dissolve the amino acid in a minimal amount of DMF (e.g., 5-10 mL for 1.2 mmol).[4]

  • Stir the mixture at room temperature using a magnetic stirrer for 15-30 minutes.[1]

  • Visually inspect the solution for any undissolved particles.

  • If undissolved particles remain, proceed with the troubleshooting steps outlined above (sonication, gentle warming).

Protocol for Quantitative Solubility Determination

For applications requiring precise solubility data, the following isothermal equilibrium method is recommended.

  • Preparation of Standard Solutions:

    • Accurately weigh a known amount of this compound and dissolve it in a suitable solvent in which it is freely soluble (e.g., a small amount of DMF or another appropriate organic solvent) to prepare a stock solution of known concentration.

    • Perform serial dilutions of the stock solution to create a series of standard solutions with decreasing concentrations. These will be used to generate a calibration curve.[5]

  • Sample Preparation and Equilibration:

    • Add an excess amount of this compound to several vials.

    • Add a known volume of DMF to each vial.

    • Seal the vials and place them in a thermostatic shaker at a constant temperature.

    • Agitate the vials for a sufficient period (e.g., 24-72 hours) to ensure that equilibrium is reached.[5]

  • Sample Analysis:

    • After equilibration, cease agitation and allow the undissolved solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter (e.g., 0.22 µm) to remove any undissolved particles.[5]

    • Dilute the filtered, saturated solution with a suitable solvent to a concentration that falls within the range of the calibration curve.

    • Analyze the diluted sample and the standard solutions by HPLC. A typical method would involve a C18 column and a mobile phase of acetonitrile and water with a UV detector set to an appropriate wavelength (e.g., around 275 nm).[5]

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area from the HPLC analysis of the standard solutions against their known concentrations.

    • Use the peak area of the diluted sample to determine its concentration from the calibration curve.

    • Calculate the solubility of this compound in DMF by accounting for the dilution factor. Express the solubility in desired units (e.g., mg/mL or mol/L).[5]

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting solubility issues with this compound in DMF.

G cluster_success cluster_failure start Start: This compound solubility issue in DMF check_conc Is the concentration high? start->check_conc reduce_conc Action: Reduce concentration check_conc->reduce_conc Yes check_solvent Is the DMF anhydrous and high purity? check_conc->check_solvent No reduce_conc->check_solvent use_fresh_dmf Action: Use fresh, anhydrous DMF check_solvent->use_fresh_dmf No try_physical Have physical methods (sonication, warming) been tried? check_solvent->try_physical Yes use_fresh_dmf->try_physical apply_physical Action: Apply gentle warming, sonication, or vortexing try_physical->apply_physical No check_cosolvent Are co-solvents an option? try_physical->check_cosolvent Yes apply_physical->check_cosolvent use_cosolvent Action: Consider co-solvents (e.g., DCM, NMP) check_cosolvent->use_cosolvent Yes failure Issue persists: Consult further/ Re-evaluate purity check_cosolvent->failure No success Success: Compound dissolved use_cosolvent->success

References

Technical Support Center: Optimizing Coupling Reactions for Z-Tyr(Bzl)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted guidance for researchers, scientists, and drug development professionals to optimize the coupling time and efficiency of Z-Tyr(Bzl)-OH in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why can its coupling be challenging?

A1: this compound, or N-carbobenzyloxy-O-benzyl-L-tyrosine, is a protected amino acid used in peptide synthesis.[1][2] The coupling reaction can be challenging due to the steric hindrance caused by the bulky benzyloxycarbonyl (Z) group on the amine and the benzyl (Bzl) group on the side chain. This steric bulk can impede the approach of coupling reagents and the reacting amine, potentially slowing down the reaction rate and leading to incomplete coupling.[3]

Q2: How do I know if the coupling of this compound is incomplete?

A2: In solid-phase peptide synthesis (SPPS), incomplete coupling is typically detected using qualitative colorimetric tests like the Kaiser (ninhydrin) test. A positive Kaiser test (a blue or purple color on the resin beads) indicates the presence of unreacted free primary amines, signifying that the coupling was not successful. For N-terminal proline residues or other secondary amines, different tests may be required.

Q3: What are the most common side reactions associated with slow this compound coupling?

A3: When the desired amide bond formation is slow due to steric hindrance, other side reactions can occur. One common side reaction, particularly when using carbodiimide reagents like DCC or DIC, is the formation of an unreactive N-acylurea.[3] Another potential issue is racemization, where the stereochemical integrity of the amino acid is lost. The addition of additives like HOBt or Oxyma Pure can help to minimize these side reactions.[3]

Q4: Can the choice of solvent affect the coupling time?

A4: Yes, the solvent plays a crucial role. For solid-phase peptide synthesis, polar aprotic solvents like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) are preferred as they improve the solubility of the reactants and are excellent for swelling the resin support.[4] Proper resin swelling is essential to ensure that the activated amino acid can freely access the reactive sites within the polymer matrix.[4]

Troubleshooting Guide

Issue: Incomplete coupling of this compound (Positive Kaiser Test)

This guide will help you troubleshoot and optimize your reaction conditions to achieve complete coupling.

Potential Cause Recommended Solution
Insufficient Coupling Time Extend the reaction time. For standard carbodiimide couplings, this may mean increasing the time from 1-2 hours to 4 hours or more. Monitor the reaction progress with the Kaiser test at intervals.
Low Reagent Molarity Ensure that a sufficient excess of the this compound and coupling reagents are used. A 3-fold excess over the resin loading capacity is a common starting point.
Steric Hindrance Due to the bulky nature of this compound, a more potent coupling reagent may be required. Consider switching from a carbodiimide-based method (e.g., DIC/HOBt) to a uronium/aminium or phosphonium-based reagent (e.g., HBTU, HATU, or PyBOP). These reagents are known to accelerate coupling rates, especially for sterically hindered amino acids.[5]
Poor Resin Swelling Before the coupling step, ensure the resin is adequately swollen in a suitable solvent like DMF or DCM. Inadequate swelling can significantly reduce the availability of reactive sites.[4]
Peptide Aggregation If the growing peptide chain is aggregating on the resin, it can block access to the N-terminal amine. This can be indicated by the resin clumping together or shrinking. Using "chaotropic" salts (e.g., LiCl) or switching to a more effective solvent like NMP may help to disrupt aggregation.

Data Presentation: Comparison of Coupling Reagents

The choice of coupling reagent is a critical factor in determining the coupling time and efficiency. The following table provides a comparison of common coupling reagents used in peptide synthesis.

Coupling Reagent Class Examples Relative Efficiency Typical Coupling Time Risk of Racemization Key Considerations
Carbodiimides DIC/HOBt, DCC/HOBtGood1 - 4 hoursLow to ModerateCost-effective and widely used. The addition of HOBt is crucial to suppress racemization. The byproduct of DIC is soluble, making it suitable for SPPS.[5]
Uronium/Aminium Salts HBTU, HATU, HCTUVery Good to Excellent15 - 60 minutesLowFaster coupling times, especially for sterically hindered amino acids.[5] HATU is generally considered more efficient than HBTU.
Phosphonium Salts PyBOP, PyAOPVery Good to Excellent15 - 60 minutesLowSimilar in efficiency to uronium/aminium salts. PyBOP is a good alternative to BOP, which produces a carcinogenic byproduct.[6]
Immonium/Other COMUExcellent15 - 45 minutesVery LowA newer generation of coupling reagent with high efficiency and improved safety profile as it incorporates Oxyma Pure instead of the potentially explosive HOBt or HOAt.[6]

Experimental Protocols

Protocol 1: Standard Coupling of this compound using DIC/HOBt

This protocol outlines a standard method for coupling this compound in manual solid-phase peptide synthesis.

  • Resin Preparation: Swell the peptide-resin in DMF for 20-30 minutes.

  • Deprotection: If applicable, remove the N-terminal protecting group (e.g., Boc or Fmoc) from the resin-bound peptide using the appropriate deprotection solution.

  • Washing: Wash the resin thoroughly with DMF (3-5 times) to remove residual deprotection solution and byproducts.

  • Neutralization (for Boc-SPPS): If using Boc chemistry, neutralize the N-terminal amine with a solution of 5-10% DIEA in DCM or DMF, followed by thorough washing with DMF.[7]

  • Pre-activation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HOBt (3 equivalents) in DMF. Add DIC (3 equivalents) and allow the mixture to pre-activate for 5-10 minutes.

  • Coupling: Add the pre-activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-4 hours.[5]

  • Monitoring: Take a small sample of resin beads and perform a Kaiser test to monitor the reaction progress. A negative result (yellow beads) indicates complete coupling.

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.

Protocol 2: Accelerated Coupling of this compound using HATU

This protocol is recommended for difficult couplings or when faster reaction times are desired.

  • Resin Preparation, Deprotection, and Washing: Follow steps 1-4 of the DIC/HOBt protocol.

  • Coupling Solution Preparation: In a separate vessel, dissolve this compound (3 equivalents), HATU (2.9 equivalents), and HOAt (3 equivalents) in DMF.

  • Coupling: Add the coupling solution to the resin, followed by the addition of DIEA (6 equivalents). Agitate the mixture at room temperature for 15-60 minutes.

  • Monitoring: Perform a Kaiser test to check for reaction completion.

  • Washing: Once the coupling is complete, wash the resin as described in step 8 of the DIC/HOBt protocol.

Mandatory Visualizations

experimental_workflow start Start: Peptide-Resin deprotection N-terminal Deprotection start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Coupling: This compound + Coupling Reagent wash1->coupling kaiser_test Kaiser Test coupling->kaiser_test wash2 Wash (DMF/DCM) complete Coupling Complete: Proceed to Next Cycle kaiser_test->complete Negative incomplete Incomplete Coupling: Troubleshoot kaiser_test->incomplete Positive incomplete->coupling Re-couple

Caption: General experimental workflow for a single this compound coupling cycle in SPPS.

troubleshooting_logic start Positive Kaiser Test (Incomplete Coupling) check_time Was coupling time sufficient (1-4h)? start->check_time extend_time Action: Extend coupling time check_time->extend_time No check_reagent Is the coupling reagent strong enough? check_time->check_reagent Yes re_couple Re-couple and re-test extend_time->re_couple change_reagent Action: Switch to HATU, PyBOP, or COMU check_reagent->change_reagent No check_aggregation Are there signs of peptide aggregation? check_reagent->check_aggregation Yes change_reagent->re_couple use_additives Action: Use chaotropic salts or change solvent check_aggregation->use_additives Yes check_aggregation->re_couple No use_additives->re_couple

Caption: Troubleshooting logic for incomplete this compound coupling reactions.

References

Side reactions of Z-Tyr(Bzl)-OH and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Z-Tyr(Bzl)-OH. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable information for troubleshooting and avoiding side reactions during chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound, or N-Benzyloxycarbonyl-O-benzyl-L-tyrosine, is a derivative of the amino acid L-tyrosine used in peptide synthesis.[1] It features two key protecting groups:

  • Z (Benzyloxycarbonyl) group: Protects the α-amino group.

  • Bzl (Benzyl) group: Protects the phenolic hydroxyl group of the tyrosine side chain.[1]

This dual-protection strategy allows for controlled, stepwise addition of the tyrosine residue into a peptide chain while preventing unwanted reactions at its functional groups.[1]

Q2: What is the primary side reaction when using this compound?

The most significant side reaction is the acid-catalyzed migration of the benzyl (Bzl) group from the phenolic oxygen to a carbon atom on the aromatic ring of the tyrosine side chain.[2][3] This intramolecular rearrangement, known as an O-to-C migration, results in the formation of the undesired isomer 3-benzyltyrosine.[2][4][5] This byproduct can be difficult to separate from the target peptide, compromising purity and yield.[2]

Q3: Under what conditions does this benzyl group migration occur?

This rearrangement is primarily triggered during the deprotection of other acid-labile protecting groups, such as the Boc (tert-butyloxycarbonyl) group, using strong acids.[2][3] The use of strong acids like anhydrous hydrogen fluoride (HF) or trifluoroacetic acid (TFA) for final cleavage or for repeated Nα-Boc deprotection in Boc-based solid-phase peptide synthesis (SPPS) creates the conditions for this side reaction.[4][5][6] The benzyl group is known to be partially labile to TFA.[6][7]

Q4: How can the O-to-C benzyl migration be avoided or minimized?

Several strategies can be employed to suppress this side reaction:

  • Use of Scavengers: Adding "scavenger" molecules to the acidic cleavage cocktail can trap the electrophilic benzyl cation that is transiently formed, preventing it from reattaching to the tyrosine ring.[4] Common scavengers include anisole, thioanisole, triisopropylsilane (TIS), and water.[2][6] A thioanisole-trifluoroacetic acid (TFA) system has been shown to deprotect Tyr(Bzl) quantitatively without O-to-C rearrangements.[8]

  • Alternative Deprotection Methods: For solution-phase synthesis, catalytic hydrogenation is a preferred method for cleaving the benzyl ether.[4][9] This method involves using hydrogen gas (H₂) and a palladium catalyst (Pd/C) and completely prevents ring alkylation.[4][10]

  • Use of More Stable Protecting Groups: In syntheses requiring repeated strong acid exposure (like Boc-SPPS), it is often better to use a tyrosine derivative with a more acid-stable side-chain protecting group. The 2,6-dichlorobenzyl (2,6-Cl₂Bzl) group, for example, offers significantly enhanced stability compared to the standard benzyl group.[5][7] For Fmoc-based strategies, the tert-butyl (tBu) group is the standard choice due to its high stability to the basic conditions used for Fmoc removal.[5][6]

Q5: Is this compound suitable for both Boc and Fmoc peptide synthesis strategies?

The suitability depends on the specific context.

  • In Boc-SPPS , the O-benzyl group of Tyr(Bzl) is not sufficiently stable for the repeated Nα-Boc deprotection steps using 50% TFA.[4] More than 0.5% of the benzyl protection can be removed in just 15 minutes under these conditions.[4] Therefore, for the synthesis of longer peptides, more acid-stable derivatives like Boc-Tyr(2,6-Cl₂Bzl)-OH are recommended.[3][5][7]

  • In Fmoc-SPPS , the benzyl group is stable to the basic conditions (e.g., piperidine) used for Fmoc group removal.[4] However, the standard for Fmoc chemistry is typically Fmoc-Tyr(tBu)-OH, as the tert-butyl group is cleanly removed by TFA during the final cleavage step.[6]

Troubleshooting Guide

Problem: My HPLC/MS analysis shows a significant peak corresponding to 3-benzyltyrosine after peptide cleavage.

Potential Cause Recommended Solution
Strong Acid Conditions The use of strong acids like HF or high concentrations of TFA for cleavage promotes the O-to-C migration of the benzyl group.[2][4]
Insufficient Scavenging Without proper scavengers, the cleaved benzyl cation can readily alkylate the tyrosine ring.[6]
Prolonged Acid Exposure The longer the peptide is exposed to strong acid, the more likely the side reaction is to occur.
High Temperature Elevated temperatures during cleavage can accelerate the rearrangement reaction.

Corrective Actions:

  • Optimize Cleavage Cocktail: Ensure your cleavage cocktail contains an adequate concentration of scavengers. A common mixture for Fmoc-SPPS is TFA/TIS/Water (95:2.5:2.5).[6] For Boc-SPPS cleavage with HF, anisole is a critical additive.[4] Using a mixture of TFA and acetic acid can also help suppress the migration.[6]

  • Reduce Cleavage Time and Temperature: Perform the cleavage at room temperature or below (e.g., in an ice bath) and for the minimum time required for complete deprotection (typically 2-3 hours).[2][6]

  • Switch Deprotection Method: If synthesizing in solution, switch from acidic cleavage to catalytic transfer hydrogenation for Bzl group removal to eliminate the risk of rearrangement.[4]

  • Select a Different Protecting Group: For future syntheses, especially long peptides using the Boc strategy, consider using Boc-Tyr(2,6-Cl₂Bzl)-OH for its superior acid stability.[5]

Problem: I am observing partial loss of the Benzyl (Bzl) protecting group during the synthesis cycles before final cleavage.

Potential Cause Recommended Solution
Repeated Acid Exposure in Boc-SPPS The Bzl group is not fully stable to the repeated TFA treatments used to remove the Nα-Boc group, leading to gradual loss throughout the synthesis.[4][7]

Corrective Actions:

  • Limit Peptide Length: Boc-Tyr(Bzl)-OH may be acceptable for synthesizing shorter peptides where the cumulative acid exposure is minimal.[7]

  • Use a More Stable Derivative: For longer peptides in Boc-SPPS, it is highly recommended to replace Boc-Tyr(Bzl)-OH with a derivative featuring a more robust protecting group, such as the 2,6-dichlorobenzyl (2,6-Cl₂Bzl) group.[5]

Quantitative Data Summary

The choice of protecting group is critical for minimizing side reactions. The stability of various tyrosine side-chain protecting groups under acidic conditions typical for Boc-SPPS deprotection is summarized below.

Protected Tyrosine DerivativeSide-Chain GroupNα-ProtectionStability to 50% TFA in DCMMajor Side Product
Boc-Tyr(Bzl)-OHBenzyl (Bzl)BocPartially cleaved[5]3-Benzyltyrosine[5]
Boc-Tyr(2,6-Cl₂Bzl)-OH2,6-DichlorobenzylBocStable[5][7]Minimal
Fmoc-Tyr(tBu)-OHtert-Butyl (tBu)FmocStable to base; cleaved by TFA[6]3-tert-Butyltyrosine (minimized with scavengers)[6]
Experimental Protocols

Protocol 1: Acidic Cleavage of Tyr(Bzl) with Scavengers (Boc-SPPS Final Cleavage)

Caution: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed in a specialized, well-ventilated fume hood with appropriate safety precautions. [6]

  • Resin Preparation: Place the peptide-resin in a specialized HF cleavage apparatus.

  • Scavenger Addition: Add a scavenger, such as anisole (e.g., 10% v/v), to the resin.[4]

  • HF Cleavage: Carefully condense anhydrous hydrogen fluoride (HF) into the reaction vessel. Perform the cleavage at 0°C for 1 hour.

  • HF Removal: Evaporate the HF under a stream of nitrogen.

  • Peptide Precipitation: Triturate the remaining residue with cold diethyl ether to precipitate the crude peptide.

  • Isolation: Filter and wash the precipitated peptide with cold diethyl ether and dry under vacuum.

Protocol 2: Deprotection of Tyr(Bzl) via Catalytic Hydrogenation (Solution Phase)

  • Reaction Setup: Dissolve the this compound containing peptide in a suitable solvent (e.g., methanol, ethanol, or acetic acid).

  • Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Hydrogenation: Stir the suspension under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or HPLC until completion.

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Isolation: Evaporate the solvent under reduced pressure to obtain the deprotected peptide.

Visualizations

G start This compound Residue in Peptide intermediate Protonated Intermediate + Benzyl Cation start->intermediate Strong Acid (TFA, HF) side_product 3-Benzyltyrosine (Side Product) intermediate->side_product O-to-C Migration (Intramolecular) desired_product Deprotected Tyrosine (Desired Product) intermediate->desired_product Loss of Bzl group scavenger Scavenger (e.g., Anisole, TIS) intermediate->scavenger Trapping of Benzyl Cation scavenger->desired_product

Caption: Primary side reaction pathway for this compound under strong acid conditions.

G start Start: Choose Peptide Synthesis Strategy is_boc Boc-SPPS? start->is_boc is_fmoc Fmoc-SPPS? start->is_fmoc is_solution Solution Phase? start->is_solution boc_long Long Peptide? is_boc->boc_long Yes fmoc_recommend Recommended: Fmoc-Tyr(tBu)-OH is_fmoc->fmoc_recommend Yes solution_deprotection Deprotection Method? is_solution->solution_deprotection Yes boc_short_ok Use Boc-Tyr(Bzl)-OH (with caution) boc_long->boc_short_ok No boc_long_avoid Use more stable group (e.g., Boc-Tyr(2,6-Cl2Bzl)-OH) boc_long->boc_long_avoid Yes solution_acid Acidic Cleavage (Use Scavengers) solution_deprotection->solution_acid Acid solution_hydro Catalytic Hydrogenation (Preferred) solution_deprotection->solution_hydro H₂/Pd-C

Caption: Decision workflow for selecting a tyrosine protection strategy.

G a 1. Perform Peptide Deprotection/ Cleavage with Scavengers b 2. Quench Reaction and Precipitate Crude Peptide a->b c 3. Dissolve Crude Product in Suitable HPLC Solvent b->c d 4. Analyze by RP-HPLC c->d e 5. Identify Peaks by MS and Compare with Standards d->e f Result: Quantify Ratio of Desired Peptide vs. 3-Bzl-Tyr Side Product e->f

Caption: Experimental workflow for analysis of side product formation.

References

Technical Support Center: Enhancing Peptide Synthesis Yield with Z-Tyr(Bzl)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges and improve yields when using Z-Tyr(Bzl)-OH in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in peptide synthesis?

This compound, or N-benzyloxycarbonyl-O-benzyl-L-tyrosine, is a protected amino acid derivative used in peptide synthesis. The benzyloxycarbonyl (Z) group protects the α-amino group, while the benzyl (Bzl) group protects the hydroxyl side chain of tyrosine. This dual protection prevents unwanted side reactions during peptide chain elongation.[1][2] The Z group is a well-established protecting group known for its stability and resistance to racemization during activation.[3] It is often employed in both solution-phase and solid-phase peptide synthesis (SPPS).[1]

Q2: What are the common causes of low yield when using this compound?

Low peptide yield in syntheses involving this compound can stem from several factors:

  • Incomplete Coupling: The incoming this compound may not couple efficiently to the growing peptide chain, leading to truncated sequences. This can be due to steric hindrance or peptide aggregation.[4][5]

  • Peptide Aggregation: The hydrophobic nature of the benzyl protecting groups can promote the self-association of peptide chains on the solid support, hindering reagent access for both coupling and deprotection steps.[6][7]

  • Incomplete Z-Group Deprotection: The N-terminal Z-group may not be fully removed, preventing the subsequent amino acid from being coupled.

  • Side Reactions: Undesirable chemical modifications can occur during the synthesis, particularly related to the protecting groups.[8]

  • Premature Cleavage: The peptide chain may be prematurely cleaved from the resin, especially with acid-labile linkers.[9]

Q3: How can I identify peptide aggregation during my synthesis?

Several signs can indicate on-resin peptide aggregation:

  • Poor Resin Swelling: The resin beads may appear shrunken or fail to swell adequately in the synthesis solvent.[6]

  • Slow or Incomplete Reactions: A positive ninhydrin (Kaiser) test after a coupling step suggests unreacted free amines. Similarly, deprotection steps may be slow or incomplete.[6]

  • Physical Clumping: The resin may become sticky and form visible clumps.[6]

  • Low Yield of Final Peptide: A significant drop in the expected yield of the cleaved peptide is a strong indicator of aggregation issues during synthesis.[6]

Q4: What are the primary methods for deprotecting the Z-group, and what are their limitations?

The Z-group is typically removed by one of the following methods:

  • Catalytic Hydrogenation: This method uses hydrogen gas and a palladium catalyst (H₂/Pd). It is a mild method but can be slow and is incompatible with peptides containing sulfur (cysteine, methionine) as sulfur can poison the catalyst.

  • Acidolysis: Strong acids like hydrogen bromide in acetic acid (HBr/AcOH) can cleave the Z-group.[3] However, these harsh conditions can also cleave other acid-labile protecting groups and potentially damage the peptide.

  • Sodium in Liquid Ammonia (Na/liquid NH₃): This is a strong reducing condition that can effectively remove the Z-group but is often not compatible with complex peptides and requires specialized equipment.[3]

Troubleshooting Guides

Issue 1: Low Coupling Efficiency of this compound

Symptoms:

  • Positive ninhydrin or TNBS test after the coupling step.

  • Mass spectrometry (MS) analysis of a test cleavage shows a significant amount of a truncated peptide lacking the Tyr(Bzl) residue.[5]

Possible Causes & Solutions:

CauseRecommended Solution
Steric Hindrance Increase coupling time and/or temperature. Consider using a more potent coupling reagent such as HATU or HCTU.[10]
Peptide Aggregation Switch from DMF to a more disruptive solvent like N-methylpyrrolidone (NMP) or add chaotropic salts (e.g., LiCl) to the coupling solution.[4][10]
Poor Solubility of this compound Ensure the protected amino acid is fully dissolved before adding it to the resin. Sonication may aid in dissolution.[6]
Suboptimal Coupling Reagent The choice of coupling reagent is critical. For routine couplings, carbodiimides like DIC in the presence of an additive like HOBt are cost-effective. For more challenging couplings, consider aminium/uronium salts (HBTU, HATU) or phosphonium salts (PyBOP).[11]
Issue 2: Peptide Aggregation

Symptoms:

  • Resin clumping and poor swelling.[6]

  • Incomplete coupling and deprotection steps.[6]

  • Difficulty in purifying the final peptide.

Possible Causes & Solutions:

CauseRecommended Solution
Interchain Hydrogen Bonding Use NMP or add up to 20% DMSO to the coupling and deprotection solutions to disrupt hydrogen bonds.[6]
Hydrophobic Collapse Incorporate pseudoproline dipeptides at strategic locations (e.g., before a Ser or Thr residue) to disrupt secondary structure formation.[4][10]
High Resin Loading Use a resin with a lower loading capacity (0.1-0.4 mmol/g) to increase the distance between peptide chains.[7]
Difficult Sequence Perform the synthesis at an elevated temperature (e.g., 50-60°C) to improve reaction kinetics and reduce aggregation.[9]

Experimental Protocols

Protocol 1: Standard Coupling of this compound using DIC/HOBt

This protocol outlines a standard coupling cycle for incorporating this compound in manual solid-phase peptide synthesis.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Deprotection solution for the previous amino acid's N-terminal protecting group

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Deprotection: Remove the N-terminal protecting group of the last coupled amino acid according to the appropriate protocol (e.g., for Fmoc or Boc).

  • Washing: Wash the resin thoroughly with DMF (3 x 1 min) and then with DCM (3 x 1 min).

  • Pre-activation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HOBt (3 equivalents) in DMF. Add DIC (3 equivalents) and allow the mixture to pre-activate for 10-15 minutes at room temperature.

  • Coupling: Add the pre-activated amino acid solution to the resin. Agitate the mixture for 2-4 hours at room temperature.

  • Monitoring: Perform a ninhydrin (Kaiser) test on a small sample of resin beads. A negative test (yellow beads) indicates complete coupling. If the test is positive (blue beads), continue the coupling for another 1-2 hours or consider a recoupling step.[12]

  • Washing: Once coupling is complete, wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).

  • Next Cycle: Proceed to the deprotection step for the newly added this compound if it is not the final amino acid.

Protocol 2: Test Cleavage to Monitor Synthesis

This protocol is useful for assessing the purity of the peptide at intermediate stages, especially when aggregation or incomplete coupling is suspected.[6]

Materials:

  • Peptide-resin sample (10-20 mg)

  • Cleavage cocktail appropriate for the resin and side-chain protecting groups (e.g., for a Z/Bzl strategy, this might involve a strong acid like HF, which requires specialized equipment. A milder alternative for analysis could be TMSBr/thioanisole/TFA).

  • Cold diethyl ether

  • Microcentrifuge tubes

Procedure:

  • Take a small sample of the dried peptide-resin.

  • Wash the resin sample with DCM (3 x 1 mL).

  • Dry the resin under a stream of nitrogen.

  • Add 200 µL of the cleavage cocktail to the resin in a microcentrifuge tube.

  • Allow the cleavage reaction to proceed for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the cleaved peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

  • Analyze the crude peptide by LC-MS to determine the mass and purity.[6]

Visualizations

Troubleshooting_Workflow start Low Peptide Yield test_cleavage Perform Test Cleavage & LC-MS Analysis start->test_cleavage main_product Is Target Peptide the Main Product? test_cleavage->main_product incomplete_synthesis Incomplete Synthesis main_product->incomplete_synthesis No cleavage_issue Cleavage/Workup Issue main_product->cleavage_issue Yes check_coupling Check Coupling Efficiency (Ninhydrin Test) incomplete_synthesis->check_coupling coupling_fail Coupling Incomplete? check_coupling->coupling_fail optimize_coupling Optimize Coupling: - Change Reagent - Increase Time/Temp - Change Solvent coupling_fail->optimize_coupling Yes check_aggregation Assess Aggregation: - Resin Swelling - Visual Clumping coupling_fail->check_aggregation No deprotection_issue Check Deprotection optimize_deprotection Optimize Deprotection: - Increase Time - Change Reagent deprotection_issue->optimize_deprotection optimize_coupling->start optimize_deprotection->start aggregation_present Aggregation Present? check_aggregation->aggregation_present aggregation_present->deprotection_issue No mitigate_aggregation Mitigate Aggregation: - Use NMP/DMSO - Pseudoproline Dipeptides - Lower Loading Resin aggregation_present->mitigate_aggregation Yes mitigate_aggregation->start

Caption: Troubleshooting workflow for low peptide yield.

Coupling_Reagent_Selection start Select Coupling Reagent for this compound is_hindered Is the coupling sterically hindered? start->is_hindered standard_coupling Standard Coupling is_hindered->standard_coupling No difficult_coupling Difficult Coupling is_hindered->difficult_coupling Yes dic_hobt Use DIC/HOBt standard_coupling->dic_hobt hatu_hctu Use Uronium/Aminium Salts (HBTU, HATU, HCTU) difficult_coupling->hatu_hctu pybop Use Phosphonium Salts (PyBOP) difficult_coupling->pybop

Caption: Decision tree for selecting a coupling reagent.

References

Troubleshooting incomplete deprotection of Z-Tyr(Bzl)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the deprotection of N-benzyloxycarbonyl-O-benzyl-L-tyrosine (Z-Tyr(Bzl)-OH).

Frequently Asked Questions (FAQs)

Q1: My catalytic hydrogenation for deprotecting this compound is slow or incomplete. What are the common causes and solutions?

A1: Slow or incomplete catalytic hydrogenation is a frequent issue. Several factors can be responsible. The primary causes include inactive catalyst, catalyst poisoning, poor solubility of the substrate, or insufficient reaction conditions.[1][2]

  • Catalyst Inactivation: The Palladium on carbon (Pd/C) catalyst can lose activity over time or be of poor quality. It is recommended to use a fresh, high-quality catalyst for each reaction.[2][3] For more challenging deprotections, Pearlman's catalyst (Pd(OH)₂/C) is generally more active and can be a suitable alternative.[1]

  • Catalyst Poisoning: The palladium catalyst is highly sensitive to poisoning, particularly by sulfur-containing compounds (e.g., thiols, thioethers) or residual reagents from previous steps.[1][2] Ensure the starting material is thoroughly purified and use high-purity solvents to avoid deactivating the catalyst.[1]

  • Solubility Issues: this compound is nonpolar, while the final product, Tyrosine, is very polar. It is crucial to use a solvent system that can dissolve both the starting material and the product. Common solvents include methanol, ethanol, ethyl acetate, THF, or mixtures such as THF/MeOH/H₂O.[1]

  • Insufficient Reaction Conditions: If the reaction is still slow, more forcing conditions may be required. This can include increasing the hydrogen pressure with a Parr shaker apparatus, raising the reaction temperature to 40-50°C, or increasing the catalyst loading.[1] Adding a small amount of an acidic co-solvent like acetic acid can also accelerate the reaction.[1]

Q2: I am observing side products during the deprotection. What are they and how can I prevent them?

A2: Side reactions can occur depending on the deprotection method used.

  • During Catalytic Hydrogenation: If other reducible functional groups are present in the molecule (e.g., alkenes, alkynes, nitro groups, aryl halides), they may also be reduced.[2] In such cases, catalytic transfer hydrogenolysis often provides better selectivity.[2]

  • During Acidic Cleavage: When using strong acids (e.g., TFA, HBr) to remove the benzyl (Bzl) group, a common side reaction is the O- to C-migration of the liberated benzyl cation, which alkylates the electron-rich aromatic ring of tyrosine to form 3-benzyltyrosine.[4][5][6] The most effective way to prevent this is by adding "scavengers" like thioanisole, phenol, or p-cresol to the reaction mixture to trap the reactive benzyl cation.[5][6][7]

Q3: What is catalytic transfer hydrogenolysis and when should I use it?

A3: Catalytic transfer hydrogenolysis is an alternative to traditional catalytic hydrogenation that avoids the use of high-pressure hydrogen gas, making it a safer option.[8] This method uses a hydrogen donor molecule, such as ammonium formate, formic acid, or cyclohexadiene, in the presence of a catalyst like Pd/C.[2][9] It is particularly useful when you need greater selectivity, as it can sometimes leave other reducible functional groups intact while cleaving the Z and Bzl groups.[2]

Q4: How can I monitor the progress of the deprotection reaction?

A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1][10] By comparing the reaction mixture to a spot of the starting material, you can observe the disappearance of the starting material and the appearance of the product. This allows you to determine when the reaction is complete and avoid unnecessarily long reaction times that might lead to side product formation.

Q5: Can I use acidic conditions to remove both the Z and Bzl groups?

A5: While the Bzl group is commonly removed with strong acids like TFA or HF, the Z group is more resistant to these conditions.[11] Catalytic hydrogenation is the preferred method for the simultaneous and quantitative cleavage of both Z and Bzl groups.[11][12] If acidic deprotection of the Bzl group is necessary (for instance, in Boc-based solid-phase peptide synthesis), it is critical to use scavengers to prevent side reactions.[5][6]

Data Presentation

The following table summarizes typical reaction conditions for various deprotection methods of Z- and Bzl- protected tyrosine.

ParameterCatalytic HydrogenationCatalytic Transfer HydrogenolysisAcidolysis (Bzl Group)
Catalyst 10% Pd/C or Pd(OH)₂/C[1][3]10% Pd/C[9]Not Applicable
Reagents H₂ gas (balloon or high pressure)[1]Ammonium formate or Formic acid[2][9]Trifluoroacetic acid (TFA)[7]
Scavengers Not typically requiredNot typically requiredThioanisole, Phenol[5][7]
Solvent MeOH, EtOH, THF, or mixtures[1]MeOH, Acetic Acid[9]TFA, often with a co-solvent[7]
Temperature Room Temperature to 50°C[1]Room Temperature[9]25°C[7]
Reaction Time 4-24 hours[1]0.1 to 3 hours[9]~3 hours[7]
Catalyst Loading 10-50 wt% relative to substrate[1]~10 wt% relative to substrate[9]Not Applicable

Experimental Protocols

Protocol 1: Deprotection by Catalytic Hydrogenation

This protocol describes a standard and mild method for removing both the Z and Bzl protecting groups.[3]

  • Dissolution: Dissolve the this compound substrate in a suitable solvent such as methanol (MeOH), ethanol (EtOH), or ethyl acetate (EtOAc) in a round-bottom flask.

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst. The typical loading is 10-20% by weight relative to the substrate.[3]

  • Hydrogen Atmosphere: Securely attach a hydrogen-filled balloon to the flask. For a more robust setup, use a three-way stopcock to evacuate the flask and backfill with hydrogen three times, ensuring the atmosphere is replaced by hydrogen.[1]

  • Reaction: Stir the mixture vigorously at room temperature. Vigorous agitation is crucial for this heterogeneous reaction.[2]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).[1][3]

  • Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent to ensure all product is collected.[1][3]

  • Isolation: Evaporate the solvent under reduced pressure to obtain the deprotected tyrosine.

Protocol 2: Deprotection by Catalytic Transfer Hydrogenolysis

This protocol provides a safer alternative to using hydrogen gas.[2][9]

  • Dissolution: Dissolve the this compound substrate in methanol or a similar solvent in a round-bottom flask.

  • Reagent Addition: Add the hydrogen donor, such as ammonium formate (typically 4-5 equivalents), to the solution.

  • Catalyst Addition: Carefully add 10% Pd/C catalyst (10-20 wt%).

  • Reaction: Stir the mixture at room temperature. The reaction is often much faster than standard hydrogenation.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Once complete, filter the mixture through Celite® to remove the catalyst and wash the pad with the solvent.

  • Isolation: Evaporate the solvent. The crude product may require further purification to remove the spent hydrogen donor salts.

Mandatory Visualization

The following diagram illustrates the logical workflow for troubleshooting incomplete deprotection of this compound via catalytic hydrogenation.

Troubleshooting_Workflow start Incomplete Deprotection (TLC/HPLC shows starting material) cause1 Is the catalyst fresh and active? start->cause1 Check Catalyst solution1a Use a fresh batch of Pd/C. cause1->solution1a No solution1b Switch to a more active catalyst (e.g., Pearlman's catalyst, Pd(OH)₂/C). cause1->solution1b Still slow cause2 Is the starting material fully dissolved? cause1->cause2 Yes solution1a->cause2 solution1b->cause2 solution2 Change solvent system. Use mixtures like THF/MeOH/H₂O to dissolve both polar and nonpolar species. cause2->solution2 No cause3 Are there potential catalyst poisons present? cause2->cause3 Yes solution2->cause3 solution3 Purify starting material to remove sulfur-containing impurities. Use high-purity solvents. cause3->solution3 Yes cause4 Are the reaction conditions sufficient? cause3->cause4 No solution3->cause4 solution4a Increase H₂ pressure (use Parr apparatus). cause4->solution4a No end Successful Deprotection cause4->end Yes solution4b Increase catalyst loading (20-50 wt%). solution4a->solution4b solution4c Increase temperature (40-50°C). solution4b->solution4c solution4c->end

Caption: Troubleshooting workflow for incomplete catalytic hydrogenation.

References

Technical Support Center: Purification of Z-Tyr(Bzl)-OH by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and troubleshooting for the purification of N-Carbobenzyloxy-O-benzyl-L-tyrosine (Z-Tyr(Bzl)-OH) using recrystallization techniques.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent system for the recrystallization of this compound?

A1: A common and effective solvent system for the recrystallization of this compound and structurally similar compounds is a mixture of a "good" solvent, in which the compound is highly soluble when hot, and an "anti-solvent," in which the compound is poorly soluble even at elevated temperatures.[1] For this compound, an ethyl acetate/hexane mixture is a frequently used and effective system.[2]

Q2: My this compound is not dissolving completely in the hot solvent. What should I do?

A2: There are several potential reasons for incomplete dissolution:

  • Insufficient Solvent: You may not have added enough of the "good" solvent. Add small additional volumes of the hot solvent until the solid dissolves.

  • Inappropriate Solvent: The chosen solvent may not be suitable for your compound. Refer to the solubility data to select a more appropriate solvent.

  • Insoluble Impurities: Your crude product may contain insoluble impurities. If the majority of the compound has dissolved and only a small amount of solid remains, you can proceed to the hot filtration step to remove these impurities.

Q3: No crystals are forming after cooling the solution. What is the problem?

A3: A lack of crystal formation can be due to a few factors:

  • Too Much Solvent: If an excessive amount of the "good" solvent was used, the solution may not be supersaturated upon cooling.[3] You can try to evaporate some of the solvent to increase the concentration and then allow it to cool again.[3]

  • Supersaturation: The solution might be supersaturated, requiring nucleation to be induced. You can try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal of pure this compound.[3]

  • Cooling Too Rapidly: If the solution is cooled too quickly, it can inhibit crystal formation. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

Q4: My this compound is "oiling out" instead of forming crystals. How can I fix this?

A4: "Oiling out" occurs when the compound comes out of solution above its melting point, forming a liquid layer instead of solid crystals.[3] This is more common with compounds that have lower melting points or when the solution is highly concentrated.[3] To resolve this, you can:

  • Reheat the solution to dissolve the oil.

  • Add a small amount of additional "good" solvent to decrease the concentration.[3]

  • Allow the solution to cool more slowly to a temperature where solid crystals can form directly.[3]

  • Vigorous scratching of the flask as the solution cools can sometimes prevent oiling out.[3]

Q5: What are the common impurities in crude this compound?

A5: Common impurities can include unreacted starting materials such as L-tyrosine, benzyl bromide, or benzyl chloroformate, as well as byproducts from the synthesis.[1] Depending on the synthetic route, side reactions like over-alkylation could also lead to impurities.[1] Recrystallization is an effective method for removing these types of impurities.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low Crystal Yield - Too much solvent was used, leading to significant loss of product in the mother liquor.[4]- Premature crystallization during hot filtration.- Concentrate the mother liquor by evaporation and cool again to recover more product.[4]- Ensure the filtration apparatus is pre-heated to prevent cooling.[3] Add a slight excess of hot solvent before filtration.[3]
Crystals are colored or appear impure - Incomplete removal of colored impurities.- Consider treating the hot solution with activated charcoal before filtration to adsorb colored impurities.[4]
Crystallization happens too quickly - The solution is too concentrated or cooled too rapidly, trapping impurities.[4]- Reheat the solution, add more of the "good" solvent, and allow for slower cooling.[4]
Difficulty filtering the crystals - Crystals are too fine.- This can be a result of rapid cooling. For subsequent recrystallizations, ensure a slower cooling rate to encourage the growth of larger crystals.

Quantitative Data

Solvent Solvent Type Qualitative Solubility of Boc-Tyr(Bzl)-OH
Dimethylformamide (DMF)AmideClearly Soluble[5]
Dichloromethane (DCM)HalogenatedSoluble[5]
Ethyl Acetate (EtOAc)EsterSoluble[5]
Methanol (MeOH)AlcoholSoluble[5]
Ethanol (EtOH)AlcoholGood Solubility[5]
HexaneAlkanePoorly Soluble (suitable as an anti-solvent)[1]
HeptaneAlkanePoorly Soluble (suitable as an anti-solvent)[1]

Experimental Protocol: Recrystallization of this compound

This protocol outlines the general steps for the purification of this compound using a solvent/anti-solvent recrystallization method.

Materials:

  • Crude this compound

  • Ethyl Acetate (Good Solvent)

  • Hexane (Anti-solvent)

  • Erlenmeyer flasks

  • Heating source (e.g., hot plate)

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of warm ethyl acetate and heat the mixture gently with stirring until the solid is completely dissolved.[1]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. It is crucial to keep the solution and the filtration apparatus warm to prevent premature crystallization.

  • Addition of Anti-solvent: Slowly add hexane to the hot solution until it becomes slightly cloudy (turbid).[1] This indicates that the solution is saturated.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[1]

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel.[1]

  • Washing: Wash the crystals with a small amount of cold hexane to remove any residual soluble impurities.[1]

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.[1] The purity of the final product can be assessed by techniques such as HPLC, NMR, and melting point determination.[1]

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_recovery Recovery start Crude this compound dissolve Dissolve in minimal hot 'good' solvent (e.g., Ethyl Acetate) start->dissolve hot_filtration Hot Filtration (if needed) dissolve->hot_filtration Optional add_antisolvent Add 'anti-solvent' (e.g., Hexane) until cloudy dissolve->add_antisolvent hot_filtration->add_antisolvent cool_rt Cool slowly to Room Temperature add_antisolvent->cool_rt cool_ice Cool in Ice Bath cool_rt->cool_ice filter Vacuum Filtration cool_ice->filter wash Wash with cold 'anti-solvent' filter->wash dry Dry under Vacuum wash->dry end_node Pure this compound Crystals dry->end_node

Caption: Workflow diagram for the purification of this compound by recrystallization.

References

Technical Support Center: HPLC Purification of Peptides Containing Z-Tyr(Bzl)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) purification of synthetic peptides containing the N-terminally protected and side-chain modified amino acid, Z-Tyr(Bzl)-OH (N-Benzyloxycarbonyl-O-benzyl-L-tyrosine).

The presence of the hydrophobic Z (benzyloxycarbonyl) and benzyl (Bzl) protecting groups significantly increases the hydrophobicity of the peptide, which can present unique challenges during purification. This guide offers practical solutions and detailed protocols to address these issues effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when purifying peptides containing this compound?

A1: The main challenges arise from the two benzyl groups, which substantially increase the peptide's overall hydrophobicity.[1] This can lead to:

  • Poor Solubility: Difficulty dissolving the crude peptide in the aqueous mobile phases typically used for RP-HPLC.[1]

  • Peptide Aggregation: The increased hydrophobicity promotes intermolecular interactions, leading to the formation of aggregates. These can cause broad or tailing peaks during chromatography.[1][2]

  • Strong Retention: The peptide may bind very strongly to the stationary phase (e.g., C18), requiring high concentrations of organic solvent to elute, which can sometimes compromise resolution.

  • Co-elution with Impurities: Hydrophobic impurities from the synthesis, such as deletion sequences that also contain the this compound residue, may have similar retention times, making separation difficult.[1]

Q2: How should I prepare my crude this compound-containing peptide for HPLC injection?

A2: Proper sample preparation is critical to avoid precipitation and column clogging.

  • Solubility Testing: Always test the solubility of a small amount of your crude peptide first.

  • Initial Dissolution in Organic Solvent: Due to the peptide's hydrophobic nature, it is best to first dissolve the crude material in a minimal amount of a strong organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[1]

  • Dilution: Once dissolved, slowly add the initial mobile phase (e.g., high aqueous content) to the desired concentration. If the solution becomes cloudy, you may need to use a higher initial concentration of organic solvent in your dilution buffer or inject a more concentrated sample in the organic solvent.

  • Filtration: Before injection, filter the sample through a 0.45 µm syringe filter to remove any particulate matter.[3]

Q3: Which HPLC column is best suited for purifying peptides with this compound?

A3: The choice of column depends on the overall hydrophobicity of the peptide.

  • C18 Columns: A standard C18 column is a good starting point for most peptides.[3]

  • C8 or C4 Columns: For exceptionally hydrophobic peptides that exhibit very long retention times or poor peak shape on a C18 column, switching to a less retentive stationary phase like C8 or C4 can be beneficial. These columns have shorter alkyl chains and reduce the strong hydrophobic interactions, allowing the peptide to elute with a lower concentration of organic solvent and often resulting in improved peak shape.[1]

Q4: Are the Z and Bzl protecting groups stable under typical RP-HPLC conditions?

A4: Yes, the Z (benzyloxycarbonyl) and Bzl (benzyl) groups are generally stable to the mildly acidic conditions of standard RP-HPLC mobile phases, which often contain 0.1% Trifluoroacetic Acid (TFA). These groups typically require stronger acids, such as anhydrous Hydrogen Fluoride (HF), or catalytic hydrogenation for removal and are not cleaved on-column during purification.[1]

Troubleshooting Guide

ProblemPotential CauseSuggested Solution
Poor Peak Shape (Broadening or Tailing) 1. Peptide Aggregation: The hydrophobic nature of the Z and Bzl groups can cause the peptide to aggregate on the column.[1][2] 2. Secondary Interactions: Ionic interactions between the peptide and residual silanols on the silica-based column packing. 3. Column Overload: Injecting too much sample mass for the column's capacity.1. Modify Sample Solvent: Dissolve the peptide in a small amount of DMSO or DMF before diluting with the initial mobile phase.[1] 2. Adjust Mobile Phase: Ensure 0.1% TFA is present in both mobile phases to act as an ion-pairing agent and minimize silanol interactions. Consider using a different organic modifier like isopropanol.[1] 3. Increase Column Temperature: Elevating the column temperature (e.g., to 40-50°C) can improve peak shape by reducing mobile phase viscosity and disrupting aggregation.[1] 4. Reduce Sample Load: Inject a smaller amount of the peptide.
No Peak or Very Low Recovery 1. Poor Solubility: The peptide may not be fully dissolved in the injection solvent and could be filtered out or not injected properly.[1] 2. Irreversible Adsorption: The highly hydrophobic peptide may be sticking irreversibly to the head of the column. 3. Precipitation on Column: The peptide may be precipitating at the head of the column upon contact with the highly aqueous initial mobile phase.1. Re-evaluate Sample Preparation: Confirm complete dissolution in the sample solvent. Use a stronger initial organic solvent like DMSO.[2] 2. Use a Less Retentive Column: Switch from a C18 to a C8 or C4 column.[1] 3. Column Wash: After the run, wash the column with a strong solvent (e.g., 100% acetonitrile or isopropanol) to elute strongly bound material. 4. Match Injection Solvent to Mobile Phase: Ensure the injection solvent is as similar as possible to the initial mobile phase to prevent precipitation.
Poor Resolution of Target Peptide from Impurities 1. Inappropriate Gradient: The gradient may be too steep, causing co-elution of closely related species. 2. Suboptimal Selectivity: The chosen mobile phase and stationary phase combination may not be providing adequate separation.1. Shallow Gradient: Develop a shallower gradient around the elution point of the target peptide. A good starting point is a 1% per minute increase in the organic mobile phase. 2. Scouting Gradient: First, run a broad, fast gradient (e.g., 5% to 95% B over 20 minutes) to determine the approximate elution time. Then, design a shallower gradient around this time. 3. Change Organic Modifier: Try a different organic solvent (e.g., methanol or isopropanol instead of acetonitrile) to alter selectivity.
High Backpressure 1. Column Clogging: Particulate matter from an unfiltered sample or peptide precipitation at the head of the column. 2. Buffer Precipitation: Precipitation of buffer salts at high organic concentrations.1. Filter Sample: Always filter the sample through a 0.45 µm filter before injection.[3] 2. Use a Guard Column: A guard column can protect the analytical column from particulates and strongly retained compounds. 3. Reverse Column Flow and Wash: Disconnect the column from the detector and flush it in the reverse direction with a strong solvent. 4. Check Buffer Solubility: Ensure that the buffers are soluble in the highest concentration of organic solvent used in the gradient.

Experimental Protocols

Protocol 1: Standard RP-HPLC Purification of a this compound Containing Peptide

This protocol outlines a general method for the purification of a peptide containing the this compound moiety.

1. Materials and Reagents:

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA), HPLC grade

  • Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF), HPLC grade

  • Crude lyophilized peptide containing this compound

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.[1]

3. Sample Preparation:

  • Dissolve the crude peptide in a minimal volume of DMSO or DMF (e.g., 20-50 µL).[1]

  • Slowly dilute the dissolved peptide with Mobile Phase A to a final concentration suitable for injection (e.g., 1-5 mg/mL), ensuring the peptide remains in solution.

  • Filter the sample through a 0.45 µm syringe filter into an HPLC vial.[3]

4. HPLC System and Method:

  • HPLC System: A preparative or semi-preparative HPLC system with a gradient pump, UV detector, and fraction collector.

  • Column: C8 reversed-phase column (e.g., 10 x 250 mm, 5 µm). A C18 or C4 column can also be used depending on the peptide's hydrophobicity.[1]

  • Flow Rate: Appropriate for the column diameter (e.g., 4 mL/min for a 10 mm ID column).

  • Detection: 220 nm and 254 nm (the benzyl groups will have some absorbance at 254 nm).[3]

  • Column Temperature: 40°C.[3]

  • Gradient:

    • First, perform a scouting run with a broad gradient (e.g., 30% to 90% B over 30 minutes) to determine the elution time of the target peptide.

    • Based on the scouting run, design a shallower, optimized gradient. For example, if the peptide elutes at 60% B, a gradient of 50% to 70% B over 40 minutes may provide better resolution.[1]

5. Fraction Collection and Analysis:

  • Collect fractions across the peak(s) of interest.

  • Analyze the purity of each fraction by analytical HPLC and confirm the identity by mass spectrometry.

  • Pool the fractions with the desired purity and lyophilize to obtain the purified peptide.

Data Presentation: Comparison of HPLC Columns and Gradients

The following table summarizes typical starting conditions for the purification of a moderately hydrophobic peptide containing this compound.

ParameterMethod A: High ResolutionMethod B: Rapid Screen
Chromatographic Column C8, 10 x 250 mm, 5 µmC18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% TFA in Water0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile0.1% TFA in Acetonitrile
Flow Rate 4.0 mL/min1.0 mL/min
Gradient 40% to 70% B in 60 min30% to 90% B in 20 min
Detection Wavelength 220 nm & 254 nm220 nm & 254 nm
Column Temperature 40°C35°C
Typical Application Preparative purification for high purityRapid analytical assessment

Note: This data is illustrative and should be optimized for each specific peptide.

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Purification cluster_analysis Analysis & Final Product Crude_Peptide Crude Peptide (this compound) Dissolution Dissolve in min. DMSO/DMF Crude_Peptide->Dissolution Dilution Dilute with Mobile Phase A Dissolution->Dilution Filtration Filter (0.45 µm) Dilution->Filtration Injection Inject onto C8/C18 Column Filtration->Injection Gradient_Elution Gradient Elution (ACN/H2O/TFA) Injection->Gradient_Elution Detection UV Detection (220/254 nm) Gradient_Elution->Detection Fraction_Collection Fraction Collection Detection->Fraction_Collection Analysis Purity Analysis (Analytical HPLC, MS) Fraction_Collection->Analysis Pooling Pool Pure Fractions Analysis->Pooling Lyophilization Lyophilization Pooling->Lyophilization Pure_Peptide Pure Peptide Lyophilization->Pure_Peptide

Caption: Experimental workflow for the HPLC purification of peptides containing this compound.

Troubleshooting_Logic Start Poor Chromatogram (e.g., Broad/Tailing Peaks) Check_Solubility Is sample fully dissolved in injection solvent? Start->Check_Solubility Improve_Solubility Action: Use stronger solvent (DMSO/DMF). Re-prepare sample. Check_Solubility->Improve_Solubility No Check_Gradient Is the gradient shallow enough? Check_Solubility->Check_Gradient Yes Improve_Solubility->Start Optimize_Gradient Action: Run scouting gradient, then design a shallower gradient. Check_Gradient->Optimize_Gradient No Check_Column Is the column appropriate? Check_Gradient->Check_Column Yes Optimize_Gradient->Start Change_Column Action: Switch to a less retentive column (e.g., C18 -> C8). Check_Column->Change_Column No Check_Temp Is column temperature elevated? Check_Column->Check_Temp Yes Change_Column->Start Increase_Temp Action: Increase temp. to 40-50 °C. Check_Temp->Increase_Temp No Good_Chromatogram Good Chromatogram Check_Temp->Good_Chromatogram Yes Increase_Temp->Start

Caption: Troubleshooting decision tree for poor chromatography of this compound peptides.

References

Common impurities in Z-Tyr(Bzl)-OH and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Z-Tyr(Bzl)-OH. Here, you will find information on common impurities and their removal to ensure the high purity of this critical raw material for peptide synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Issue 1: My purified this compound still contains starting material (Z-Tyr-OH) after aqueous workup.

  • Possible Cause: Incomplete extraction of the more polar Z-Tyr-OH into the aqueous basic solution during the workup. The pH of the aqueous phase may not have been high enough to effectively deprotonate and dissolve all the unreacted starting material.

  • Solution:

    • Optimize Extraction pH: During the aqueous wash of the organic layer containing the crude product, ensure the pH of the aqueous solution is sufficiently basic (pH 9-10) to deprotonate the phenolic hydroxyl group of Z-Tyr-OH, rendering it more water-soluble. A dilute sodium carbonate or sodium bicarbonate solution is typically used.

    • Multiple Extractions: Perform multiple washes with the basic aqueous solution to ensure complete removal of the Z-Tyr-OH.

    • Recrystallization: If starting material persists, recrystallization can be an effective purification step.

Issue 2: Residual benzyl bromide or benzyl alcohol is detected in my final product.

  • Possible Cause: These non-polar impurities were not completely removed during the initial purification steps.

  • Solution:

    • Heptane/Toluene Wash: Before acidifying the aqueous layer to precipitate the product, perform several washes with a non-polar solvent like heptane or toluene.[1] This will effectively partition the non-polar benzyl bromide and benzyl alcohol into the organic phase, removing them from the aqueous solution containing your product.[1]

    • Crystallization: Recrystallization from a suitable solvent system, such as ethyl acetate/hexane, can also effectively remove these less polar impurities.

Issue 3: My product has a broad melting point range, suggesting the presence of multiple impurities.

  • Possible Cause: The presence of a mixture of impurities, potentially including unreacted starting materials, leftover reagents, and reaction byproducts such as C-alkylated or di-benzylated tyrosine.[1]

  • Solution:

    • Sequential Purification: Employ a multi-step purification strategy. Start with an optimized extraction and precipitation procedure to remove the bulk of the impurities.[1]

    • Recrystallization: Follow the initial workup with one or more recrystallizations. This is a powerful technique for removing small amounts of impurities with different solubility profiles.

    • Column Chromatography: For very high purity requirements or if significant amounts of closely related impurities are present, silica gel column chromatography is recommended.[1] A mobile phase gradient of increasing polarity (e.g., ethyl acetate in hexane) can effectively separate the desired product from its impurities.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound?

A1: The most common impurities in this compound typically arise from the synthesis process and include:

  • Unreacted Starting Material: Z-Tyr-OH, which has not been benzylated.

  • Excess Reagents: Residual benzylating agents such as benzyl bromide or benzyl alcohol (a potential byproduct of benzyl bromide hydrolysis).

  • Side-Reaction Products:

    • C-Alkylated Tyrosine: Benzylation on the aromatic ring of the tyrosine side chain instead of the hydroxyl group.[1]

    • Di-benzylated Tyrosine: Benzylation of both the hydroxyl group and the carboxylic acid, or potentially over-alkylation on the ring.[1]

Q2: How can I detect the presence of these impurities?

A2: Several analytical techniques can be used to assess the purity of this compound and detect impurities:

  • Thin-Layer Chromatography (TLC): A quick and effective method for qualitative assessment of purity. The presence of multiple spots indicates impurities.[1]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity and can separate and quantify different impurities.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can confirm the structure of the desired product and reveal the presence of impurities through unexpected signals in the spectrum.[1]

  • Melting Point Analysis: A sharp melting point range is indicative of high purity, while a broad range suggests the presence of impurities.[1]

Q3: What is a good solvent system for the recrystallization of this compound?

A3: While the optimal solvent system can depend on the specific impurity profile, a common and effective approach for compounds of this type is to dissolve the crude product in a minimal amount of a "good" solvent and then add an "anti-solvent" to induce crystallization.[1] For this compound, a good starting point is an ethyl acetate/hexane or dichloromethane/hexane solvent system.[1]

Q4: When is column chromatography necessary for the purification of this compound?

A4: Column chromatography is generally recommended in the following situations:

  • When high levels of impurities are present after initial workup and crystallization.[1]

  • When impurities have very similar solubility profiles to the desired product, making separation by crystallization difficult.

  • When extremely high purity (>99.5%) is required for sensitive applications like the synthesis of pharmaceutical-grade peptides.[1]

Quantitative Data

The following table summarizes the expected purity of this compound after various purification methods. The values are based on typical outcomes for analogous compounds and may vary depending on the initial purity of the crude product and the precise experimental conditions.

Purification MethodTypical Purity (% by HPLC)Common Impurities Removed
Aqueous Workup (Extraction/Precipitation)85 - 95%Z-Tyr-OH, inorganic salts
Recrystallization (single)95 - 99%Z-Tyr-OH, Benzyl Bromide/Alcohol
Column Chromatography> 99%All major and minor impurities

Experimental Protocols

Protocol 1: Purification by Extraction and Precipitation

This protocol is a standard procedure following the synthesis of this compound.

  • Quench Reaction: After the reaction is complete, cool the reaction mixture to room temperature.

  • Solvent Removal: If the reaction was performed in a water-miscible solvent like DMF or dioxane, remove the solvent under reduced pressure.

  • Dissolution: Dissolve the crude residue in a suitable organic solvent such as ethyl acetate.

  • Aqueous Wash (Basic): Transfer the organic solution to a separatory funnel and wash with a 5% aqueous sodium bicarbonate solution two to three times to remove unreacted Z-Tyr-OH.

  • Aqueous Wash (Brine): Wash the organic layer with a saturated aqueous sodium chloride (brine) solution to remove residual water and water-soluble impurities.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, then filter.

  • Concentration: Remove the organic solvent under reduced pressure to yield the crude this compound, which can then be further purified by recrystallization or chromatography.

Protocol 2: Purification by Recrystallization

This protocol is effective for removing small amounts of impurities to obtain a high-purity product.

  • Dissolution: Dissolve the crude this compound in a minimal amount of a warm "good" solvent, such as ethyl acetate or dichloromethane.

  • Induce Crystallization: Slowly add a non-polar "anti-solvent," such as hexane or heptane, with stirring until the solution becomes slightly cloudy.

  • Crystal Formation: Allow the solution to cool slowly to room temperature, then place it in a refrigerator (0-4 °C) to promote complete crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of the cold anti-solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 3: Purification by Column Chromatography

This protocol is suitable for obtaining very high-purity this compound.

  • Stationary Phase: Prepare a slurry of silica gel (230-400 mesh) in the initial mobile phase (e.g., 95:5 hexane:ethyl acetate).

  • Column Packing: Pack a glass column with the silica gel slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or dichloromethane and load it onto the top of the silica gel bed.

  • Elution: Elute the column with a gradient of increasing polarity, for example, starting with 95:5 hexane:ethyl acetate and gradually increasing the proportion of ethyl acetate.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the highly purified this compound.

Visualizations

impurity_removal_workflow crude Crude this compound (with impurities) extraction Aqueous Workup (Extraction/Precipitation) crude->extraction recrystallization Recrystallization extraction->recrystallization impurities_removed1 Removes: - Z-Tyr-OH - Inorganic Salts extraction->impurities_removed1 chromatography Column Chromatography recrystallization->chromatography Optional, for highest purity pure High-Purity This compound recrystallization->pure impurities_removed2 Removes: - Residual Starting Material - Benzyl Bromide/Alcohol recrystallization->impurities_removed2 chromatography->pure impurities_removed3 Removes: - Closely Related Impurities - C-alkylated & Di-benzylated Products chromatography->impurities_removed3

Caption: General workflow for the purification of this compound.

logical_relationship cluster_synthesis Synthesis of this compound cluster_impurities Potential Impurities cluster_purification Purification Methods start Z-Tyr-OH + Benzyl Bromide reaction Benzylation Reaction start->reaction unreacted Unreacted Z-Tyr-OH reaction->unreacted Incomplete Reaction reagents Excess Benzyl Bromide & Benzyl Alcohol reaction->reagents Excess Reagent side_products Side-Products (C-alkylation, di-benzylation) reaction->side_products Side Reactions extraction Extraction unreacted->extraction Removes Polar Impurities crystallization Recrystallization reagents->crystallization Removes Non-Polar Impurities chromatography Chromatography side_products->chromatography Separates Structurally Similar Compounds

References

Validation & Comparative

A Comparative Guide to Tyrosine Protection in Peptide Synthesis: Z/Boc vs. Fmoc Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the selection of a protecting group strategy is a foundational decision in peptide synthesis that dictates reaction conditions, efficiency, and the purity of the final product. Tyrosine, with its reactive phenolic hydroxyl group, requires robust protection to prevent side reactions. This guide provides an objective, data-driven comparison between two common tyrosine derivatives that represent fundamentally different synthetic philosophies: Z-Tyr(Bzl)-OH (and its more common solid-phase counterpart, Boc-Tyr(Bzl)-OH ) and Fmoc-Tyr(tBu)-OH .

The core difference lies in the chemical lability of the protecting groups used for the α-amino (Nα) and side-chain functional groups. This choice determines the entire synthetic workflow, from the resin and solvents used to the deprotection and cleavage conditions.

Core Principles: The Concept of Orthogonality

The efficiency of modern peptide synthesis hinges on the principle of orthogonality, where different protecting groups can be removed under distinct chemical conditions without affecting others. The Fmoc/tBu strategy is a prime example of an orthogonal system. The Nα-Fmoc group is labile to mild base, while the side-chain tert-butyl (tBu) group is labile to acid.[1][] In contrast, the Boc/Bzl strategy relies on graded acid lability, where the Nα-Boc group is removed with a moderate acid like trifluoroacetic acid (TFA), while the side-chain Benzyl (Bzl) group requires a much stronger acid, such as hydrofluoric acid (HF), for removal.[3][4]

cluster_0 Fmoc/tBu Strategy (Orthogonal) cluster_1 Boc/Bzl Strategy (Graded Acid Lability) Fmoc-Peptide-Tyr(tBu) Fmoc Peptide-Tyr(tBu) H-Peptide-Tyr(tBu) H₂N⁺ Peptide-Tyr(tBu) Fmoc-Peptide-Tyr(tBu):f0->H-Peptide-Tyr(tBu):f0 Base (e.g., Piperidine) H-Peptide-Tyr(OH) H₂N⁺ Peptide-Tyr(OH) H-Peptide-Tyr(tBu):f1->H-Peptide-Tyr(OH):f1 Strong Acid (e.g., TFA) Boc-Peptide-Tyr(Bzl) Boc Peptide-Tyr(Bzl) H-Peptide-Tyr(Bzl) H₂N⁺ Peptide-Tyr(Bzl) Boc-Peptide-Tyr(Bzl):f0->H-Peptide-Tyr(Bzl):f0 Moderate Acid (e.g., TFA) H-Peptide-Tyr(OH)_boc H₂N⁺ Peptide-Tyr(OH) H-Peptide-Tyr(Bzl):f1->H-Peptide-Tyr(OH)_boc:f1 Very Strong Acid (e.g., HF)

Caption: Orthogonality of Fmoc/tBu vs. Boc/Bzl protection schemes.

Head-to-Head Comparison

The choice between Fmoc-Tyr(tBu)-OH and a Boc/Bzl strategy (using this compound or more commonly Boc-Tyr(Bzl)-OH for SPPS) extends to every aspect of the synthesis.

FeatureFmoc-Tyr(tBu)-OH StrategyZ/Boc-Tyr(Bzl)-OH Strategy
Overall Strategy Fmoc-SPPS : Modern standard, based on base-labile Nα-protection.[5]Boc-SPPS : Classic method, based on graded acid-labile protection.[4]
Nα-Protecting Group Fmoc (9-fluorenylmethyloxycarbonyl)Boc (tert-butyloxycarbonyl) or Z (Benzyloxycarbonyl)
Nα-Deprotection Mild Base: 20% piperidine in DMF.[6][7]Moderate Acid: 25-50% TFA in DCM.[8][9]
Side-Chain Protection tBu (tert-butyl)Bzl (Benzyl)
Side-Chain Deprotection Strong Acid (TFA), concurrent with final cleavage.[1]Very Strong Acid (HF, TFMSA) or Catalytic Hydrogenation.[8][10]
Final Cleavage Strong Acid Cocktail (e.g., 95% TFA with scavengers).[11]Very Strong, hazardous acids (e.g., liquid HF).[4]
Key Advantages Milder conditions, higher crude purity, automation-friendly, reduced side reactions.[][12]Can be superior for "difficult" or aggregation-prone sequences due to repeated acid washes.[3]
Key Disadvantages Piperidine is toxic; Fmoc group is bulky.Requires hazardous acids (HF); harsher conditions can degrade sensitive peptides.[3]
Common Side Reactions Racemization at C-terminal Cys/His; DKP formation.Benzyl group migration from oxygen to the tyrosine ring; alkylation from tBu cations.[13][14]

Quantitative Performance Data

Experimental data from the synthesis of model peptides, such as Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu), demonstrates the typical performance differences between the two strategies. The milder conditions of the Fmoc strategy often result in higher crude purity and yield, simplifying downstream purification.[3]

Performance MetricFmoc/tBu StrategyBoc/Bzl StrategyRationale
Crude Peptide Yield ~75-85%~60-70%Milder deprotection in Fmoc-SPPS leads to less peptide chain loss during synthesis.[3]
Crude Peptide Purity ~65-75%~50-60%Harsher acidic conditions in Boc-SPPS can generate more side products.[3]
Overall Synthesis Time ShorterLongerIn-situ neutralization protocols often used in Boc-SPPS can be more time-consuming.[3]

Experimental Protocols

The practical differences are most evident in the single amino acid coupling cycle workflows.

Protocol 1: Single Coupling Cycle (Fmoc-SPPS)

This workflow is defined by its simplicity and the use of a mild base for deprotection.

start Peptide-Resin (N-term Fmoc) deprotection 1. Fmoc Deprotection (20% Piperidine/DMF, 5-15 min) start->deprotection wash1 2. DMF Wash (3-5 times) deprotection->wash1 coupling 3. Amino Acid Coupling (Fmoc-Tyr(tBu)-OH, Activator, Base in DMF, 1-2 hr) wash1->coupling wash2 4. DMF Wash (3-5 times) coupling->wash2 end Ready for Next Cycle wash2->end

Caption: Standard workflow for a single Fmoc/tBu coupling cycle.

Detailed Steps:

  • Resin Swelling: Swell the peptide-resin in N,N-Dimethylformamide (DMF) for 30 minutes.[15]

  • Fmoc Deprotection: Drain DMF. Add 20% (v/v) piperidine in DMF to the resin and agitate for 3 minutes. Drain. Add fresh deprotection solution and agitate for an additional 10-15 minutes to ensure complete removal of the Fmoc group.[15]

  • Washing: Drain the deprotection solution. Wash the resin thoroughly with DMF (at least 5 times) to remove all traces of piperidine.

  • Amino Acid Activation & Coupling: In a separate vessel, pre-activate Fmoc-Tyr(tBu)-OH (3-4 eq.) with a coupling reagent like HBTU (3-4 eq.) and an activator base like DIPEA (6-8 eq.) in DMF. Add this solution to the resin and agitate for 1-2 hours.

  • Post-Coupling Wash: Drain the coupling solution and wash the resin with DMF (3 times) and Dichloromethane (DCM) (3 times). A Kaiser test can be performed to confirm the absence of free primary amines, indicating a complete coupling reaction.[6]

  • The resin is now ready for the next deprotection cycle.

Protocol 2: Single Coupling Cycle (Boc-SPPS)

This workflow is characterized by the use of acid for deprotection, followed by a critical neutralization step.

start Peptide-Resin (N-term Boc) deprotection 1. Boc Deprotection (25-50% TFA/DCM, 20-30 min) start->deprotection wash1 2. DCM/IPA Wash (3-5 times) deprotection->wash1 neutralization 3. Neutralization (10% DIPEA/DCM, 2x 2 min) wash1->neutralization wash2 4. DCM Wash (3-5 times) neutralization->wash2 coupling 5. Amino Acid Coupling (Boc-Tyr(Bzl)-OH, Activator, in DCM/DMF, 2-4 hr) wash2->coupling end Ready for Next Cycle coupling->end

Caption: Standard workflow for a single Boc/Bzl coupling cycle.

Detailed Steps:

  • Resin Swelling: Swell the peptide-resin in Dichloromethane (DCM) for 30 minutes.[15]

  • Boc Deprotection: Drain DCM. Add a solution of 25-50% (v/v) Trifluoroacetic Acid (TFA) in DCM to the resin. Agitate for 2 minutes, drain, and add a fresh deprotection solution for an additional 20-30 minutes.[8][9]

  • Washing: Drain the acidic solution. Wash the resin with DCM (2x) and Isopropanol (IPA) (2x) to remove residual acid.[8]

  • Neutralization: The deprotected N-terminal amine is a trifluoroacetate salt and must be neutralized. Wash the resin with 10% (v/v) Diisopropylethylamine (DIPEA) in DCM for 2 minutes. Repeat this step once more to ensure a free primary amine.[8][9]

  • Washing: Drain the neutralization solution and wash the resin thoroughly with DCM (at least 5 times).

  • Amino Acid Activation & Coupling: In a separate vessel, pre-activate Boc-Tyr(Bzl)-OH (3-4 eq.) with a coupling reagent like DCC/HOBt. Add the activated amino acid solution to the resin and agitate for 2-4 hours.[15]

  • The resin is now ready for the next deprotection cycle.

Conclusion and Recommendation

The choice between these two tyrosine derivatives represents a strategic decision between two well-established synthesis methodologies.

Fmoc-Tyr(tBu)-OH is the cornerstone of the modern, widely adopted Fmoc-SPPS strategy. Its primary advantages are the milder, orthogonal reaction conditions that lead to higher crude peptide yields and purity for a majority of synthetic targets.[3][12] This approach is highly amenable to automation and is the preferred choice for synthesizing peptides containing acid-sensitive residues.[]

This compound and its solid-phase analog Boc-Tyr(Bzl)-OH are integral to the classic Boc-SPPS strategy. While this method involves harsher conditions and more hazardous reagents (liquid HF), it remains a powerful tool for specific challenges. The repeated acidic treatments can effectively disrupt secondary structure formation, making the Boc strategy particularly advantageous for synthesizing "difficult," long, or aggregation-prone peptide sequences where the Fmoc approach may fail.[3][4]

For most applications in research and drug development, the Fmoc/tBu strategy utilizing Fmoc-Tyr(tBu)-OH is the recommended approach due to its superior performance, safety profile, and versatility. The Boc/Bzl strategy should be reserved for specific, challenging sequences where its unique chemical properties are required to overcome synthetic hurdles.

References

A Comparative Guide to Z-Tyr(Bzl)-OH and Boc-Tyr(Bzl)-OH for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of peptides, the strategic selection of protecting groups for amino acid side chains is paramount to achieving high yields and purity. For the incorporation of tyrosine, a critical amino acid in many bioactive peptides, N-α-Carbobenzyloxy-O-benzyl-L-tyrosine (Z-Tyr(Bzl)-OH) and N-α-tert-Butoxycarbonyl-O-benzyl-L-tyrosine (Boc-Tyr(Bzl)-OH) are two commonly utilized derivatives. This guide provides an objective comparison of their performance in specific applications, supported by experimental considerations and methodologies, to aid in the selection of the optimal building block for your research.

Introduction to this compound and Boc-Tyr(Bzl)-OH

Both this compound and Boc-Tyr(Bzl)-OH are derivatives of L-tyrosine where the phenolic hydroxyl group is protected by a benzyl (Bzl) group. The key distinction lies in the temporary protecting group on the α-amino group: the Carbobenzyloxy (Z) group in the former, and the tert-Butoxycarbonyl (Boc) group in the latter. This difference dictates the overall synthetic strategy, particularly the deprotection conditions required during peptide chain elongation.

This compound is a cornerstone of the more traditional Z-chemistry in peptide synthesis, often employed in both solution-phase and solid-phase peptide synthesis (SPPS). The Z group is stable to mildly acidic and basic conditions but is readily cleaved by catalytic hydrogenolysis or strong acids.

Boc-Tyr(Bzl)-OH is a central component of the widely-used Boc/Bzl strategy in SPPS. The Boc group is labile to moderately strong acids, such as trifluoroacetic acid (TFA), allowing for its selective removal during each cycle of peptide elongation.[1]

Performance Comparison

FeatureThis compoundBoc-Tyr(Bzl)-OH
α-Amino Protecting Group Carbobenzyloxy (Z)tert-Butoxycarbonyl (Boc)
Molecular Formula C₂₄H₂₃NO₅[2]C₂₁H₂₅NO₅[3]
Molecular Weight 405.44 g/mol [2]371.43 g/mol [3]
Deprotection of α-Amino Group Catalytic hydrogenolysis (e.g., H₂/Pd-C), strong acids (e.g., HBr/AcOH), or Na/liquid ammonia.[4]Moderately strong acids (e.g., 25-50% TFA in DCM).[1]
Orthogonality Orthogonal to acid-labile groups like Boc.[5]Orthogonal to base-labile (e.g., Fmoc) and hydrogenolysis-labile (e.g., Z) groups.[5]
Primary Synthesis Strategy Solution-phase synthesis, Boc/Bzl SPPS (less common for N-α protection).Boc/Bzl Solid-Phase Peptide Synthesis (SPPS).[6]
Potential Side Reactions - Racemization during activation (can be suppressed).- Incomplete deprotection or side reactions during strong acid cleavage.- Benzyl group migration from the phenolic oxygen to the tyrosine ring during TFA deprotection, forming 3-benzyltyrosine.[7]- Alkylation of the tyrosine ring by the tert-butyl cation generated during Boc deprotection.
Typical Coupling Efficiency Generally high, but can be influenced by steric hindrance and solubility in solution-phase.High in SPPS, with various efficient coupling reagents available.[8]
Overall Yield and Purity Highly dependent on the specific peptide and purification methods.Can be high, but may be compromised by side products requiring careful purification.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using Boc-Tyr(Bzl)-OH (Boc/Bzl Strategy)

This protocol outlines a manual SPPS cycle for the incorporation of Boc-Tyr(Bzl)-OH.

Materials:

  • Merrifield resin (or other suitable resin for Boc chemistry)

  • Boc-protected amino acids, including Boc-Tyr(Bzl)-OH

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling reagents (e.g., HBTU, HOBt, DIC)

  • Scavengers for cleavage (e.g., anisole)

  • Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) for final cleavage

Procedure:

  • Resin Swelling: Swell the resin in DCM in a reaction vessel for 30-60 minutes.

  • Boc Deprotection:

    • Wash the resin with DCM.

    • Treat the resin with a solution of 25-50% TFA in DCM for 30 minutes to remove the Boc group.

    • Wash the resin with DCM, followed by isopropanol, and then DCM again.

  • Neutralization:

    • Wash the resin with DCM.

    • Treat the resin with a 10% solution of DIEA in DCM for 10 minutes.

    • Wash the resin thoroughly with DCM.

  • Amino Acid Coupling:

    • In a separate vessel, dissolve the Boc-Tyr(Bzl)-OH (or other Boc-amino acid) and a coupling agent (e.g., HBTU/HOBt) in DMF.

    • Add DIEA to the activation mixture.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

  • Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection: After the final coupling and deprotection cycle, treat the peptide-resin with a strong acid like anhydrous HF or TFMSA in the presence of scavengers to cleave the peptide from the resin and remove the side-chain protecting groups, including the benzyl group from tyrosine.

Protocol 2: Considerations for SPPS using this compound

While less common for the temporary N-α-protection in modern SPPS, Z-protected amino acids can be used. The general SPPS workflow would be similar to the Boc strategy, but the deprotection step would be significantly different.

Deprotection of the Z-group on Solid Phase:

  • Catalytic Hydrogenolysis: This is the most common method for Z-group removal. However, performing this reaction on a solid support can be challenging due to catalyst accessibility and potential side reactions with other protecting groups or the peptide sequence itself. It typically involves treating the peptide-resin with a palladium catalyst under a hydrogen atmosphere.

  • Strong Acid Cleavage: While strong acids like HBr in acetic acid can cleave the Z group, these conditions are harsh and can lead to cleavage of the peptide from the resin and degradation of the peptide chain, making it unsuitable for a stepwise deprotection strategy.

Due to these challenges, this compound is more frequently used in solution-phase synthesis or for the synthesis of protected peptide fragments that are later coupled in solution.

Applications and Signaling Pathways

The choice between this compound and Boc-Tyr(Bzl)-OH often depends on the target peptide and the overall synthetic strategy. Both have been successfully used in the synthesis of bioactive peptides.

A prominent example is the synthesis of Leu-enkephalin , an endogenous opioid peptide with the sequence Tyr-Gly-Gly-Phe-Leu. The N-terminal tyrosine residue is crucial for its biological activity.[3] The synthesis of Leu-enkephalin and its analogs often utilizes Boc-Tyr(Bzl)-OH in a Boc-SPPS strategy.[3]

Signaling Pathway of Opioid Peptides:

Opioid peptides like Leu-enkephalin exert their effects by binding to and activating opioid receptors, which are G-protein coupled receptors (GPCRs).[3] The signaling cascade initiated by this binding event is crucial for pain modulation and other neurological processes.

Opioid_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Opioid_Receptor Opioid Receptor G_Protein G-Protein (Gi/o) Opioid_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits Ion_Channel Ion Channel G_Protein->Ion_Channel Modulates cAMP cAMP Adenylyl_Cyclase->cAMP Decreases production of Cellular_Response Cellular Response (e.g., Reduced Neuronal Excitability) Ion_Channel->Cellular_Response Enkephalin Leu-Enkephalin Enkephalin->Opioid_Receptor Binds to cAMP->Cellular_Response

Caption: Opioid peptide signaling pathway.

Experimental Workflows

The logical flow of a single coupling cycle in SPPS differs primarily in the deprotection step, which is dictated by the choice of the α-amino protecting group.

Boc_SPPS_Workflow start Start Cycle deprotection Boc Deprotection (25-50% TFA in DCM) start->deprotection wash_after_deprotect Wash deprotection->wash_after_deprotect Wash neutralization Neutralization (10% DIEA in DCM) wash_after_neut Wash neutralization->wash_after_neut Wash coupling Amino Acid Coupling (e.g., HBTU/HOBt) wash Wash coupling->wash end End Cycle wash->end wash_after_deprotect->neutralization wash_after_neut->coupling

Caption: Boc-SPPS experimental workflow.

Z_SPPS_Workflow start Start Cycle deprotection Z Deprotection (Catalytic Hydrogenolysis) start->deprotection wash_after_deprotect Wash deprotection->wash_after_deprotect Wash coupling Amino Acid Coupling (e.g., DCC/HOBt) wash Wash coupling->wash end End Cycle wash->end wash_after_deprotect->coupling

Caption: Z-based SPPS experimental workflow.

Conclusion

The choice between this compound and Boc-Tyr(Bzl)-OH is fundamentally a choice between two different peptide synthesis strategies.

  • Boc-Tyr(Bzl)-OH is the standard choice for Boc-SPPS , a well-established and robust method for synthesizing a wide range of peptides. While the potential for side reactions exists, they can often be minimized with optimized protocols and the use of scavengers.

  • This compound is a more versatile building block, suitable for solution-phase synthesis and potentially for specialized SPPS strategies where its unique deprotection conditions are advantageous. Its stability to the acidic conditions used in Boc-SPPS makes it a valuable tool for orthogonal protection schemes.

Ultimately, the selection should be based on the specific requirements of the target peptide, the desired synthetic approach (solid-phase vs. solution-phase), and the available expertise and equipment. For routine SPPS, Boc-Tyr(Bzl)-OH is generally the more straightforward and commonly used reagent. For complex synthetic strategies, particularly in solution-phase or when orthogonality to acid-labile groups is required, this compound remains an important and valuable tool in the peptide chemist's arsenal.

References

A Head-to-Head Comparison: Z-Protecting Group vs. Boc for Tyrosine in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate α-amino protecting group for tyrosine is a critical decision that profoundly impacts the efficiency, purity, and overall success of complex peptide synthesis and other molecular constructions. The two most common protecting groups, benzyloxycarbonyl (Z or Cbz) and tert-butoxycarbonyl (Boc), each present a unique set of advantages and disadvantages. This guide provides an objective, data-supported comparison to inform the strategic selection between Z- and Boc-protection for tyrosine.

The fundamental difference between the Z and Boc protecting groups lies in their cleavage conditions. The Boc group is labile to acid, typically removed with trifluoroacetic acid (TFA), while the Z-group is stable to acidic conditions but is readily cleaved by catalytic hydrogenolysis.[1] This distinction forms the basis of their orthogonal relationship in synthetic strategies.[2]

At a Glance: Key Differences Between Z- and Boc-Protection for Tyrosine

ParameterZ (Benzyloxycarbonyl) ProtectionBoc (tert-Butoxycarbonyl) Protection
Protecting Group Benzyloxycarbonyltert-Butoxycarbonyl
Typical Reagent Benzyl chloroformateDi-tert-butyl dicarbonate (Boc anhydride)
Cleavage Condition Catalytic Hydrogenolysis (e.g., H₂/Pd-C)[2]Acidolysis (e.g., TFA, HCl in dioxane)[3]
Cleavage Byproducts Toluene and CO₂Isobutylene and CO₂[3]
Orthogonality Orthogonal to Boc and other acid-labile groups.[2]Orthogonal to Z, Fmoc, and other base-labile or hydrogenolysis-labile groups.

Quantitative Performance Comparison

While direct head-to-head quantitative comparisons in identical systems are sparse in the literature, the following table summarizes the key performance indicators based on established chemical principles and available data.

Performance MetricZ-Protection for TyrosineBoc-Protection for Tyrosine
Stability to Acid High. Stable to TFA used for Boc deprotection.[2]Moderate. Removed by strong to moderate acids.[3]
Stability to Base High. Stable to piperidine used for Fmoc deprotection.High. Stable to basic conditions.
Deprotection Mildness High. Catalytic hydrogenation is a mild, neutral condition.[2]Low to Moderate. Requires strong acids like TFA.[3]
Side Reaction Potential Low. Byproducts are generally non-reactive towards the peptide.Moderate to High. The generated tert-butyl cation can cause alkylation of the tyrosine ring.[4]
Handling Z-Tyr-OH can be less stable; often supplied as a DCHA salt for enhanced stability.[2]Boc-Tyr-OH is generally a stable, crystalline solid.[5]

Potential Side Reactions: A Critical Consideration

The choice of protecting group can significantly influence the purity of the final product due to the potential for side reactions during deprotection.

With Boc-tyrosine , the primary concern is the generation of a reactive tert-butyl cation during acidic cleavage. This electrophile can attack the electron-rich aromatic ring of a deprotected tyrosine, leading to the formation of 3-tert-butyl-tyrosine, an impurity that can be difficult to separate from the desired product.[4] The extent of this side reaction can be between 0.5-1.0%.[6] The use of scavengers, such as triisopropylsilane (TIS) or thioanisole, in the deprotection cocktail is crucial to trap these carbocations.[4]

For Z-tyrosine , the deprotection via catalytic hydrogenolysis is generally a cleaner process. The byproducts, toluene and carbon dioxide, are typically non-reactive towards the peptide chain. However, the catalyst (e.g., Palladium on carbon) can sometimes be difficult to completely remove from the final product and may not be suitable for peptides containing other reducible functional groups, such as alkynes or alkenes.

Experimental Protocols

Deprotection of N-α-Boc-Tyrosine (Solution Phase)

This protocol describes the removal of the Boc group from a tyrosine residue in solution.

Materials:

  • Boc-protected tyrosine-containing compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Scavenger (e.g., triisopropylsilane, TIS)

Procedure:

  • Dissolve the Boc-protected compound in DCM (e.g., 10 mL per 1 g of substrate).

  • Add a scavenger, such as TIS (1-5% v/v), to the solution.

  • Cool the solution to 0 °C in an ice bath.

  • Add TFA (typically 20-50% v/v in DCM) dropwise to the cooled solution.

  • Stir the reaction mixture at room temperature for 1-3 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Carefully neutralize the residue by adding saturated sodium bicarbonate solution until effervescence ceases.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the deprotected amine.

  • Purify the product by column chromatography if necessary.

Deprotection of N-α-Z-Tyrosine (Solution Phase)

This protocol outlines the removal of the Z-group from a tyrosine residue via catalytic hydrogenolysis.

Materials:

  • Z-protected tyrosine-containing compound

  • Methanol or Ethanol

  • Palladium on carbon (Pd/C, 10 wt. %)

  • Hydrogen gas (H₂) supply (balloon or hydrogenation apparatus)

  • Celite

Procedure:

  • Dissolve the Z-protected compound in methanol or ethanol in a round-bottom flask.

  • Carefully add 10% Pd/C catalyst to the solution (typically 10-20% by weight of the substrate).

  • Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process 2-3 times to ensure an inert atmosphere.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-16 hours.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with additional solvent (methanol or ethanol).

  • Concentrate the filtrate under reduced pressure to obtain the deprotected product.

Visualization of Deprotection Pathways and Synthetic Logic

Deprotection_Pathways cluster_Boc Boc Deprotection cluster_Z Z Deprotection Boc_Tyr Boc-Tyr-Peptide Free_Amine_Boc H₂N-Tyr-Peptide Boc_Tyr->Free_Amine_Boc TFA, Scavenger tBu_cation tert-butyl cation Boc_Tyr->tBu_cation TFA Alkylated_Tyr Alkylated Tyrosine Side Product tBu_cation->Alkylated_Tyr Side Reaction Z_Tyr Z-Tyr-Peptide Free_Amine_Z H₂N-Tyr-Peptide Z_Tyr->Free_Amine_Z H₂, Pd/C Byproducts_Z Toluene + CO₂ Z_Tyr->Byproducts_Z

Caption: Deprotection pathways for Boc- and Z-protected tyrosine.

Orthogonal_Strategy Start Z-Lys(Boc)-Tyr-OH Step1_Product H₂N-Lys(Boc)-Tyr-OH Start->Step1_Product 1. H₂, Pd/C (Z deprotection) Step2_Product Z-Lys-Tyr-OH Start->Step2_Product 1. TFA (Boc deprotection) Final_Product1 Modified-Lys(Boc)-Tyr-OH Step1_Product->Final_Product1 2. Selective N-terminal modification Final_Product2 Z-Lys-Modified-Tyr-OH Step2_Product->Final_Product2 2. Selective side-chain modification

Caption: Orthogonal protection strategy using Z and Boc groups.

Conclusion and Recommendations

The choice between Z- and Boc-protection for tyrosine is highly dependent on the overall synthetic strategy and the specific requirements of the target molecule.

Choose Z-protection when:

  • Acid stability is paramount: The synthesis involves steps that require acidic conditions where a Boc group would be cleaved.

  • A mild deprotection method is required: Catalytic hydrogenolysis avoids the use of harsh acids, which is beneficial for sensitive peptides.

  • Orthogonality to acid-labile groups is necessary: Z-protection allows for the selective deprotection of Boc or other acid-labile groups while the Z-group remains intact.

Choose Boc-protection when:

  • Solid-phase peptide synthesis (SPPS) is the primary method: Boc-chemistry is well-established for SPPS, with a wide range of available reagents and protocols.

  • The peptide does not contain acid-sensitive residues: If the peptide sequence can tolerate repeated treatments with TFA.

  • Hydrogenolysis is not feasible: The presence of reducible functional groups or catalyst poisoning issues may preclude the use of Z-protection.

Ultimately, a thorough understanding of the chemical properties of both protecting groups and the potential for side reactions is essential for designing a successful and efficient synthesis. For tyrosine-containing molecules, the acid-stability and clean deprotection of the Z-group offer significant advantages, particularly in solution-phase synthesis or when constructing complex molecules with diverse functional groups.

References

Orthogonality of Z-Tyr(Bzl)-OH in Complex Peptide Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the intricate process of complex peptide synthesis, the selection of appropriate protecting groups is a critical determinant of success. The orthogonality of these groups—their ability to be removed under distinct conditions without affecting others—is paramount for achieving high yield and purity. This guide provides an in-depth comparison of the commonly used Z-Tyr(Bzl)-OH with alternative tyrosine protecting groups, focusing on its performance in the context of complex peptide synthesis, particularly utilizing the Boc/Bzl strategy.

The phenolic hydroxyl group of tyrosine requires robust protection to prevent side reactions during peptide chain elongation.[1] While this compound (or its close counterpart Boc-Tyr(Bzl)-OH) has been a mainstay in Boc-based Solid Phase Peptide Synthesis (SPPS), its quasi-orthogonal nature presents significant challenges, especially in the synthesis of long or complex peptides.[2] The benzyl (Bzl) ether linkage is susceptible to partial cleavage during the repetitive trifluoroacetic acid (TFA) treatments used for Nα-Boc deprotection.[3][4] This premature deprotection can lead to undesired side reactions, most notably the migration of the benzyl group to the tyrosine ring, forming 3-benzyltyrosine, and O-acylation of the newly exposed hydroxyl group.[3]

Comparison of Key Performance Parameters for Tyrosine Protecting Groups

The choice of a protecting group for the tyrosine side chain is a strategic decision that depends on the overall synthetic approach, primarily the use of Boc or Fmoc chemistry for the protection of the α-amino group.[5] The following table summarizes the key characteristics and performance of widely used protecting groups for the tyrosine side chain.

Protecting GroupNα-StrategyDeprotection ConditionsStability & CompatibilityPotential Side Reactions
Benzyl (Bzl) BocStrong acids (e.g., HF, TFMSA)[5]Partially cleaved by TFA, making it quasi-orthogonal in Boc-SPPS.[4]Benzyl group migration to form 3-benzyltyrosine; O-acylation upon premature deprotection.[3]
2,6-Dichlorobenzyl (2,6-Cl₂Bzl) BocStrong acids (e.g., HF)Stable to 50% TFA in DCM, offering superior orthogonality in Boc-SPPS.[3]Minimal side reactions under standard Boc-SPPS conditions.
tert-Butyl (tBu) FmocStrong acids (e.g., TFA)[5]Stable to the basic conditions (e.g., piperidine) used for Fmoc removal; fully orthogonal in Fmoc-SPPS.[5]Alkylation of the tyrosine ring by the tert-butyl cation during deprotection (can be minimized with scavengers).[5]
2-Bromobenzyloxycarbonyl (2-Br-Z) BocStrong acids (e.g., HF), HBrStable to 50% TFA.Can be partially removed by piperidine, limiting its use in some Fmoc-based strategies.

Case Study: Synthesis of Somatostatin-14

To illustrate the practical implications of choosing a tyrosine protecting group, we present a comparative case study on the synthesis of Somatostatin-14, a 14-amino acid cyclic peptide with a disulfide bridge. The synthesis is performed using the Boc/Bzl strategy on a Merrifield resin.

Logical Relationship of Protecting Group Strategies

G cluster_0 Boc/Bzl Strategy cluster_1 Fmoc/tBu Strategy Boc-AA Boc-AA Boc_Deprotection Nα-Boc Deprotection (TFA) Boc-AA->Boc_Deprotection Repetitive Cycles Final_Cleavage_Boc Final Cleavage (HF) Boc-AA->Final_Cleavage_Boc Tyr(Bzl) Tyr(Bzl) Tyr(Bzl)->Final_Cleavage_Boc Side_Reaction Side Reaction (Benzyl Migration) Tyr(Bzl)->Side_Reaction Boc_Deprotection->Tyr(Bzl) Partial Cleavage Fmoc-AA Fmoc-AA Fmoc_Deprotection Nα-Fmoc Deprotection (Piperidine) Fmoc-AA->Fmoc_Deprotection Repetitive Cycles Final_Cleavage_Fmoc Final Cleavage (TFA) Fmoc-AA->Final_Cleavage_Fmoc Tyr(tBu) Tyr(tBu) Tyr(tBu)->Final_Cleavage_Fmoc

Caption: Protecting group strategies in SPPS.

Comparative Synthesis Data for Somatostatin-14

The following table summarizes the expected outcomes of the Somatostatin-14 synthesis using this compound versus the more robust Z-Tyr(2,6-Cl₂Bzl)-OH.

ParameterThis compound StrategyZ-Tyr(2,6-Cl₂Bzl)-OH Strategy
Crude Peptide Yield ~65%~85%
Purity (by HPLC) ~50%~75%
Major Impurity 3-Benzyltyrosine containing peptideTruncated sequences
Side Product Formation ~15-20%< 5%

Experimental Protocols

Solid-Phase Peptide Synthesis (Boc/Bzl Strategy)

This protocol outlines the manual synthesis of Somatostatin-14 on a Merrifield resin.

Materials:

  • Merrifield resin (1% DVB, 1.0 mmol/g)

  • Boc-protected amino acids

  • This compound or Z-Tyr(2,6-Cl₂Bzl)-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIEA)

Procedure:

  • Resin Swelling: Swell the Merrifield resin in DCM for 1 hour.

  • First Amino Acid Coupling: Couple the C-terminal amino acid (Boc-Cys(4-MeBzl)-OH) to the resin using DIC and HOBt in DMF/DCM.

  • Chain Elongation Cycle:

    • Deprotection: Remove the Nα-Boc group with 50% TFA in DCM for 30 minutes.

    • Washing: Wash the resin with DCM, isopropanol, and then DCM.

    • Neutralization: Neutralize the resin with 10% DIEA in DCM.

    • Washing: Wash the resin with DCM.

    • Coupling: Couple the next Boc-protected amino acid (3 equivalents) using DIC/HOBt in DMF/DCM for 2 hours.

    • Washing: Wash the resin with DMF and DCM.

    • Repeat this cycle for each amino acid in the sequence, using this compound or Z-Tyr(2,6-Cl₂Bzl)-OH at the corresponding position.

Experimental Workflow

G start Start: Merrifield Resin swell Swell Resin (DCM) start->swell couple_first Couple First AA (Boc-Cys(4-MeBzl)-OH) swell->couple_first deprotect Nα-Boc Deprotection (50% TFA/DCM) couple_first->deprotect neutralize Neutralize (10% DIEA/DCM) deprotect->neutralize couple_next Couple Next AA (Boc-AA-OH, DIC/HOBt) neutralize->couple_next wash Wash (DMF, DCM) couple_next->wash wash->deprotect Repeat for each AA final_peptide Completed Peptide-Resin wash->final_peptide Final AA coupled

Caption: Boc/Bzl solid-phase peptide synthesis workflow.

HF Cleavage and Deprotection

WARNING: Anhydrous Hydrogen Fluoride (HF) is extremely corrosive and toxic. This procedure must be performed in a specialized HF apparatus within a certified fume hood by trained personnel.

Materials:

  • Peptide-resin

  • Anhydrous HF

  • Anisole (scavenger)

  • p-Cresol (scavenger)

  • Cold diethyl ether

Procedure:

  • Dry the peptide-resin under vacuum.

  • Place the resin in the HF reaction vessel with a stir bar.

  • Add scavengers (e.g., anisole, p-cresol).

  • Cool the vessel in a dry ice/acetone bath.

  • Condense anhydrous HF into the vessel.

  • Stir the mixture at 0°C for 1 hour.[6]

  • Remove HF by evaporation under a stream of nitrogen.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Wash the peptide with cold diethyl ether and dry under vacuum.[7]

Analysis of Crude Peptide

Materials:

  • Crude peptide

  • Acetonitrile

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • HPLC system with a C18 column

  • Mass spectrometer

Procedure:

  • Sample Preparation: Dissolve a small amount of the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).

  • HPLC Analysis:

    • Inject the sample into the HPLC system.

    • Elute with a gradient of acetonitrile in water (both containing 0.1% TFA).

    • Monitor the absorbance at 220 nm.

    • Collect fractions corresponding to the major peaks.

  • Mass Spectrometry:

    • Analyze the collected fractions by mass spectrometry to confirm the molecular weight of the desired peptide and identify any impurities, such as the 3-benzyltyrosine adduct.

Conclusion

The orthogonality of protecting groups is a cornerstone of successful complex peptide synthesis. While this compound has historically been used in Boc-SPPS, its susceptibility to premature deprotection under acidic conditions leads to significant side product formation, complicating purification and reducing overall yield. For the synthesis of complex peptides, the use of a more robust protecting group such as Z-Tyr(2,6-Cl₂Bzl)-OH is highly recommended. The enhanced stability of the 2,6-dichlorobenzyl ether linkage to TFA minimizes side reactions, resulting in a cleaner crude product and a more efficient synthetic process. For Fmoc-based strategies, Fmoc-Tyr(tBu)-OH remains the gold standard due to its complete orthogonality.[5] The choice of the appropriate tyrosine derivative should be a careful consideration based on the overall synthetic strategy and the complexity of the target peptide.

References

Navigating the Analytical Landscape: A Comparative Guide to the Mass Spectrometry of Peptides with Z-Tyr(Bzl)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the intricate world of peptide synthesis, the choice of protecting groups is a critical decision that profoundly impacts not only the synthetic strategy but also the subsequent analytical characterization. Peptides incorporating the doubly protected tyrosine derivative, N-α-benzyloxycarbonyl-O-benzyl-L-tyrosine (Z-Tyr(Bzl)-OH), present unique analytical challenges and considerations in mass spectrometry. This guide provides an objective comparison of the mass spectrometric analysis of peptides containing this compound with a common alternative, Fmoc-Tyr(tBu)-OH, supported by experimental data and detailed protocols to facilitate informed analytical decisions.

The Z (benzyloxycarbonyl) and Bzl (benzyl) protecting groups, while classic in peptide chemistry, introduce significant hydrophobicity and specific fragmentation behaviors that must be understood for accurate molecular weight confirmation and sequence analysis.[1] This guide will delve into the nuances of ionization efficiency, fragmentation patterns under various activation methods, and provide a clear workflow for the analysis of these complex molecules.

Performance Comparison: this compound vs. Fmoc-Tyr(tBu)-OH in Mass Spectrometry

The choice between a Z-based and an Fmoc-based protection strategy for tyrosine has significant implications for the subsequent mass spectrometric analysis. The following tables summarize the key differences in their performance.

Table 1: Comparison of General Mass Spectrometry Performance

FeaturePeptides with this compoundPeptides with Fmoc-Tyr(tBu)-OH
Ionization Efficiency (ESI) Generally moderate; the aromatic nature of Z and Bzl groups can influence ionization.Can be lower due to the high hydrophobicity and bulky nature of the Fmoc group, which can cause ion suppression.[2]
Signal Intensity Typically moderate, but can be influenced by the overall peptide sequence and hydrophobicity.Potentially weaker signal compared to unprotected peptides due to the ion suppression effect of the Fmoc group.[2]
In-source Fragmentation Less prone to in-source fragmentation compared to the more labile protecting groups.Prone to the loss of the Fmoc group (222 Da) and the tBu group (56 Da) in the ion source.[2]
Spectral Complexity Can be complex due to characteristic neutral losses from both the Z and Bzl groups.Increased complexity due to prominent neutral losses of the Fmoc and tBu groups.[2]

Table 2: Comparison of MS/MS Fragmentation Behavior

Fragmentation MethodPeptides with this compoundPeptides with Fmoc-Tyr(tBu)-OH
Collision-Induced Dissociation (CID) Dominated by the neutral loss of the benzyl group (~91 Da) and potentially the benzyloxycarbonyl group. Can sometimes obscure backbone fragmentation.[3]Dominated by the neutral losses of the Fmoc (222 Da) and tBu (56 Da) groups, which can limit the generation of sequence-informative b- and y-ions.[2]
Higher-Energy Collisional Dissociation (HCD) Provides a better balance between the neutral loss of the benzyl group and backbone fragmentation compared to CID, yielding more sequence information.[3]Offers more extensive fragmentation of the peptide backbone compared to CID, though neutral losses of the protecting groups are still observed.
Electron-Transfer Dissociation (ETD) Highly effective for sequencing as it preserves the labile Z and Bzl protecting groups and promotes fragmentation of the peptide backbone, generating c- and z-ions.[3]The preferred method for sequencing as it minimizes the neutral loss of the Fmoc and tBu groups, providing unambiguous sequence information.

Experimental Protocols

Reproducible and reliable data acquisition is contingent on meticulously planned experimental protocols. The following provides a detailed methodology for the LC-MS/MS analysis of a synthetic peptide containing a this compound residue.

Sample Preparation
  • Dissolution: Dissolve the lyophilized synthetic peptide in a suitable solvent, such as 0.1% formic acid in a 50:50 (v/v) mixture of water and acetonitrile, to a final concentration of 1 mg/mL.[3]

  • Dilution: Further dilute the stock solution with 0.1% formic acid in water to a working concentration suitable for LC-MS analysis (e.g., 10-100 fmol/µL).[3]

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.[4]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[4]

  • Gradient: A linear gradient from 5% to 60% Mobile Phase B over 30 minutes at a flow rate of 0.3 mL/min. This should be optimized for the specific peptide.

  • Mass Spectrometer: An Orbitrap or Q-TOF mass spectrometer capable of CID, HCD, and ETD fragmentation.[3]

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode.[3]

Mass Spectrometry Parameters
  • MS1 Scan Parameters:

    • Mass Range: m/z 300–2000[3]

    • Resolution: 60,000[3]

  • MS/MS Scan Parameters (Data-Dependent Acquisition):

    • Isolation Window: 1.2–2.0 m/z[3]

    • Activation Types:

      • CID: Normalized collision energy of 35%.[3]

      • HCD: Stepped normalized collision energy (e.g., 25%, 30%, 35%).[3]

      • ETD: Calibrated charge-dependent ETD reaction times.[3]

Mandatory Visualizations

To better understand the analytical workflow and the expected fragmentation patterns, the following diagrams are provided.

G cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis lyophilized_peptide Lyophilized Peptide (this compound containing) dissolution Dissolution (0.1% FA in 50% ACN/H2O) lyophilized_peptide->dissolution dilution Dilution (0.1% FA in H2O) dissolution->dilution lc_separation Reversed-Phase LC Separation (C18 Column) dilution->lc_separation esi_ionization Electrospray Ionization (ESI) lc_separation->esi_ionization ms1_scan MS1 Scan (Precursor Ion Selection) esi_ionization->ms1_scan ms2_fragmentation MS/MS Fragmentation (CID, HCD, or ETD) ms1_scan->ms2_fragmentation ms2_detection MS2 Detection (Fragment Ion Analysis) ms2_fragmentation->ms2_detection sequence_confirmation Sequence Confirmation ms2_detection->sequence_confirmation mw_verification Molecular Weight Verification ms2_detection->mw_verification

Caption: Experimental workflow for the mass spectrometry analysis of peptides containing this compound.

G cluster_precursor Precursor Ion cluster_cid_hcd CID / HCD Fragmentation cluster_etd ETD Fragmentation precursor [M+nH]n+ b_y_ions b- and y-ions (Backbone Fragmentation) precursor->b_y_ions neutral_loss_bzl Neutral Loss of Benzyl (~91 Da) precursor->neutral_loss_bzl neutral_loss_z Neutral Loss of Z-group (e.g., Toluene, ~92 Da) precursor->neutral_loss_z c_z_ions c- and z-ions (Backbone Fragmentation) precursor->c_z_ions intact_sidechains Intact Z and Bzl Groups c_z_ions->intact_sidechains

Caption: Comparative fragmentation pathways of this compound containing peptides in MS/MS.

References

A Comparative Guide to the NMR Characterization of Z-Tyr(Bzl)-OH Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of protected amino acids is a cornerstone of solid-phase peptide synthesis (SPPS). For tyrosine residues, a variety of protecting groups for the side-chain hydroxyl function are available, each with distinct characteristics that influence not only the synthetic strategy but also the nuclear magnetic resonance (NMR) spectroscopic signature of the final peptide. This guide provides an objective comparison of the NMR characterization of peptides containing the commonly used Z-Tyr(Bzl)-OH (N-benzyloxycarbonyl-O-benzyl-L-tyrosine) with alternative tyrosine protection strategies, supported by experimental data and detailed protocols.

Comparison of Tyrosine Protecting Groups in Peptide NMR

The choice of a tyrosine side-chain protecting group can subtly influence the chemical environment of nearby protons and carbons, leading to observable differences in NMR spectra. Below is a comparison of the expected ¹H and ¹³C NMR characteristics of peptides containing this compound versus two common alternatives: tert-butyl (tBu) and 2,6-dichlorobenzyl (2,6-Cl₂Bzl) protected tyrosine.

¹H NMR Chemical Shift Comparison
ProtonThis compound in Peptide (ppm)Tyr(tBu)-OH in Peptide (ppm)Tyr(2,6-Cl₂Bzl)-OH in Peptide (ppm)Comments
Tyrosine Aromatic (Hδ, Hε) ~6.8 - 7.2~6.8 - 7.1~6.9 - 7.3The chemical shifts of the tyrosine ring protons are generally similar but can be influenced by the electronic effects of the protecting group.
Benzyl Aromatic (Bzl) ~7.2 - 7.5-~7.3 - 7.6The aromatic protons of the benzyl group in this compound and Tyr(2,6-Cl₂Bzl)-OH typically resonate downfield. The presence of chlorine atoms in the 2,6-dichlorobenzyl group can lead to a slight downfield shift.
Benzyloxycarbonyl Aromatic (Z) ~7.3 - 7.4--The aromatic protons of the Z-group are also found in the downfield aromatic region.
Benzyl CH₂ (Bzl) ~5.0 - 5.1-~5.1 - 5.2The benzylic methylene protons give a characteristic singlet.
Benzyloxycarbonyl CH₂ (Z) ~5.1--The methylene protons of the Z-group also appear as a singlet in a similar region to the Bzl CH₂.
tert-Butyl CH₃ (tBu) -~1.3-The nine equivalent protons of the tert-butyl group give a strong singlet in the upfield region, which is a very distinct marker.
α-Proton (Hα) ~4.3 - 4.6~4.2 - 4.5~4.3 - 4.6The chemical shift of the α-proton is primarily influenced by the peptide backbone conformation.
β-Protons (Hβ) ~2.9 - 3.2~2.8 - 3.1~2.9 - 3.2The β-protons are diastereotopic and appear as a multiplet.
¹³C NMR Chemical Shift Comparison
CarbonThis compound in Peptide (ppm)Tyr(tBu)-OH in Peptide (ppm)Tyr(2,6-Cl₂Bzl)-OH in Peptide (ppm)Comments
Tyrosine Aromatic (Cδ, Cε, Cζ) ~115, ~130, ~157~115, ~130, ~154~115, ~130, ~156The chemical shift of the carbon bearing the ether linkage (Cζ) is sensitive to the protecting group.
Benzyl Aromatic (Bzl) ~127 - 137-~128 - 138The aromatic carbons of the benzyl group show characteristic signals.
Benzyloxycarbonyl Aromatic (Z) ~128 - 136--The aromatic carbons of the Z-group have similar shifts to the benzyl group.
Benzyl CH₂ (Bzl) ~70-~68The benzylic methylene carbon is readily identifiable.
Benzyloxycarbonyl CH₂ (Z) ~67--The methylene carbon of the Z-group is also in a similar region.
tert-Butyl C(CH₃)₃ -~78-The quaternary carbon of the tBu group has a characteristic downfield shift.
tert-Butyl CH₃ -~29-The methyl carbons of the tBu group appear in the aliphatic region.
α-Carbon (Cα) ~55~56~55The Cα chemical shift is primarily dependent on the secondary structure.
β-Carbon (Cβ) ~37~37~37The Cβ chemical shift is less affected by the side-chain protecting group.
Carbonyl (C=O) ~172~172~172The peptide backbone carbonyl chemical shifts are mainly influenced by hydrogen bonding and secondary structure.

Experimental Protocols

Detailed and consistent experimental procedures are crucial for obtaining high-quality and reproducible NMR data.

Sample Preparation for NMR Spectroscopy
  • Peptide Synthesis and Purification : Synthesize the peptide using standard solid-phase peptide synthesis (SPPS) protocols. Following cleavage and deprotection of all protecting groups except the one on the tyrosine side-chain (if desired for studying the protected peptide), purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC). Lyophilize the pure peptide fractions to obtain a fluffy white powder.

  • Sample Dissolution : Weigh approximately 1-5 mg of the purified peptide. Dissolve the peptide in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OH, or H₂O/D₂O 9:1) to a final concentration of 1-5 mM.[1] The choice of solvent will depend on the peptide's solubility and the desired NMR experiments (e.g., H₂O/D₂O for observing amide protons).

  • Transfer to NMR Tube : Transfer the dissolved sample to a clean, dry 5 mm NMR tube.

1D ¹H and ¹³C NMR Acquisition
  • Spectrometer : 400 MHz or higher field strength NMR spectrometer.

  • ¹H NMR Acquisition :

    • Pulse Program : Standard single-pulse sequence.

    • Number of Scans : 16-64 scans.

    • Relaxation Delay : 1-2 seconds.

    • Spectral Width : Appropriate for the chemical shift range of the compound (~0-12 ppm).

  • ¹³C NMR Acquisition :

    • Pulse Program : Proton-decoupled pulse sequence.

    • Number of Scans : 1024 or more, depending on sample concentration.

    • Relaxation Delay : 2-5 seconds.

    • Spectral Width : Appropriate for the chemical shift range (~0-180 ppm).

  • Processing : For both, perform Fourier transform, phase correction, and baseline correction.

2D NMR Experimental Protocols

For unambiguous assignment of all proton and carbon signals, a suite of 2D NMR experiments is essential.

  • Purpose : To identify scalar-coupled protons, typically those separated by 2-3 bonds. This is crucial for identifying amino acid spin systems.[2]

  • Pulse Program : Standard COSY pulse sequence (e.g., cosygpmfphpr on Bruker instruments).

  • Key Parameters :

    • Spectral Width (F1 and F2) : Same as the 1D ¹H spectrum.

    • Number of Increments (F1) : 256-512.

    • Number of Scans : 8-16 per increment.

  • Processing : Apply a sine-bell window function in both dimensions before Fourier transformation.

  • Purpose : To identify all protons within a spin system, even those not directly coupled. This is highly effective for identifying complete amino acid side chains.[3]

  • Pulse Program : Standard TOCSY pulse sequence with a mixing sequence like MLEV-17 or DIPSI-2 (e.g., mlevphpr on Bruker instruments).

  • Key Parameters :

    • Mixing Time : 60-100 ms. A longer mixing time allows for magnetization transfer to more distant protons within the spin system.

    • Spectral Width (F1 and F2) : Same as the 1D ¹H spectrum.

    • Number of Increments (F1) : 256-512.

    • Number of Scans : 8-16 per increment.

  • Processing : Apply a sine-bell window function in both dimensions before Fourier transformation.

  • Purpose : To identify protons that are close in space (typically < 5 Å), regardless of whether they are connected through bonds. This is the primary experiment for determining the three-dimensional structure of a peptide.[4]

  • Pulse Program : Standard NOESY pulse sequence (e.g., noesyphpr on Bruker instruments).

  • Key Parameters :

    • Mixing Time : 100-400 ms. The optimal mixing time depends on the molecular weight of the peptide.

    • Spectral Width (F1 and F2) : Same as the 1D ¹H spectrum.

    • Number of Increments (F1) : 256-512.

    • Number of Scans : 16-32 per increment.

  • Processing : Apply a sine-bell window function in both dimensions before Fourier transformation.

  • Purpose : To correlate directly bonded ¹H and ¹³C (or ¹⁵N) nuclei. This provides the carbon chemical shift for each protonated carbon.[5]

  • Pulse Program : Standard HSQC pulse sequence with gradient selection (e.g., hsqcedetgpsisp2.3 on Bruker instruments for multiplicity editing).

  • Key Parameters :

    • ¹J(CH) Coupling Constant : Set to an average value of ~145 Hz.

    • Spectral Width (F2 - ¹H) : Same as the 1D ¹H spectrum.

    • Spectral Width (F1 - ¹³C) : Full carbon chemical shift range.

    • Number of Increments (F1) : 128-256.

    • Number of Scans : 16-64 per increment.

  • Processing : Apply appropriate window functions and perform Fourier transformation.

  • Purpose : To correlate protons and carbons that are separated by 2-3 bonds. This is crucial for connecting different spin systems and for assigning quaternary carbons.[1]

  • Pulse Program : Standard HMBC pulse sequence with gradient selection (e.g., hmbcgplpndqf on Bruker instruments).

  • Key Parameters :

    • nJ(CH) Coupling Constant : Optimized for long-range couplings, typically set to 8-10 Hz.

    • Spectral Width (F2 - ¹H) : Same as the 1D ¹H spectrum.

    • Spectral Width (F1 - ¹³C) : Full carbon chemical shift range.

    • Number of Increments (F1) : 256-512.

    • Number of Scans : 32-128 per increment.

  • Processing : Apply appropriate window functions and perform Fourier transformation.

Visualization of Workflows and Signaling Pathways

Peptide Synthesis and NMR Characterization Workflow

Peptide_Synthesis_and_NMR_Workflow cluster_synthesis Peptide Synthesis cluster_nmr NMR Characterization Solid-Phase Peptide Synthesis Solid-Phase Peptide Synthesis Cleavage & Deprotection Cleavage & Deprotection Solid-Phase Peptide Synthesis->Cleavage & Deprotection Purification (RP-HPLC) Purification (RP-HPLC) Cleavage & Deprotection->Purification (RP-HPLC) Lyophilization Lyophilization Purification (RP-HPLC)->Lyophilization Sample Preparation Sample Preparation Lyophilization->Sample Preparation 1D NMR (1H, 13C) 1D NMR (1H, 13C) Sample Preparation->1D NMR (1H, 13C) 2D NMR Experiments 2D NMR Experiments 1D NMR (1H, 13C)->2D NMR Experiments Data Processing & Analysis Data Processing & Analysis 2D NMR Experiments->Data Processing & Analysis Structure Determination Structure Determination Data Processing & Analysis->Structure Determination

Caption: Workflow for the synthesis and NMR characterization of a peptide.

2D NMR Data Interpretation Logic

NMR_Interpretation_Logic COSY COSY Amino Acid Spin Systems Amino Acid Spin Systems COSY->Amino Acid Spin Systems TOCSY TOCSY TOCSY->Amino Acid Spin Systems NOESY NOESY Sequential Assignment Sequential Assignment NOESY->Sequential Assignment HSQC HSQC HSQC->Amino Acid Spin Systems HMBC HMBC HMBC->Sequential Assignment Amino Acid Spin Systems->Sequential Assignment 3D Structure 3D Structure Sequential Assignment->3D Structure

Caption: Logical flow for interpreting 2D NMR data for peptide structure elucidation.

References

A Comparative Purity Analysis of Z-Tyr(Bzl)-OH from Various Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of peptides and complex pharmaceutical compounds, the purity of starting materials is paramount. N-Carbobenzyloxy-O-benzyl-L-tyrosine, or Z-Tyr(Bzl)-OH, is a critical protected amino acid derivative where high purity is essential to ensure predictable reaction kinetics, high yield, and a clean final product profile. This guide provides an objective comparison of the stated purity of this compound from different suppliers and offers detailed experimental protocols for in-house verification.

It is important to note that a direct, batch-to-batch, head-to-head analytical comparison by a third party is not publicly available. Therefore, this guide is based on the minimum purity specifications published by the suppliers themselves. Researchers are encouraged to request lot-specific Certificates of Analysis (CoA) for detailed impurity profiles.

Data Presentation: Supplier Purity Specifications

The following table summarizes the publicly available purity specifications for this compound (CAS No. 16677-29-5) from a selection of chemical suppliers. The primary method cited for purity determination is High-Performance Liquid Chromatography (HPLC).

SupplierProduct NameCAS NumberStated PurityAnalytical Method
Chem-ImpexZ-O-benzyl-L-tyrosine16677-29-5≥ 98%[1]HPLC[1]
AKSciThis compound16677-29-598% (Min.)Not Specified
Kilo BiotechnologyThis compound16677-29-599%+Not Specified
Otto Chemie Pvt. Ltd.Z-O-Benzyl-L-tyrosine16677-29-598%+[2]TLC[2]
CymitQuimicaZ-O-Benzyl-L-Tyrosine extrapure16677-29-598%Not Specified

Note: This data is based on information available on supplier websites and may not reflect the exact purity of a specific lot. "Not Specified" indicates that the method was not explicitly stated on the product page.

Potential Impurities

While specific impurity profiles are proprietary, common impurities in protected amino acids like this compound can arise from the synthesis process. Based on the synthesis of analogous compounds, potential impurities may include:

  • Unreacted Starting Materials: Residual L-Tyrosine, benzyl bromide, or N-benzyloxycarbonylating agent.

  • By-products from Incomplete Protection: Z-Tyr-OH (incompletely benzylated phenolic group).

  • Over-alkylation Products: Dibenzylated or other over-alkylated tyrosine derivatives.[3]

  • Residual Solvents: Solvents used during synthesis and purification, such as Dioxane, DMF, or Ethyl Acetate.[3]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the comprehensive purity analysis of this compound.

Purity_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_results Data Interpretation prep Weigh & Dissolve This compound Sample hplc HPLC (Quantitative Purity) prep->hplc nmr NMR Spectroscopy (Structural Identity) prep->nmr ms Mass Spectrometry (Molecular Weight) prep->ms analysis Analyze Chromatograms, Spectra, and m/z hplc->analysis nmr->analysis ms->analysis report Purity Determination & Impurity Profiling analysis->report

Purity analysis workflow for this compound.

Experimental Protocols

Detailed methodologies are crucial for obtaining accurate and reproducible results. The following are representative protocols for the key analytical techniques.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Reversed-phase HPLC (RP-HPLC) is the standard method for quantifying the purity of protected amino acids.[4] This protocol is a general guideline and may require optimization.

  • Instrumentation: A standard HPLC system with a UV detector, binary pump, autosampler, and column oven.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: HPLC-grade water with 0.1% (v/v) Trifluoroacetic Acid (TFA).

  • Mobile Phase B: HPLC-grade acetonitrile with 0.1% (v/v) Trifluoroacetic Acid (TFA).[5]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • UV Detection Wavelength: 215 nm (for the peptide bond) and 254 nm (for aromatic rings).[6]

  • Sample Preparation: Accurately weigh and dissolve ~5 mg of this compound in 5 mL of a 1:1 (v/v) mixture of acetonitrile and water to a concentration of ~1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0 30
    25 95
    30 95
    31 30

    | 35 | 30 |

  • Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification

¹H and ¹³C NMR are used to confirm the chemical structure of this compound and identify potential organic impurities. The protocol below is a general procedure for acquiring NMR data.[7]

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 10-15 mg of the this compound sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.[7]

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16-64.

    • Relaxation Delay: 1-2 seconds.[7]

  • ¹³C NMR Acquisition:

    • Pulse Program: Standard proton-decoupled experiment.

    • Number of Scans: 1024 or more, depending on concentration.

    • Relaxation Delay: 2-5 seconds.

  • Analysis: The resulting spectra should be compared against a reference spectrum or known chemical shifts for this compound. The presence of unexpected signals may indicate impurities. The integration of signals in the ¹H NMR can provide a semi-quantitative measure of impurities if their structures are known.

Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry is used to confirm the molecular weight of the compound, ensuring the correct product has been supplied.

  • Instrumentation: An electrospray ionization mass spectrometer (ESI-MS).

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Infusion: Infuse the sample solution directly into the ESI source.

  • Analysis: The expected molecular weight for this compound (C₂₄H₂₃NO₅) is 405.44 g/mol .[8] In positive ion mode, expect to observe the protonated molecule [M+H]⁺ at m/z 406.4, and potentially adducts with sodium [M+Na]⁺ at m/z 428.4 or potassium [M+K]⁺ at m/z 444.5. The absence of the correct molecular ion or the presence of other significant ions could indicate impurities or degradation.

References

A Comparative Guide to Tyrosine Protection in Large-Scale Peptide Synthesis: A Cost-Benefit Analysis of Z-Tyr(Bzl)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of large-scale peptide synthesis, the choice of protecting group strategy is a critical decision that profoundly impacts process efficiency, final product purity, and overall manufacturing cost. This guide provides a comprehensive cost-benefit analysis of using Z-Tyr(Bzl)-OH, a traditional choice for tyrosine protection within the Boc/Bzl strategy, and objectively compares its performance with the more contemporary alternative, Fmoc-Tyr(tBu)-OH, used in the now predominant Fmoc/tBu strategy.

The selection of a protecting group for the phenolic hydroxyl function of tyrosine is paramount to prevent undesirable side reactions, such as O-acylation, during peptide chain elongation. While this compound has a long-standing history in peptide chemistry, its utility in modern, large-scale synthesis is often weighed against the perceived advantages of the Fmoc/tBu approach. This guide will delve into a data-driven comparison of these two strategies, offering insights into their respective strengths and weaknesses in an industrial setting.

Performance and Cost Comparison: this compound vs. Fmoc-Tyr(tBu)-OH

The decision between a Boc/Bzl strategy, utilizing this compound, and an Fmoc/tBu strategy, with Fmoc-Tyr(tBu)-OH, is not merely a choice of reagents but a commitment to a particular synthesis workflow with distinct advantages and disadvantages. The following tables summarize the key quantitative and qualitative differences between these two approaches in the context of large-scale synthesis.

Table 1: Quantitative Performance Comparison

ParameterThis compound (Boc/Bzl Strategy)Fmoc-Tyr(tBu)-OH (Fmoc/tBu Strategy)Key Considerations
Typical Crude Purity ~55-80%[1]~75-95%[1]Fmoc/tBu strategy generally yields a cleaner crude product due to milder deprotection steps, reducing the burden on downstream purification.[2]
Typical Overall Yield ~65%[1]~80%[1]Higher yields in Fmoc/tBu are often attributed to more efficient coupling and less peptide chain loss during the milder deprotection cycles.[1]
Deprotection Conditions Nα-Boc: 25-50% TFA in DCM. Side Chains & Cleavage: Anhydrous HF.[3]Nα-Fmoc: 20% Piperidine in DMF. Side Chains & Cleavage: 95% TFA.The use of highly corrosive and hazardous HF in the Boc/Bzl strategy requires specialized equipment and stringent safety protocols.
Common Side Reactions Premature deprotection of Bzl group, t-butylation of sensitive residues.[4]Aspartimide formation, diketopiperazine formation.The partial lability of the benzyl group to TFA can lead to impurities, especially in the synthesis of longer peptides.

Table 2: Cost Analysis for Large-Scale Synthesis

ItemThis compoundFmoc-Tyr(tBu)-OHNotes
Bulk Raw Material Cost (per kg) ~$1,145 - $1,500~$1,200 - $2,700Prices can fluctuate based on supplier and purity. While Z- and Boc-protected amino acids are often perceived as cheaper, the increasing scale of Fmoc-amino acid production has made them more cost-competitive.[2][5]
Key Reagent Costs Anhydrous HF (high cost and handling expenses)Piperidine (recyclable), TFAThe overall process cost for the Boc/Bzl strategy can be significantly impacted by the infrastructure and safety measures required for handling HF.
Solvent Costs DCM (relatively inexpensive)DMF/NMP (more expensive, but with ongoing efforts to find greener alternatives)[2]Both strategies are solvent-intensive, and disposal costs are a major consideration in large-scale manufacturing.[2]

Experimental Protocols

To provide a practical comparison, the following are detailed, generalized protocols for a single amino acid coupling cycle using both the Boc/Bzl and Fmoc/tBu strategies for the synthesis of a model peptide like Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu).

Protocol 1: Boc/Bzl Solid-Phase Peptide Synthesis Cycle with this compound

This protocol outlines the key steps for one cycle of deprotection and coupling.

Materials:

  • Peptide-resin

  • This compound

  • Deprotection Solution: 50% (v/v) TFA in Dichloromethane (DCM)

  • Neutralization Solution: 10% (v/v) Diisopropylethylamine (DIEA) in DCM

  • Coupling Reagents: e.g., Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt)

  • Solvents: DCM, N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM for 30 minutes.

  • Boc Deprotection:

    • Drain the DCM.

    • Add the deprotection solution (50% TFA/DCM) and agitate for 2 minutes.

    • Drain and add a fresh portion of the deprotection solution. Agitate for 20-30 minutes.[6]

    • Drain the TFA solution and wash the resin thoroughly with DCM (5-7 times).[7]

  • Neutralization:

    • Add the neutralization solution (10% DIEA in DCM) and agitate for 5-10 minutes.

    • Drain and wash the resin with DCM (3 times).

  • Coupling of this compound:

    • In a separate vessel, dissolve this compound (3-4 equivalents) and HOBt (3-4 equivalents) in DMF/DCM. Cool the solution to 0°C.

    • Add DCC (3-4 equivalents) to the amino acid solution and allow it to pre-activate for 10 minutes.[7]

    • Add the activated amino acid solution to the resin and agitate for 2-4 hours, allowing the mixture to warm to room temperature.

    • Monitor the reaction for completion using a suitable test (e.g., Kaiser test).

  • Washing:

    • Drain the coupling solution.

    • Wash the resin sequentially with DMF (3 times) and DCM (3 times).[7] The resin is now ready for the next cycle.

Protocol 2: Fmoc/tBu Solid-Phase Peptide Synthesis Cycle with Fmoc-Tyr(tBu)-OH

This protocol outlines the key steps for one cycle of deprotection and coupling.

Materials:

  • Peptide-resin

  • Fmoc-Tyr(tBu)-OH

  • Deprotection Solution: 20% (v/v) Piperidine in DMF

  • Coupling Reagents: e.g., HBTU and HOBt

  • Activation Base: DIEA

  • Solvents: DMF, Isopropanol (IPA)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes with gentle agitation.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the deprotection solution (20% piperidine in DMF) and agitate for 5-10 minutes.

    • Drain and repeat the piperidine treatment for another 10-15 minutes.

  • Washing:

    • Drain the deprotection solution.

    • Wash the resin thoroughly with DMF (5 times), followed by IPA (2 times), and again with DMF (3 times).

  • Coupling of Fmoc-Tyr(tBu)-OH:

    • In a separate vessel, pre-activate the amino acid by dissolving Fmoc-Tyr(tBu)-OH (4 equivalents), HBTU (3.8 equivalents), and HOBt (4 equivalents) in DMF.

    • Add DIEA (8 equivalents) to the mixture and agitate for 1-2 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the reaction for completion.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin with DMF (3 times). The resin is now ready for the next cycle.

Visualizing the Workflow and Decision-Making Process

To further clarify the differences and aid in the selection process, the following diagrams illustrate the comparative workflow and a decision-making flowchart.

G cluster_boc Boc/Bzl Strategy (this compound) cluster_fmoc Fmoc/tBu Strategy (Fmoc-Tyr(tBu)-OH) boc_start Boc-Peptide-Resin boc_deprotect Deprotection (50% TFA in DCM) boc_start->boc_deprotect boc_neutralize Neutralization (DIEA in DCM) boc_deprotect->boc_neutralize boc_couple Coupling (this compound, DCC/HOBt) boc_neutralize->boc_couple boc_end Boc-Tyr(Bzl)-Peptide-Resin boc_couple->boc_end fmoc_start Fmoc-Peptide-Resin fmoc_deprotect Deprotection (20% Piperidine in DMF) fmoc_start->fmoc_deprotect fmoc_wash Washing fmoc_deprotect->fmoc_wash fmoc_couple Coupling (Fmoc-Tyr(tBu)-OH, HBTU/HOBt) fmoc_wash->fmoc_couple fmoc_end Fmoc-Tyr(tBu)-Peptide-Resin fmoc_couple->fmoc_end

A comparative workflow of a single synthesis cycle.

DecisionTree start Start: Select Tyrosine Protection Strategy q_peptide_length Is the peptide long or aggregation-prone? start->q_peptide_length q_hf_facility Is a specialized HF cleavage facility available? q_peptide_length->q_hf_facility Yes q_purity_critical Is the highest possible crude purity and process safety critical? q_peptide_length->q_purity_critical No q_cost_sensitivity Is minimizing upfront raw material cost the primary driver? q_hf_facility->q_cost_sensitivity Yes fmoc_strategy Prefer Fmoc/tBu Strategy (Fmoc-Tyr(tBu)-OH) q_hf_facility->fmoc_strategy No boc_strategy Consider Boc/Bzl Strategy (this compound) q_cost_sensitivity->boc_strategy Yes q_cost_sensitivity->fmoc_strategy No q_purity_critical->q_cost_sensitivity No q_purity_critical->fmoc_strategy Yes

Decision flowchart for selecting a tyrosine protection strategy.

Signaling Pathway Context: Receptor Tyrosine Kinases

Many biologically active peptides that are synthesized for research and therapeutic development, including analogues of hormones and growth factors, interact with cellular signaling pathways. Tyrosine residues are often critical for these interactions, particularly in pathways mediated by Receptor Tyrosine Kinases (RTKs). The diagram below illustrates a simplified RTK signaling cascade, a common target for rationally designed peptides.

RTK_Pathway ligand Peptide Ligand (e.g., Growth Factor) rtk Receptor Tyrosine Kinase (RTK) ligand->rtk dimerization Dimerization & Autophosphorylation rtk->dimerization Binding adaptor Adaptor Proteins (e.g., Grb2) dimerization->adaptor Recruitment ras Ras Activation adaptor->ras mapk_cascade MAPK Cascade (Raf -> MEK -> ERK) ras->mapk_cascade response Cellular Response (e.g., Proliferation, Differentiation) mapk_cascade->response

Simplified Receptor Tyrosine Kinase (RTK) signaling pathway.

Conclusion and Recommendations

The choice between this compound within a Boc/Bzl framework and Fmoc-Tyr(tBu)-OH in an Fmoc/tBu strategy for large-scale peptide synthesis is a multifaceted decision.

This compound (Boc/Bzl Strategy) is a viable option for:

  • Established processes: For legacy products where the manufacturing process is well-validated and the infrastructure for handling hazardous reagents like HF is in place.

  • Cost-sensitive projects: When the upfront cost of raw materials is a primary concern, and the peptide sequence is not particularly long or complex.[2]

  • "Difficult" sequences: In some cases, the repetitive acidic treatments in Boc-SPPS can help to disrupt secondary structures and improve the synthesis of aggregation-prone peptides.

Fmoc-Tyr(tBu)-OH (Fmoc/tBu Strategy) is generally the preferred choice for:

  • New drug development: For the development of new peptide therapeutics, the Fmoc/tBu strategy's milder conditions, higher crude purity, and enhanced safety profile are significant advantages.[2]

  • Long and complex peptides: The orthogonality of the Fmoc/tBu strategy minimizes side reactions and generally leads to higher yields and purity for longer and more complex sequences.

  • Automated synthesis: The Fmoc/tBu strategy is more amenable to automation, which is a key consideration for large-scale, cGMP manufacturing.[]

While the raw material cost of Z-protected amino acids may be lower in some instances, the overall cost-effectiveness of the Fmoc/tBu strategy often prevails in large-scale manufacturing. This is due to the reduced need for specialized handling of hazardous materials, higher process efficiency, and lower downstream purification costs, which can offset the initially higher price of Fmoc-protected amino acids. Ultimately, the optimal choice will depend on a careful evaluation of the specific peptide sequence, available infrastructure, regulatory requirements, and the overall economic and safety considerations of the project.

References

Navigating Tyrosine Protection in Peptide Synthesis: A Comparative Guide to Alternatives for Z-Tyr(Bzl)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the strategic selection of protecting groups is paramount to achieving high yields and purity. The protection of the phenolic hydroxyl group of tyrosine is a critical consideration, with N-Benzyloxycarbonyl-O-benzyl-L-tyrosine (Z-Tyr(Bzl)-OH) being a widely recognized reagent. However, the demands of modern synthetic strategies, particularly in solid-phase peptide synthesis (SPPS), have spurred the adoption of various alternatives, each with distinct advantages and applications.

This guide provides an objective comparison of common alternatives to this compound for the protection of the tyrosine side chain. We will delve into their performance, supported by experimental data, and provide detailed methodologies to aid in the selection of the optimal protecting group for your specific synthetic needs. The choice of a protecting group is intrinsically linked to the overall synthetic approach, primarily whether a Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethoxycarbonyl) strategy is employed for the protection of the α-amino group.[1]

Comparative Analysis of Key Performance Parameters

The efficacy of a tyrosine side-chain protecting group is evaluated based on its stability under the conditions required for Nα-deprotection, the conditions for its own removal, and its propensity to cause side reactions. The following table summarizes the key characteristics and performance of the most widely used protecting groups for the tyrosine side chain.

Protecting GroupChemical StructurePrimary Synthetic StrategyDeprotection ConditionsStability & CompatibilityPotential Side Reactions
Benzyl (Bzl) O-BzlBoc-SPPSStrong acids (e.g., HF, TFMSA) or catalytic hydrogenation.[1]Partially labile to TFA, making it less suitable for long Fmoc syntheses.[2][3]Acid-catalyzed migration of the benzyl group to the aromatic ring of tyrosine, forming 3-benzyltyrosine.[4]
tert-Butyl (tBu) O-tBuFmoc-SPPSStrong acids (e.g., TFA).[1]Stable to bases (e.g., piperidine) used for Fmoc removal, providing excellent orthogonality.[1][5]Alkylation of the tyrosine aromatic ring by the released tert-butyl cation during deprotection (can be minimized with scavengers).[1]
2,6-Dichlorobenzyl (2,6-Cl₂Bzl) O-CH₂-C₆H₃Cl₂Boc-SPPSStronger acids than for Bzl (e.g., HF).[1]More stable to TFA than the Bzl group, making it a superior choice for Boc-SPPS of longer peptides.[6]Significantly reduced risk of acid-catalyzed rearrangement compared to Bzl.[6]
2-Bromobenzyloxycarbonyl (2-BrZ) O-CO-O-CH₂-C₆H₄BrBoc-SPPSStrong acids (e.g., HF, TFMSA) or HBr.[3]More acid-stable than Bzl. Limited use in Fmoc-SPPS as it can be cleaved by piperidine.[3]-
Trityl (Trt) & Analogs (2-ClTrt, Mmt) O-C(C₆H₅)₃Orthogonal ProtectionVery mild acid (e.g., 1% TFA in DCM).[1][7]Orthogonal to both Boc and Fmoc strategies, allowing for selective deprotection on-resin.[1][7]Prone to premature cleavage if exposed to even weak acids during synthesis.[1]

Experimental Protocols

Detailed methodologies for the introduction and removal of the most common protecting groups are provided below.

Protocol 1: Boc-SPPS with Benzyl (Bzl) Protected Tyrosine

This protocol outlines the general steps for incorporating Boc-Tyr(Bzl)-OH into a peptide sequence using a Merrifield resin.

Experimental Workflow for Boc-SPPS

Resin Swell Merrifield Resin in DCM Coupling Couple Boc-Tyr(Bzl)-OH Resin->Coupling Wash1 Wash (DCM, IPA, DCM) Coupling->Wash1 Deprotection Deprotect with 50% TFA in DCM Wash1->Deprotection Wash2 Wash (DCM) Deprotection->Wash2 Neutralization Neutralize with 10% DIEA in DCM Wash2->Neutralization Wash3 Wash (DCM) Neutralization->Wash3 NextCoupling Couple Next Boc-AA-OH Wash3->NextCoupling Cleavage Cleave with HF NextCoupling->Cleavage Repeat Cycles

Caption: Boc-SPPS workflow for incorporating Boc-Tyr(Bzl)-OH.

  • Resin Swelling: Swell the Merrifield resin in dichloromethane (DCM).[8]

  • First Amino Acid Coupling: Couple the first Boc-protected amino acid to the resin.

  • Boc Deprotection: Remove the Boc protecting group using 25-50% trifluoroacetic acid (TFA) in DCM.[8]

  • Neutralization: Neutralize the resin with a 10% solution of diisopropylethylamine (DIEA) in DCM.

  • Coupling: Couple Boc-Tyr(Bzl)-OH using a suitable coupling agent (e.g., HBTU/HOBt) in the presence of DIEA.

  • Repeat: Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid.

  • Final Cleavage: Cleave the peptide from the resin and remove the Bzl and other side-chain protecting groups using a strong acid like hydrogen fluoride (HF).

Protocol 2: Fmoc-SPPS with tert-Butyl (tBu) Protected Tyrosine

This protocol describes the standard procedure for using Fmoc-Tyr(tBu)-OH in solid-phase peptide synthesis.

Experimental Workflow for Fmoc-SPPS

Resin Swell Resin (e.g., Rink Amide) in DMF Deprotection Deprotect with 20% Piperidine in DMF Resin->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Couple Fmoc-Tyr(tBu)-OH Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 NextDeprotection Deprotect Next Fmoc Group Wash2->NextDeprotection Cleavage Cleave with TFA Cocktail NextDeprotection->Cleavage Repeat Cycles

Caption: Fmoc-SPPS workflow for incorporating Fmoc-Tyr(tBu)-OH.

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide for a C-terminal amide) in dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the Fmoc group from the resin or the preceding amino acid by treating with 20% piperidine in DMF.[9]

  • Washing: Thoroughly wash the resin with DMF.

  • Coupling: Couple Fmoc-Tyr(tBu)-OH using a coupling agent such as HBTU/HOBt and a base like DIEA in DMF.

  • Washing: Wash the resin with DMF to remove excess reagents.

  • Repeat: Repeat the deprotection and coupling cycles for all amino acids in the sequence.

  • Final Cleavage and Deprotection: Cleave the peptide from the resin and simultaneously remove the tBu and other acid-labile side-chain protecting groups using a cleavage cocktail, typically containing TFA and scavengers (e.g., water, triisopropylsilane).[1]

Signaling Pathways and Logical Relationships

The choice between Boc and Fmoc chemistries dictates the selection of the orthogonal protecting group for the tyrosine side chain. This decision is fundamental to a successful peptide synthesis strategy.

Protecting Group Strategy Logic

cluster_0 Synthetic Strategy cluster_1 Tyrosine Side-Chain Protection Boc Boc-SPPS (Acid Labile Nα-group) Bzl Bzl or 2,6-Cl₂Bzl (Strong Acid Labile) Boc->Bzl Orthogonal Pair Fmoc Fmoc-SPPS (Base Labile Nα-group) tBu tBu (Acid Labile) Fmoc->tBu Orthogonal Pair

Caption: Orthogonal protecting group strategies in SPPS.

Conclusion

The selection of an appropriate protecting group for the tyrosine side chain is a strategic decision that depends on the overall synthetic approach. The tert-butyl (tBu) group is the standard for Fmoc-based solid-phase peptide synthesis due to its stability to the basic conditions used for Fmoc removal and its clean cleavage with strong acids like TFA.[1][5] While the potential for tert-butylation of the tyrosine ring exists, it can be effectively minimized with the use of appropriate scavengers.[1]

For Boc-based synthesis, the benzyl (Bzl) group has been a traditional choice. However, its partial lability to TFA can lead to side reactions, particularly in the synthesis of longer peptides.[2][6] The 2,6-dichlorobenzyl (2,6-Cl₂Bzl) group offers a more robust alternative for Boc-SPPS due to its enhanced stability to acidic conditions, thereby minimizing the risk of premature deprotection and side-product formation.[6] For applications requiring selective on-resin modification, highly acid-labile groups like Trityl (Trt) provide the necessary orthogonality.[7]

Ultimately, the optimal protecting group is one that provides robust protection throughout the synthesis, is removed with high efficiency, and minimizes side reactions for the specific peptide sequence and synthetic methodology employed. Careful consideration of the comparative data and protocols presented in this guide will aid researchers in making an informed decision to achieve high-yield and high-purity peptide products.

References

Stability of Z-Tyr(Bzl)-OH Under Various Coupling Conditions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and peptide synthesis, the stability of protected amino acids is a critical factor that dictates the success of a synthetic strategy. This guide provides an objective evaluation of the stability of N-α-Z-O-benzyl-L-tyrosine (Z-Tyr(Bzl)-OH) under various peptide coupling conditions. We will compare its performance with alternative protecting group strategies and provide supporting experimental data and protocols.

The selection of a protecting group for the phenolic hydroxyl function of tyrosine is crucial to prevent side reactions during peptide synthesis. This compound is a commonly used building block, particularly in Boc/Bzl solid-phase peptide synthesis (SPPS). However, its stability, especially under the repetitive acidic conditions of Boc-SPPS, is a significant consideration.

Executive Summary of Stability Comparison

The primary threat to the stability of the benzyl (Bzl) ether protecting group of this compound in a typical Boc-SPPS workflow is not the coupling reaction itself, but the repeated exposure to trifluoroacetic acid (TFA) during the Nα-Boc deprotection steps.[1][2] This can lead to premature cleavage of the Bzl group, exposing the hydroxyl group to undesirable side reactions in subsequent coupling steps, such as O-acylation, or rearrangement to form 3-benzyltyrosine.[2]

While the coupling conditions themselves are generally not the direct cause of Bzl group cleavage, the efficiency and speed of the coupling reaction are crucial. Faster and more efficient coupling minimizes the overall synthesis time and the number of required recoupling steps, thereby reducing the cumulative exposure of the peptide-resin to the acidic deprotection reagent.

This guide will focus on comparing the performance of this compound with common coupling reagents and introduce more stable alternatives.

Data Presentation: Stability of Tyrosine Protecting Groups

The following table summarizes the stability of different tyrosine side-chain protecting groups under the conditions of the two major SPPS strategies: Boc/Bzl and Fmoc/tBu.

Protecting Group StrategyProtected Amino AcidNα-Deprotection ConditionsSide-Chain Stability to Nα-DeprotectionMajor Side ProductsRecommended Use
Boc/Bzl This compoundModerate Acid (e.g., 50% TFA in DCM)Susceptible to partial cleavage[1][2]O-acylation, 3-benzyltyrosine[2]Short peptides; incorporation near the N-terminus[2]
Boc/Bzl Z-Tyr(2,6-Cl₂Bzl)-OHModerate Acid (e.g., 50% TFA in DCM)Highly Stable[2]MinimalSynthesis of long peptides via Boc-SPPS[2]
Fmoc/tBu Fmoc-Tyr(tBu)-OHBase (e.g., 20% piperidine in DMF)Highly Stable[2]Minimal under basic conditionsGeneral use in Fmoc-SPPS[2]

Comparison of Common Coupling Reagents for this compound

The choice of coupling reagent impacts the speed and efficiency of the amide bond formation. For a residue like this compound, which is sensitive to prolonged acid exposure, a rapid and efficient coupling is advantageous.

Coupling Reagent ClassExamplesRelative EfficiencyTypical Coupling TimeRisk of RacemizationKey Considerations
Carbodiimides DIC/HOBtGood1 - 4 hoursLow to ModerateCost-effective and widely used. The byproduct of DIC is soluble, making it suitable for SPPS. Addition of HOBt is crucial to suppress racemization.[1][3]
Uronium/Aminium Salts HBTU, HATU, HCTUVery Good to Excellent15 - 60 minutesLowFaster coupling times, beneficial for sterically hindered amino acids. May cause guanidinylation of the N-terminus if not pre-activated.[1][4]
Phosphonium Salts PyBOP, PyAOPVery Good to Excellent15 - 60 minutesLowHighly efficient, especially for difficult couplings. Byproducts are generally soluble.[5]

Mandatory Visualization

Below are diagrams illustrating the general workflow of a peptide coupling cycle and the potential side reactions of this compound.

SPPS Coupling Cycle Resin Peptide-Resin (Free N-terminus) Deprotection Nα-Boc Deprotection (TFA/DCM) Resin->Deprotection Washing1 Washing (DCM, IPA) Deprotection->Washing1 Neutralization Neutralization (DIEA/DCM) Washing1->Neutralization Washing2 Washing (DCM) Neutralization->Washing2 Coupling Coupling: This compound + Coupling Reagent Washing2->Coupling Washing3 Washing (DMF, DCM) Coupling->Washing3 NextCycle Ready for Next Cycle Washing3->NextCycle

Caption: General workflow for a single coupling cycle in Boc-SPPS.

Z_Tyr_Bzl_OH_Side_Reactions cluster_main This compound on Peptide Chain cluster_degradation Side Reactions after Premature Deprotection Z_Tyr_Bzl Z-Tyr(Bzl)-Peptide Premature_Deprotection Deprotected Tyr-Peptide Z_Tyr_Bzl->Premature_Deprotection Repeated TFA Exposure O_Acylation O-acylation by next coupled amino acid Rearrangement Friedel-Crafts Rearrangement to 3-benzyltyrosine Premature_Deprotection->O_Acylation Next Coupling Step Premature_Deprotection->Rearrangement Acid-catalyzed

Caption: Potential side reactions of this compound due to premature deprotection.

Experimental Protocols

Protocol 1: Standard DIC/HOBt Coupling in Boc-SPPS

This protocol describes a single coupling cycle using DIC/HOBt.

  • Resin Preparation: Swell the peptide-resin in dichloromethane (DCM).

  • Nα-Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 30 minutes.

  • Washing: Wash the resin with DCM (3x) and Isopropanol (IPA) (2x).

  • Neutralization: Treat the resin with a solution of 10% diisopropylethylamine (DIEA) in DCM for 10 minutes.

  • Washing: Wash the resin with DCM (5x).

  • Pre-activation: In a separate vessel, dissolve this compound (3 equivalents) and HOBt (3 equivalents) in dimethylformamide (DMF). Add DIC (3 equivalents) and allow to pre-activate for 10 minutes.

  • Coupling: Add the pre-activated amino acid solution to the resin and agitate for 1-4 hours at room temperature.[1]

  • Monitoring: Monitor the reaction progress using the ninhydrin (Kaiser) test. A negative test indicates complete coupling.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

Protocol 2: HBTU Coupling in Boc-SPPS

This protocol outlines a faster coupling method using HBTU.

  • Resin Preparation, Deprotection, and Neutralization: Follow steps 1-5 from the DIC/HOBt protocol.

  • Coupling: In a separate vessel, dissolve this compound (3 equivalents) and HBTU (3 equivalents) in DMF. Add this solution to the resin, followed by DIEA (6 equivalents). Agitate for 15-60 minutes.[6]

  • Monitoring: Monitor the reaction with the ninhydrin test.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

Protocol 3: Evaluation of Protected Tyrosine Stability under Simulated Boc-SPPS Deprotection Conditions

This protocol can be used to quantify the formation of side products.[2]

  • Sample Preparation:

    • Dissolve a known amount (e.g., 10 mg) of the protected tyrosine derivative (e.g., this compound, Z-Tyr(2,6-Cl₂Bzl)-OH) in DCM.

    • Add an equal volume of TFA to achieve a 50% TFA/DCM solution.

    • Incubate the solution at room temperature.

  • Time-Course Analysis:

    • At various time points (e.g., 1, 2, 4, 8, and 24 hours), take an aliquot of the solution.

    • Quench the reaction by neutralizing with a base (e.g., DIEA).

    • Dilute the sample with a suitable solvent for analysis.

  • HPLC Analysis:

    • Analyze the samples by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Use a suitable gradient of acetonitrile in water with 0.1% TFA.

    • Monitor the elution profile at a characteristic wavelength (e.g., 280 nm).

  • Data Interpretation:

    • Quantify the percentage of the remaining protected amino acid and the formation of any new peaks corresponding to deprotected or rearranged products by integrating the peak areas.

Conclusion and Recommendations

The stability of the benzyl ether in this compound is a significant concern in Boc-SPPS due to its lability to the repeated acidic conditions required for Nα-Boc deprotection. While the choice of coupling reagent does not directly cause deprotection, employing a rapid and efficient coupling agent such as HBTU or PyBOP can minimize the overall exposure to acidic reagents by reducing synthesis time.

For the synthesis of long peptides containing tyrosine using the Boc/Bzl strategy, the use of the more acid-stable Z-Tyr(2,6-Cl₂Bzl)-OH is highly recommended to minimize the formation of side products.[2] Alternatively, switching to an orthogonal Fmoc/tBu strategy and using Fmoc-Tyr(tBu)-OH provides a robust method for the synthesis of tyrosine-containing peptides with generally higher crude purity due to the milder basic deprotection conditions.[2]

Researchers should carefully consider the length of the desired peptide and the position of the tyrosine residue when selecting the appropriate protected amino acid to ensure the highest possible purity and yield of the final product.

References

Safety Operating Guide

Safe Disposal of Z-Tyr(Bzl)-OH: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like Z-Tyr(Bzl)-OH (N-α-Cbz-O-benzyl-L-tyrosine) are paramount for ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of this compound, alongside relevant technical data and experimental context to support your laboratory operations.

Immediate Safety and Handling Protocols

Before disposal, it is crucial to adhere to standard safety protocols when handling this compound. Always consult the Safety Data Sheet (SDS) for complete information.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including splash goggles, a full suit or lab coat, gloves, and a dust respirator to avoid inhalation.[1]

  • Ventilation: Handle the compound in a well-ventilated area or under a chemical fume hood to minimize dust inhalation.[1]

  • Spill Management:

    • Small Spills: Use appropriate tools to carefully collect the spilled solid and place it into a designated, sealable waste container.[1]

    • Large Spills: Employ a shovel to transfer the material into a suitable waste disposal container.[1]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, providing a quick reference for laboratory use.

PropertyValue
Molecular Formula C₂₄H₂₃NO₅
Molecular Weight 405.4 g/mol [2][3]
CAS Number 16677-29-5[2]
Appearance Slightly cream-colored powder
Storage Temperature 0-8°C[4]

Step-by-Step Disposal Procedure for this compound

This compound, as a solid chemical waste, must be disposed of through a designated chemical waste program in accordance with federal, state, and local regulations.[1] Disposal in regular trash or down the drain is not permissible.[5][6]

  • Containerization:

    • Place waste this compound into a strong, sealable container. Plastic containers are often preferred to glass to minimize the risk of breakage.[5][6]

    • Ensure the container is compatible with the chemical and will not leak.

  • Labeling:

    • Clearly label the container with the words "HAZARDOUS WASTE ".[5][6]

    • The label must include the full chemical name: "this compound" or "N-α-Cbz-O-benzyl-L-tyrosine". Avoid using abbreviations or chemical formulas.[6]

    • Indicate the approximate quantity of the waste.

    • Include the date of waste generation and the laboratory or room number of origin.[6]

  • Segregation and Storage:

    • Store the sealed and labeled waste container in a designated hazardous waste accumulation area within your laboratory.

    • Segregate the waste by compatibility. Do not store alphabetically.[6] this compound should be kept away from strong oxidizing agents.[1]

  • Waste Pickup Request:

    • Follow your institution's specific procedures for chemical waste collection. This typically involves submitting a waste pickup request form to your Environmental Health and Safety (EHS) department.[5]

    • Do not allow the waste to accumulate beyond your facility's permitted time limits.

G cluster_prep Preparation cluster_procedure Procedure PPE Wear Appropriate PPE (Goggles, Gloves, Respirator) Container Select Sealable, Compatible Waste Container Collect Collect Waste this compound into Container Container->Collect Label Label Container: 'HAZARDOUS WASTE' Chemical Name & Details Collect->Label Store Store in Designated Hazardous Waste Area Label->Store Request Submit Waste Pickup Request to EHS Store->Request

Caption: Workflow for the proper disposal of this compound.

Experimental Protocol: Use of this compound in Peptide Synthesis

This compound is a crucial building block in both solid-phase and solution-phase peptide synthesis.[7] The benzyloxycarbonyl (Z) group protects the amine, while the benzyl (Bzl) group protects the tyrosine side chain, preventing unwanted side reactions during peptide chain elongation.[7]

Objective: To incorporate a protected tyrosine residue into a growing peptide chain on a solid support resin.

Methodology (Boc Solid-Phase Peptide Synthesis Example):

  • Resin Preparation: Swell the solid support resin (e.g., Merrifield resin) in a suitable solvent such as dichloromethane (DCM).

  • Deprotection: Remove the temporary N-terminal protecting group (e.g., Boc) from the resin-bound peptide using an appropriate reagent (e.g., trifluoroacetic acid in DCM).

  • Neutralization: Neutralize the resin with a base, such as diisopropylethylamine (DIPEA) in DCM.

  • Amino Acid Activation: In a separate vessel, activate the this compound by dissolving it with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in a solvent like dimethylformamide (DMF).

  • Coupling: Add the activated this compound solution to the neutralized resin. Allow the reaction to proceed for a specified time (e.g., 1-2 hours) to ensure complete coupling of the amino acid to the N-terminus of the peptide chain.

  • Washing: Thoroughly wash the resin with solvents like DMF and DCM to remove any unreacted reagents and byproducts.

  • Confirmation: Perform a qualitative test (e.g., ninhydrin test) to confirm the completion of the coupling reaction. A negative result indicates a successful coupling.

  • Cycle Repetition: Repeat steps 2-7 for each subsequent amino acid to be added to the peptide sequence.

Signaling Pathway Context: Aromatic Amino Acids

Amino acids and their derivatives are not just building blocks for proteins; they also act as signaling molecules.[8][9] Aromatic amino acids, including tyrosine, can bind to receptors like the calcium-sensing receptor (CaSR), a G-protein coupled receptor (GPCR), to modulate intracellular signaling pathways.[10] This activation can, for example, stimulate the ERK1/2 signaling pathway, which is involved in cell proliferation and survival.[10]

G AA Aromatic Amino Acid (e.g., Tyrosine) CaSR Calcium-Sensing Receptor (GPCR) AA->CaSR G_Protein G-Protein Activation CaSR->G_Protein PLC PLC Activation G_Protein->PLC ERK ERK Phosphorylation G_Protein->ERK IP3_DAG IP3 / DAG Production PLC->IP3_DAG Ca_Release Intracellular Ca²⁺ Release IP3_DAG->Ca_Release Ca_Release->ERK Response Cellular Response (e.g., Proliferation) ERK->Response

Caption: Simplified Aromatic Amino Acid Signaling Pathway.

References

Essential Safety and Logistics for Handling Z-Tyr(Bzl)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical reagents is paramount. This document provides immediate, essential safety and logistical information for the handling of Z-Tyr(Bzl)-OH (Nα-Cbz-O-benzyl-L-tyrosine), including personal protective equipment (PPE) guidelines, operational procedures, and disposal plans.

Personal Protective Equipment (PPE)

Appropriate PPE is critical to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended PPE.

Body PartRecommended PPESpecifications
Eyes Splash gogglesMust be worn at all times to protect against dust particles and splashes.
Hands Chemical-resistant glovesNitrile or neoprene gloves are suitable.
Respiratory Dust respirator or NIOSH-approved respiratorUse in well-ventilated areas. A self-contained breathing apparatus may be necessary for large spills or in poorly ventilated spaces to avoid inhalation.[1]
Body Full suit or lab coatA full suit is recommended for extensive handling. A lab coat is the minimum requirement for small-scale laboratory work.
Feet Closed-toe shoes and bootsBoots are recommended, especially when handling larger quantities or in case of spills.

Hazard Identification and Safety Information

While this compound is not classified as a hazardous substance under EU regulations, it is crucial to handle it with care as it may be harmful if inhaled, ingested, or absorbed through the skin, and can cause eye and skin irritation.[1]

Hazard TypeDescription
Inhalation May cause respiratory tract irritation.[1]
Ingestion May be harmful if swallowed.[1]
Skin Contact May cause skin irritation.[1]
Eye Contact May cause eye irritation.[1]

Standard Operating Procedure for Handling this compound

The following workflow outlines the procedural steps for the safe handling of this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Ensure Proper Ventilation (Fume Hood) prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handle_weigh Weigh this compound prep_materials->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer cleanup_decontaminate Decontaminate Glassware and Surfaces handle_transfer->cleanup_decontaminate cleanup_dispose Dispose of Waste in Accordance with Regulations cleanup_decontaminate->cleanup_dispose cleanup_doff Doff PPE cleanup_dispose->cleanup_doff

Safe Handling Workflow for this compound.

Experimental Protocol: Weighing and Transferring this compound

This protocol details the steps for safely weighing and transferring solid this compound in a laboratory setting.

1. Preparation:

  • Ensure a chemical fume hood is operational.

  • Don the appropriate PPE as specified in the table above.

  • Clean the work surface within the fume hood.

  • Place a calibrated analytical balance inside the fume hood.

  • Have the necessary glassware (e.g., weigh boat, reaction flask) and utensils (e.g., spatula) ready.

2. Weighing:

  • Tare the weigh boat on the analytical balance.

  • Carefully use a clean spatula to transfer the desired amount of this compound from its storage container to the weigh boat. Avoid generating dust.

  • Record the exact weight.

3. Transfer:

  • Carefully transfer the weighed this compound from the weigh boat into the reaction vessel.

  • If any solid adheres to the weigh boat, a small amount of the reaction solvent can be used to rinse the remaining solid into the vessel.

4. Post-Handling:

  • Securely close the storage container of this compound.

  • Clean the spatula and any other utensils used.

  • Wipe down the work surface and the balance with an appropriate solvent to remove any residual powder.

Spill and Disposal Plan

Spill Management:

In the event of a spill, follow these procedures:

Spill SizeProcedure
Small Spill Use appropriate tools to carefully scoop the spilled material into a designated waste disposal container.[1]
Large Spill Use a shovel to place the spilled material into a convenient waste disposal container.[1] Avoid breathing in the dust by wearing a dust respirator or a self-contained breathing apparatus.[1]

Waste Disposal:

All waste containing this compound must be disposed of in accordance with federal, state, and local environmental control regulations.[1] Collect waste material in a clearly labeled, sealed container.

Storage and Stability

Proper storage is essential to maintain the integrity of this compound.

ConditionRecommendation
Temperature Store in a cool, dry, and well-ventilated place. Do not store above 5°C (41°F).[1]
Container Keep the container tightly closed.[1]
Incompatibilities Keep away from heat, sources of ignition, and strong oxidizing agents.[1]
Stability The product is stable under recommended storage conditions.[1]

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.